Product packaging for Spiro[3.3]heptan-2-amine(Cat. No.:CAS No. 1255099-41-2)

Spiro[3.3]heptan-2-amine

Cat. No.: B1444731
CAS No.: 1255099-41-2
M. Wt: 111.18 g/mol
InChI Key: LGPCTMRNPRKHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[3.3]heptan-2-amine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B1444731 Spiro[3.3]heptan-2-amine CAS No. 1255099-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPCTMRNPRKHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733061
Record name Spiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-41-2
Record name Spiro[3.3]heptan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of Spiro[3.3]heptan-2-amine: A Guide to its Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary quest for novel therapeutic agents, medicinal chemistry has progressively moved towards embracing three-dimensional molecular architectures to enhance pharmacological properties and navigate beyond the confines of "flatland" chemistry.[1] The spiro[3.3]heptane framework has emerged as a particularly compelling scaffold due to its inherent rigidity, unique three-dimensional geometry, and favorable physicochemical profile.[2] This technical guide provides an in-depth exploration of a key derivative, Spiro[3.3]heptan-2-amine, a valuable building block for drug discovery. We will delve into the synthetic pathways leading to this compound, detailing the underlying chemical principles and experimental protocols. Furthermore, this guide will illuminate its strategic application as a bioisosteric replacement for common aromatic moieties, supported by case studies in the development of next-generation therapeutic candidates.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The over-reliance on flat, aromatic structures in drug design has often led to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability. The "escape from flatland" initiative has spurred the exploration of sp³-rich, three-dimensional scaffolds that can project substituents into chemical space in a more defined and novel manner.[1] Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.

The spiro[3.3]heptane system, composed of two fused cyclobutane rings, is particularly noteworthy. Its rigid structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. Moreover, it serves as a non-collinear bioisostere for benzene, offering a saturated, patent-free alternative that can improve properties like solubility and metabolic stability.[3] this compound, with its strategically placed primary amine, provides a crucial anchor point for derivatization, enabling the exploration of diverse chemical space in drug discovery programs.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with the construction of the spirocyclic core, followed by the introduction of the amine functionality. A common and logical pathway involves the preparation of a ketone intermediate, Spiro[3.3]heptan-2-one, which is then converted to the target amine.

Constructing the Core: Synthesis of Spiro[3.3]heptan-2-one

The formation of the spiro[3.3]heptane ketone can be accomplished via a [2+2] cycloaddition strategy. This approach typically involves the reaction of a ketene or keteniminium species with an appropriate alkene. A robust method involves the reaction of an N,N-dimethylamide of cyclobutane carboxylic acid with an alkene in the presence of triflic anhydride and a non-nucleophilic base like collidine.[3]

Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one

  • Step 1: Formation of the Keteniminium Salt: In a flame-dried, inert atmosphere flask, dissolve the N,N-dimethylamide of cyclobutane carboxylic acid (1.0 equiv.) in 1,2-dichloroethane. Add collidine (1.2 equiv.) and cool the mixture to 0 °C. Slowly add triflic anhydride (1.2 equiv.) and allow the reaction to stir for 30 minutes at this temperature.

  • Step 2: [2+2] Cycloaddition: To the solution containing the in situ generated keteniminium salt, add the desired alkene (e.g., ethylene, 1.0-1.5 equiv.). The reaction is then heated to reflux and maintained for 16 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Step 3: Hydrolysis and Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 4: Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure Spiro[3.3]heptan-2-one.[4]

Installation of the Amine: Reductive Amination

With the ketone precursor in hand, the most direct method for the synthesis of this compound is through reductive amination. This reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and effective choice.

Experimental Protocol: Synthesis of this compound

  • Step 1: Imine Formation: To a solution of Spiro[3.3]heptan-2-one (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane or methanol, add ammonium acetate or a solution of ammonia in methanol (excess). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Step 2: Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Step 3: Work-up and Isolation: Once the reaction is complete, quench by the careful addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 4: Purification and Salt Formation: The crude amine can be purified by column chromatography. For easier handling and improved stability, the amine is often converted to its hydrochloride salt by dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound hydrochloride.[5]

Stereoselective Synthesis

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The stereoselective synthesis of this compound can be approached through several strategies. One effective method involves the use of chiral auxiliaries in a Strecker-type synthesis starting from the ketone. For instance, Ellman's sulfinamide has proven to be a valuable chiral auxiliary for the asymmetric synthesis of related spirocyclic amines.[6] The resulting diastereomeric sulfinamides can be separated by chromatography, followed by acidic cleavage of the auxiliary to yield the enantiomerically enriched amine.

Alternatively, enzymatic methods offer a powerful tool for obtaining single enantiomers. Ketoreductases can be employed for the asymmetric reduction of the ketone precursor to a chiral alcohol, which can then be converted to the amine. Another approach is the enzymatic resolution of racemic mixtures of spiro[3.3]heptane derivatives.[7]

Conceptual Workflow for Stereoselective Synthesis

G cluster_0 Racemic Synthesis cluster_1 Chiral Auxiliary Approach cluster_2 Enzymatic Approach ketone Spiro[3.3]heptan-2-one amine Racemic this compound ketone->amine Reductive Amination ketone2 Spiro[3.3]heptan-2-one auxiliary + Chiral Auxiliary (e.g., Ellman's Sulfinamide) ketone2->auxiliary diastereomers Separable Diastereomers auxiliary->diastereomers Strecker Reaction enant_amine Enantiopure this compound diastereomers->enant_amine Auxiliary Cleavage ketone3 Spiro[3.3]heptan-2-one enzyme Ketoreductase ketone3->enzyme chiral_alcohol Chiral Alcohol enzyme->chiral_alcohol Asymmetric Reduction enant_amine2 Enantiopure this compound chiral_alcohol->enant_amine2 Functional Group Interconversion

Caption: Routes to racemic and enantiopure this compound.

Physicochemical Properties

The hydrochloride salt of this compound is typically a solid at room temperature and should be stored under an inert atmosphere.[5] Its physicochemical properties are crucial for its application in drug discovery and are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.65 g/mol [5]
Physical FormSolid[5]
PurityTypically ≥96%[5]
StorageRoom temperature, inert atmosphere[5]

Applications in Drug Discovery: A Benzene Bioisostere

The spiro[3.3]heptane scaffold has been successfully employed as a saturated, non-collinear bioisostere of the phenyl ring in several drug discovery programs. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. The 2-amino derivative provides a key vector for attaching the spirocyclic core to the rest of the pharmacophore.

A notable example is the incorporation of the spiro[3.3]heptane moiety into analogs of the FDA-approved anticancer drug Sonidegib . In these analogs, the meta-substituted phenyl ring of Sonidegib was replaced with the spiro[3.3]heptane core, leading to novel, patent-free compounds with retained high activity.[3] Similarly, this scaffold has been used to create saturated analogs of the anticancer drug Vorinostat and the local anesthetic Benzocaine , demonstrating its broad utility in medicinal chemistry.[3]

Bioisosteric Replacement Strategy

G cluster_0 Parent Drug cluster_1 Bioisosteric Replacement cluster_2 Resulting Analog cluster_3 Improved Properties parent_drug Drug with Phenyl Ring (e.g., Sonidegib) replacement Replace Phenyl Ring with Spiro[3.3]heptane Scaffold parent_drug->replacement analog Saturated Analog with Improved Properties replacement->analog prop1 Increased Solubility analog->prop1 prop2 Enhanced Metabolic Stability analog->prop2 prop3 Novel Chemical Space analog->prop3 prop4 Patentability analog->prop4

Caption: The strategic use of spiro[3.3]heptane as a benzene bioisostere.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the medicinal chemist's toolkit. Its synthesis, accessible through established chemical transformations, provides a gateway to novel, three-dimensional chemical space. The demonstrated success of the spiro[3.3]heptane scaffold as a benzene bioisostere in preclinical drug candidates highlights its potential to overcome the limitations of traditional flat aromatic systems. As the demand for drug candidates with improved physicochemical and pharmacological profiles continues to grow, we anticipate that the strategic incorporation of this compound and its derivatives will play an increasingly important role in the discovery and development of future therapeutics.

References

An In-depth Technical Guide to the Theoretical Properties of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is a paramount objective. The "escape from flatland"—a strategic shift away from predominantly planar aromatic structures—has led to a surge of interest in spirocyclic scaffolds.[1][2][3][4] These unique structural motifs, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry that can significantly improve a molecule's pharmacological profile.[1][5] Among these, the spiro[3.3]heptane framework has emerged as a particularly valuable building block.[6][7] Its compact and rigid nature, coupled with its ability to project substituents into distinct vectors in space, makes it an attractive bioisosteric replacement for commonly used aromatic rings, such as benzene.[8][9]

This guide provides an in-depth technical exploration of the theoretical properties of a key derivative of this scaffold: Spiro[3.3]heptan-2-amine. For researchers, scientists, and drug development professionals, a thorough understanding of the inherent structural and electronic characteristics of this amine is crucial for its rational incorporation into novel therapeutic agents. We will delve into its conformational landscape, key physicochemical parameters, and its electronic nature, providing a foundational understanding for its application in drug design.

Molecular Architecture and Conformational Landscape

The spiro[3.3]heptane core is comprised of two fused cyclobutane rings. A key theoretical property of this system is the inherent puckering of these four-membered rings. X-ray crystallographic studies of substituted spiro[3.3]heptane derivatives have confirmed that the cyclobutane rings are indeed puckered, with dihedral angles deviating significantly from a planar conformation.[10] This puckering is a consequence of angle and torsional strain relief.

For this compound, the presence of the amine substituent on one of the cyclobutane rings introduces further conformational considerations. The amine group can exist in either an axial or equatorial position relative to the puckered ring. The relative energies of these conformers are dictated by a delicate balance of steric and electronic effects.

cluster_0 Conformational Isomers of this compound Axial Amine Axial Amine Equatorial Amine Equatorial Amine Axial Amine->Equatorial Amine Ring Puckering

Caption: Conformational isomerism in this compound.

Key Physicochemical Properties: pKa and Lipophilicity (logP)

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For an amine-containing compound like this compound, the pKa and lipophilicity (expressed as logP) are of paramount importance.

Basicity (pKa)

The pKa of the conjugate acid of this compound dictates its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and potential for ionic interactions with its biological target. While an experimentally determined pKa for this specific molecule is not widely reported, computational methods can provide a reliable estimate.

Theoretical pKa Estimation Workflow:

A common computational approach to predict the pKa of an amine involves calculating the Gibbs free energy change for the deprotonation of its conjugate acid in an aqueous environment.

cluster_1 Computational pKa Prediction Workflow A Optimize geometry of protonated amine (BH+) in gas phase C Calculate solvation free energy of BH+ A->C B Optimize geometry of neutral amine (B) in gas phase D Calculate solvation free energy of B B->D E Calculate ΔG of deprotonation in solution C->E D->E F Calculate pKa E->F

Caption: A generalized workflow for the computational prediction of pKa.

Based on the pKa values of similar cyclic and acyclic amines, the pKa of this compound is expected to be in the range of 10-11. This would mean that at physiological pH (around 7.4), it will be predominantly in its protonated, positively charged form.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. A predicted logP value for this compound hydrochloride is 1.6996.[11] This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates. The spiro[3.3]heptane core itself contributes to this lipophilicity, while the amine group, particularly in its protonated form, enhances aqueous solubility.

PropertyPredicted ValueSignificance in Drug Discovery
logP 1.6996[11]Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 26.02 Ų[11]Suggests good potential for oral bioavailability.

Electronic Properties and Bioisosteric Potential

The spiro[3.3]heptane scaffold is increasingly recognized as a saturated bioisostere of the benzene ring.[8][9] This is due to its ability to project substituents in a spatially similar manner to that of a substituted phenyl group, while offering a significantly different electronic profile.

A molecular electrostatic potential (MEP) map, which can be generated through computational chemistry, would visualize the electron density distribution around this compound. It is anticipated that the MEP would show a region of negative potential (electron-rich) around the nitrogen atom of the amine group, making it a potential hydrogen bond acceptor. The hydrocarbon scaffold would be largely non-polar. This electronic signature is distinct from the electron-rich pi-system of a benzene ring, which can lead to different interactions with biological targets and potentially reduce off-target effects associated with aromatic systems.

This compound This compound Improved 3D Geometry Improved 3D Geometry This compound->Improved 3D Geometry Altered Electronic Profile Altered Electronic Profile This compound->Altered Electronic Profile Enhanced Physicochemical Properties Enhanced Physicochemical Properties This compound->Enhanced Physicochemical Properties Benzene Ring Benzene Ring Benzene Ring->Improved 3D Geometry Bioisosteric Replacement Benzene Ring->Altered Electronic Profile Bioisosteric Replacement Benzene Ring->Enhanced Physicochemical Properties Bioisosteric Replacement

References

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Spiro[3.3]heptan-2-amine

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding mantra. This paradigm shift emphasizes the development of molecules with greater three-dimensional complexity to enhance target specificity, improve physicochemical properties, and unlock novel intellectual property.[1] Spirocycles, ring systems fused at a single quaternary carbon, are at the forefront of this movement.[2] Their rigid, well-defined geometries offer unique exit vectors for substituents, enabling precise spatial orientation within biological targets.[3]

This compound, a prominent member of this class, has emerged as a valuable saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[4][5] Its incorporation into drug candidates has been shown to favorably modulate properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.[2][5]

This technical guide provides a comprehensive overview of the essential physicochemical characterization of this compound. As senior application scientists and drug development professionals, we understand that a thorough grasp of a molecule's intrinsic properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and clinical translation are built. We will delve into the core parameters—pKa, lipophilicity (logP/logD), solubility, and melting point—explaining not just how to measure them, but why these measurements are critical and how the data informs strategic decisions in the development pipeline.

Acid-Base Dissociation Constant (pKa): The Arbiter of In Vivo Charge State

The pKa is the pH at which a molecule exists in an equilibrium of its protonated and deprotonated forms. For an amine like this compound, the pKa of its conjugate acid dictates its charge state at physiological pH (~7.4). This is a critical determinant for numerous ADME (Absorption, Distribution, Metabolism, Excretion) properties, including solubility, membrane permeability, and target binding. An amine's charge state governs its interaction with biological membranes and potential off-target interactions with ion channels.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains a gold-standard method for pKa determination due to its precision and directness.[6] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution, allowing for the precise identification of the inflection point where pH equals pKa.[7][8]

Protocol: pKa Determination via Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[7]

  • Instrument Calibration:

    • Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[7]

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Add the 0.15 M KCl solution.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[7]

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl. This ensures the amine is fully protonated at the start.[7]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12-12.5.[7]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape).

    • The pKa is the pH value at the half-equivalence point.[9][10] This is the midpoint of the buffer region on the titration curve.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[7]

Workflow for Potentiometric pKa Determination

G prep Prepare Solutions (1mM Amine, 0.1M HCl, 0.1M NaOH, 0.15M KCl) setup Setup Titration Vessel (20mL Amine, KCl, Stirrer) prep->setup cal Calibrate pH Meter (pH 4, 7, 10 Buffers) cal->setup acidify Acidify to pH ~2 with 0.1M HCl setup->acidify titrate Titrate with 0.1M NaOH Record pH vs. Volume acidify->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Determine Equivalence Point & Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for determining pKa using potentiometric titration.

Lipophilicity (logP & logD): Gauging Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species.[11] However, for ionizable molecules like this compound, the distribution coefficient (logD) is more physiologically relevant. LogD accounts for both the neutral and ionized forms at a specific pH, providing a more accurate prediction of a drug's behavior in the body.

High lipophilicity can enhance membrane permeability and target binding but may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. A delicate balance is therefore essential.

Predicted Lipophilicity

Computational models predict a logP value of approximately 1.7 for this compound, suggesting moderate lipophilicity.[12]

Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" for determining logP and logD values.[11][13][14] It involves directly measuring the concentration of the analyte in both the aqueous and lipid phases after they have reached equilibrium.

Protocol: LogD₇.₄ Determination via Shake-Flask Method

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated PBS (pH 7.4). A 1:1 volume ratio is common.

    • Seal the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning and ensure equilibrium is reached.[15]

    • Allow the phases to separate completely, often aided by centrifugation at low speed.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phase.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS, against a calibration curve.

  • Data Analysis:

    • Calculate the logD at pH 7.4 using the following formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Workflow for Shake-Flask logD Determination

G prep Prepare Pre-Saturated n-Octanol & PBS (pH 7.4) dissolve Dissolve Amine in n-Octanol Phase prep->dissolve combine Combine Phases in Vial (e.g., 1:1 ratio) dissolve->combine equilibrate Shake to Equilibrate (e.g., 2h @ 25°C) combine->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Sample Both Phases separate->sample quantify Quantify Concentration in Each Phase (LC-MS) sample->quantify calculate Calculate logD log([Octanol]/[Aqueous]) quantify->calculate

Caption: Workflow for determining logD via the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption and Bioavailability

Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.[16] Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and challenges in developing intravenous formulations. It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method used for early-stage screening.[17][18][19]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a saturated solution. It is a lower-throughput but more definitive measurement, critical for lead optimization and formulation.[16][20][21]

Experimental Determination: Thermodynamic "Shake-Flask" Solubility

The shake-flask method is the benchmark for determining thermodynamic solubility.[18] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Protocol: Thermodynamic Solubility Determination

  • Sample Preparation:

    • Accurately weigh an excess amount of solid this compound into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[20]

    • Add a precise volume of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[20]

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for an extended period, typically 24 hours or more, to ensure that true thermodynamic equilibrium is reached between the dissolved and solid states.[18][20]

  • Separation and Quantification:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[18]

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[21]

  • Data Analysis:

    • The measured concentration from the filtrate represents the thermodynamic solubility of the compound under the tested conditions.

    • Results are typically reported in units of µg/mL or µM.[21]

Workflow for Thermodynamic Solubility Assay

G start Add Excess Solid Amine to Aqueous Buffer equilibrate Equilibrate with Agitation (e.g., 24h @ 25°C) start->equilibrate separate Separate Solid (Centrifuge & Filter) equilibrate->separate quantify Quantify Concentration in Filtrate (HPLC) separate->quantify result Report as Thermodynamic Solubility (µg/mL or µM) quantify->result

Caption: Workflow for thermodynamic solubility determination.

Melting Point (Tm): An Indicator of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental physical property that provides insights into the purity, crystal lattice energy, and solid-state stability of a compound.[22] A sharp, well-defined melting point is often indicative of high purity, whereas a broad melting range can suggest the presence of impurities.[22] Differential Scanning Calorimetry (DSC) is the modern, preferred technique for this measurement.

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23][24] It provides a highly precise determination of the melting temperature (Tm) and the enthalpy of fusion (the energy required for melting).[25][26]

Protocol: Melting Point Determination by DSC

  • Sample Preparation:

    • Accurately weigh a small amount of the solid this compound (typically 5-20 mg) into a DSC pan (e.g., aluminum).[23]

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point, such as indium.[23]

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Scan:

    • Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point.

    • The instrument records the differential heat flow between the sample and the reference pan.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature plot).

    • The melting point (Tm) is typically determined from the onset temperature or the peak temperature of the endotherm, according to established standards (e.g., ASTM D3418).[23][26]

    • The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Workflow for DSC Melting Point Analysis

G prep Weigh Sample (5-20mg) into DSC Pan & Seal load Load Sample & Reference Pans into DSC Cell prep->load cal Calibrate DSC with Indium Standard cal->load scan Heat at Constant Rate (e.g., 10°C/min) load->scan record Record Heat Flow vs. Temperature scan->record analyze Analyze Thermogram: Identify Endothermic Peak record->analyze report Report Melting Point (Tm) & Enthalpy of Fusion analyze->report

Caption: Workflow for melting point determination using DSC.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data and the methodologies described. Experimental values should be determined for the specific batch of material being used in development.

PropertyParameterPredicted/Known ValueSignificance in Drug Development
Structure Molecular FormulaC₇H₁₃NFoundation for all other properties.
Molecular Weight111.19 g/mol (free base)Influences diffusion and permeability.
Ionization pKa(To be determined experimentally)Governs charge state, solubility, and receptor interactions.
Lipophilicity cLogP~1.7[12]Indicates balance between solubility and permeability.
LogD at pH 7.4(To be determined experimentally)Physiologically relevant measure of lipophilicity for an ionizable base.
Solubility Aqueous Solubility(To be determined experimentally)Critical for absorption, bioavailability, and formulation.
Solid State Physical FormSolid (hydrochloride salt)Affects stability, dissolution rate, and handling.
Melting Point (Tm)(To be determined experimentally)Indicator of purity, lattice energy, and solid-state stability.

Conclusion and Forward Look

The physicochemical characterization of this compound is an indispensable step in harnessing its full potential as a next-generation building block in drug discovery. Its moderate predicted lipophilicity and sp³-rich three-dimensional structure present a promising starting point for developing drug candidates with improved ADME profiles.

A robust, data-driven understanding of its pKa, logD, solubility, and melting point provides the critical foundation for rational drug design. This knowledge allows medicinal chemists to predict how modifications to the scaffold will impact its behavior, enabling the fine-tuning of properties to achieve the desired therapeutic profile. For formulation scientists, these parameters are essential for developing stable, bioavailable drug products. By adhering to the rigorous experimental protocols outlined in this guide, research and development teams can generate high-quality, reliable data, thereby de-risking development and accelerating the journey of novel spirocyclic compounds from the laboratory to the clinic.

References

Spectroscopic Elucidation of Spiro[3.3]heptan-2-amine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[3.3]heptan-2-amine, a key building block in modern medicinal chemistry, represents a class of saturated bioisosteres designed to replace traditional aromatic rings, thereby improving physicochemical properties of drug candidates. Its rigid, three-dimensional structure offers a unique vectoral projection for substituent placement. A thorough understanding of its structural characteristics is paramount for its effective utilization. This guide provides an in-depth, predictive analysis of the spectroscopic techniques required for the unambiguous structural confirmation of this compound. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive workflow for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Importance of this compound

The "Escape from Flatland" initiative in drug discovery has propelled the use of three-dimensional scaffolds to enhance properties such as solubility and metabolic stability while exploring novel chemical space. This compound (or its commonly available hydrochloride salt, CAS 1416439-08-1) is a prime example of this design philosophy.[1][2][3] Its spirocyclic core, composed of two fused cyclobutane rings, imparts significant rigidity and a well-defined conformational preference. The primary amine functional group serves as a critical handle for further chemical elaboration.

This guide serves as a predictive framework for the spectroscopic analysis of the free base, this compound (C₇H₁₃N). The causality behind the predicted spectral features is explained to provide a robust system for validation.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep This compound (Free Base) NMR NMR (¹H, ¹³C, 2D) Prep->NMR IR IR Prep->IR MS Mass Spec (EI) Prep->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's symmetry, a simplified yet informative spectrum is anticipated. The free base has a plane of symmetry passing through the spirocyclic carbon and bisecting the C2-C4 and C6-C7 bonds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show several multiplets due to the complex spin-spin coupling within the rigid cyclobutane rings.

  • Amine Protons (NH₂): A broad singlet is expected, typically in the range of 1.0-2.5 ppm. The chemical shift and peak shape are highly dependent on concentration and solvent. This signal will disappear upon shaking the sample with D₂O, a key confirmatory test.[4]

  • Methine Proton (CH-NH₂): The proton on the carbon bearing the amine group (C2) is expected to be a multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

  • Cyclobutane Protons: The remaining methylene protons on the two cyclobutane rings will appear as complex multiplets in the aliphatic region. Protons on C1, C3, C5, and C7 will be equivalent, as will the protons on C4 and C6.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Based on the molecular symmetry, only four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • C2 (CH-NH₂): This carbon is directly attached to the electronegative nitrogen atom and will be the most downfield of the sp³ carbons.[4]

  • C4, C6: These two equivalent carbons are beta to the amine group.

  • C1, C3, C5, C7: These four carbons are chemically equivalent.

  • Spiro Carbon: This quaternary carbon will likely show a weaker signal and its chemical shift will be influenced by the strain of the spirocyclic system.

Predicted NMR Data Summary
Assignment Predicted ¹H δ (ppm) Predicted Multiplicity Integration Predicted ¹³C δ (ppm)
NH₂1.0 - 2.5br s2H-
H2~3.0 - 3.5m1H~50 - 60
H4, H6~1.8 - 2.2m4H~30 - 40
H1, H3, H5, H7~1.6 - 2.0m6H~20 - 30
Spiro-C---~35 - 45

Note: These are estimated chemical shifts. Actual values may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound (or its hydrochloride salt neutralized with a suitable base and extracted) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. If the NH₂ peak is of interest and obscured, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ peak will exchange with deuterium and disappear.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary spiro-carbon.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is essential for confirming the presence of the primary amine functional group. The spectrum of this compound will be characterized by absorptions corresponding to N-H and C-H bond vibrations.

Expected IR Absorption Bands
  • N-H Stretching: Primary amines exhibit two characteristic bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric N-H stretching. These bands are typically weaker and sharper than the broad O-H stretch of alcohols.[4][5][6]

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are indicative of C(sp³)-H stretching vibrations from the cyclobutane rings.

  • N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range, which corresponds to the scissoring vibration of the -NH₂ group.[5][7]

  • C-N Stretching: A weak to medium band for the aliphatic C-N stretch is anticipated in the 1250-1020 cm⁻¹ region.[5][6]

Predicted IR Data Summary
Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3500 - 3300N-H Stretch (asymmetric & symmetric)Medium, Sharp (two bands)
2960 - 2850C(sp³)-H StretchStrong
1650 - 1580N-H Bend (scissoring)Medium - Strong
1250 - 1020C-N StretchWeak - Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Sample Preparation (Solid): If the sample is a solid (like the hydrochloride salt), prepare a KBr pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk using a hydraulic press.

  • Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer (or pure KBr pellet) should be run first and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. For this compound (C₇H₁₃N), the nominal molecular weight is 111.10 g/mol .

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4] Therefore, a molecular ion peak (M⁺) is expected at an m/z of 111.

  • Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This is the most favorable fragmentation pathway as it leads to a resonance-stabilized iminium cation.[8][9] For this compound, this would involve the cleavage of the C2-C1 or C2-C3 bond, leading to ring opening.

  • Loss of Hydrogen (M-1): A peak at m/z 110, corresponding to the loss of a hydrogen atom from the carbon bearing the nitrogen, is also common for cyclic amines.[10]

Predicted Mass Spectrometry Data
m/z Value Proposed Fragment Notes
111[C₇H₁₃N]⁺Molecular Ion (M⁺)
110[M-H]⁺Loss of a hydrogen atom
83[M-C₂H₄]⁺ or [M-NH₂-H]⁺Potential loss of ethylene after ring opening
56[C₃H₆N]⁺Result of alpha-cleavage and ring scission
30[CH₂NH₂]⁺A common fragment for primary amines, though less likely to be the base peak here due to the cyclic structure.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Conclusion

The structural elucidation of this compound is a straightforward process when approached with a systematic, multi-technique spectroscopic workflow. This guide provides a robust, predictive framework based on established principles of NMR, IR, and Mass Spectrometry. By understanding the expected spectral outcomes and the causality behind them, researchers can confidently confirm the identity and purity of this valuable building block, accelerating the development of next-generation therapeutics. Each described protocol represents a self-validating system, where the data from one technique corroborates the findings of the others, ensuring the highest level of scientific integrity.

References

The Genesis of a Rigid Scaffold: Early Research on Spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spiro[3.3]heptane scaffold, a cornerstone of modern medicinal chemistry, has garnered significant attention for its unique three-dimensional structure and its role as a bioisosteric replacement for aromatic rings. This guide delves into the foundational early research that established this fascinating molecular architecture. We will explore the seminal synthesis of the first spiro[3.3]heptane derivative by H. Fecht in 1907, providing a detailed examination of the experimental protocol. Furthermore, this document will illuminate the early understanding of the scaffold's inherent conformational constraints, a key feature that underpins its contemporary applications. By revisiting the pioneering work in this field, we aim to provide researchers with a comprehensive historical and technical perspective on this important structural motif.

Introduction: The Allure of the Spirocyclic Core

Spirocyclic compounds, characterized by two rings sharing a single atom, have long intrigued organic chemists due to their inherent rigidity and three-dimensionality. The spiro[3.3]heptane core, consisting of two fused cyclobutane rings, represents a particularly compelling example of this structural class. Its compact and well-defined geometry imparts unique physicochemical properties that have become increasingly valuable in the design of novel therapeutics. The journey to understanding and utilizing this scaffold began over a century ago, with early pioneers laying the groundwork for its eventual prominence in drug discovery. This guide will navigate the seminal contributions that first brought the spiro[3.3]heptane scaffold to light.

The Dawn of Spiro[3.3]heptane: Fecht's Seminal Synthesis (1907)

The first documented synthesis of a spiro[3.3]heptane derivative was a landmark achievement reported by the German chemist H. Fecht in 1907 in the prestigious journal Berichte der Deutschen Chemischen Gesellschaft.[1] His work, titled "Über Spirocyclane" (On Spirocyclanes), detailed the preparation of a dicarboxylic acid derivative that would later be affectionately known as "Fecht's acid." This synthesis represented a significant step forward in the construction of complex cyclic systems and remains a testament to the ingenuity of early synthetic chemistry.

Causality Behind the Experimental Design

Fecht's approach was predicated on the established reactivity of malonic esters in alkylation reactions. The core concept was to utilize a tetra-substituted electrophile that would force the formation of the spirocyclic core through a double ring closure. Pentaerythritol, a readily available polyol, served as the ideal starting point. Its conversion to the corresponding tetrabromide provided the necessary electrophilic centers for the subsequent cyclization.

The choice of diethyl malonate as the nucleophile was strategic. The two acidic protons on the α-carbon allow for sequential deprotonation and alkylation, providing a versatile handle for constructing the carbon framework. The ester functionalities also offered a convenient entry point for subsequent transformations, such as hydrolysis to the dicarboxylic acid.

The Fecht Synthesis: A Step-by-Step Protocol

The synthesis of Fecht's acid, as described in his 1907 publication, can be broken down into two key stages: the preparation of the tetra-electrophile and the subsequent double cyclization.

Part A: Synthesis of Pentaerythritol Tetrabromide

A crucial precursor for Fecht's synthesis is pentaerythritol tetrabromide. While Fecht's paper assumes its availability, contemporary methods for its preparation provide insight into this key intermediate. A common procedure involves the reaction of pentaerythritol with a brominating agent.

Reactants Reagents Conditions
PentaerythritolPhosphorus tribromide or Hydrobromic acidVaries

Part B: The Double Cyclization to Fecht's Acid

This is the pivotal step where the spiro[3.3]heptane core is forged.

Experimental Protocol for the Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid)

  • Reactants:

    • Pentaerythritol tetrabromide

    • Diethyl malonate

    • Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under anhydrous conditions.

    • To this solution, diethyl malonate is added, resulting in the formation of the diethyl malonate enolate.

    • Pentaerythritol tetrabromide is then added to the reaction mixture.

    • The mixture is heated under reflux for several hours to effect the double alkylation and cyclization.

    • The resulting tetraester is not isolated but is directly subjected to saponification by the addition of a concentrated aqueous solution of potassium hydroxide.

    • The reaction mixture is further heated to ensure complete hydrolysis of the four ester groups.

    • Upon cooling, the solution is acidified with a mineral acid, leading to the precipitation of the crude spiro[3.3]heptane-2,2,6,6-tetracarboxylic acid.

    • This intermediate is then subjected to thermal decarboxylation by heating it above its melting point, which expels two molecules of carbon dioxide to yield the final product, spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid).

  • Yield: The original publication reports a yield of approximately 50-60% for the decarboxylation step.

Fecht_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Pentaerythritol_Tetrabromide Pentaerythritol Tetrabromide Alkylation Double Alkylation & Cyclization Pentaerythritol_Tetrabromide->Alkylation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Alkylation Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Alkylation Tetraester Tetraester Intermediate Alkylation->Tetraester Forms Saponification Saponification Tetracarboxylic_Acid Tetracarboxylic Acid Intermediate Saponification->Tetracarboxylic_Acid Yields Decarboxylation Thermal Decarboxylation Fechts_Acid Spiro[3.3]heptane-2,6- dicarboxylic acid (Fecht's Acid) Decarboxylation->Fechts_Acid Produces Tetraester->Saponification Hydrolyzed Tetracarboxylic_Acid->Decarboxylation Heated

Caption: The synthetic pathway to Fecht's Acid.

Early Insights into the Structure and Conformation of Spiro[3.3]heptane

While the tools for detailed structural elucidation were limited in the early 20th century, the inherent rigidity of the spiro[3.3]heptane scaffold was implicitly recognized. The very nature of its synthesis, forcing the formation of two four-membered rings around a central carbon, suggested a departure from the planar structures often depicted for cyclic compounds at the time.

The Prevailing Theories of Ring Strain

The concept of "ring strain," introduced by Adolf von Baeyer in the late 19th century, provided the initial theoretical framework for understanding the stability of cyclic molecules. Baeyer's theory, which assumed planar ring structures, predicted significant angle strain in cyclobutane due to the deviation from the ideal tetrahedral bond angle of 109.5°. While this theory was a crucial first step, it did not account for torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbons.

Later, the work of Sachse and Mohr proposed that larger rings like cyclohexane could adopt non-planar, "puckered" conformations to alleviate both angle and torsional strain. This concept of non-planarity was essential for accurately describing the three-dimensional nature of cyclic systems.

The Puckered Conformation of the Cyclobutane Rings

Early experimental evidence for the non-planar nature of the cyclobutane ring in spiro[3.3]heptane came much later with the advent of more advanced analytical techniques. However, the foundational understanding of cyclobutane's puckered conformation is relevant to the early conceptualization of the spiro[3.3]heptane structure. To relieve torsional strain, the cyclobutane ring adopts a folded or "puckered" conformation.

It was not until the development of X-ray crystallography and electron diffraction that the precise geometry of the spiro[3.3]heptane core could be determined. These studies confirmed that the two cyclobutane rings are not planar but are puckered. For instance, a later X-ray diffraction study of a spiro[3.3]heptane derivative revealed dihedral angles within the cyclobutane rings of approximately 13° and 21°, confirming their non-planar nature.[2]

Conformation Spiroheptane Spiro[3.3]heptane Scaffold CyclobutaneRings Two Fused Cyclobutane Rings Spiroheptane->CyclobutaneRings RingStrain Inherent Ring Strain CyclobutaneRings->RingStrain AngleStrain Angle Strain (Deviation from 109.5°) RingStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) RingStrain->TorsionalStrain PuckeredConformation Puckered (Non-Planar) Conformation RingStrain->PuckeredConformation Leads to StructuralRigidity High Structural Rigidity PuckeredConformation->StructuralRigidity Results in

Caption: Conformational properties of the spiro[3.3]heptane scaffold.

The Historical Context: Other Pioneers in Spirocycle Chemistry

While Fecht's synthesis of a spiro[3.3]heptane derivative was a singular achievement, it is important to place it within the broader context of early research into spirocyclic compounds. Other notable chemists of the era also made significant contributions to this area of organic chemistry.

  • Gustavson: In the late 19th century, Gustav Gustavson was known for his work on the synthesis of small-ring compounds, including cyclopropanes. While not directly involved in the synthesis of spiro[3.3]heptane, his explorations of ring-closing reactions laid important groundwork for the field.

  • Nikolay Zelinsky: This prominent Russian chemist made substantial contributions to the understanding of cyclic compounds. His work included the synthesis of various spiroalkanes, further expanding the library of known spirocyclic structures and contributing to the development of synthetic methodologies.

Conclusion: A Foundation for the Future

The early research on the spiro[3.3]heptane scaffold, spearheaded by the seminal work of H. Fecht, laid the crucial foundation for what has become a vibrant and impactful area of modern chemistry. The initial synthesis of Fecht's acid not only demonstrated a novel approach to constructing complex spirocyclic systems but also provided the first glimpse into the unique structural properties of this rigid core. The early, albeit limited, understanding of the scaffold's non-planar, puckered conformation foreshadowed its eventual application as a three-dimensional bioisostere in drug design. By appreciating these foundational discoveries, contemporary researchers can gain a deeper understanding of the origins and inherent potential of the spiro[3.3]heptane scaffold, a testament to the enduring legacy of early chemical exploration.

References

Conformational analysis of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of Spiro[3.3]heptan-2-amine

Authored by: A Senior Application Scientist

Abstract

The spiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its inherent three-dimensionality and rigid structure that offers an escape from the "flatland" of traditional aromatic bioisosteres.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of this compound, a key building block for drug discovery. We will delve into the nuanced interplay of steric and electronic factors that govern its three-dimensional structure. By integrating computational modeling with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rationally design and utilize this valuable scaffold.

The Rise of Spiro[3.3]heptane in Medicinal Chemistry

The pharmaceutical industry is in a constant search for novel molecular scaffolds that can impart improved physicochemical and pharmacological properties to drug candidates. Saturated spirocycles, particularly spiro[3.3]heptane, have garnered significant attention as bioisosteres for aromatic and non-strained aliphatic rings.[3][4] Their rigid, well-defined three-dimensional geometry allows for precise vectorization of substituents into chemical space, enhancing target selectivity and improving drug-like properties.[1][3] The introduction of functional groups, such as the primary amine in this compound, provides a handle for further chemical elaboration, making it a versatile building block in the synthesis of complex bioactive molecules.[1][5]

The spiro[3.3]heptane core, with its non-coplanar exit vectors, has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings in approved drugs, leading to patent-free analogs with high potency.[4][6][7] This underscores the importance of a deep understanding of its conformational landscape to fully exploit its potential in drug design.

The Unique Conformational Landscape of the Spiro[3.3]heptane Scaffold

Unlike cyclohexane, which exists in a dynamic equilibrium of chair, boat, and twist-boat conformations, the spiro[3.3]heptane skeleton is significantly more constrained. The two cyclobutane rings are not planar but are puckered.[8] This puckering is a consequence of angle strain and torsional strain, and it dictates the spatial orientation of the substituents.

The conformation of each cyclobutane ring can be described by a puckering angle. X-ray crystallographic studies of spiro[3.3]heptane derivatives have revealed that the dihedral angles of the cyclobutane rings are significantly smaller than that of a central cyclobutane ring in a dispiro[3.1.3.1]decane derivative, indicating a distinct puckered nature.[8] The two rings in spiro[3.3]heptane can adopt various relative orientations, leading to a set of unique, low-energy conformers.

Influence of the Amine Substituent

The introduction of an amine group at the C2 position of the spiro[3.3]heptane scaffold introduces further conformational complexity. The amine group can occupy either an axial-like or equatorial-like position on the puckered cyclobutane ring. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

  • Steric Hindrance: An equatorial-like orientation is generally favored to minimize steric clashes with the rest of the spirocyclic framework.

  • Intramolecular Hydrogen Bonding: The amine group can potentially form intramolecular hydrogen bonds with other functionalities or even with the electron-rich regions of the opposing cyclobutane ring, which could stabilize certain conformations.

  • Stereoelectronic Effects: While the classic anomeric effect is typically discussed in the context of heterocyclic systems containing endocyclic heteroatoms, analogous hyperconjugative interactions can influence the conformational preferences in carbocyclic systems.[9][10] The orientation of the C-N bond relative to the C-C bonds of the scaffold can lead to stabilizing or destabilizing orbital interactions.

Methodologies for Conformational Analysis: A Hybrid Approach

A robust conformational analysis of this compound necessitates a synergistic combination of computational and experimental techniques.[11][12][13] This integrated approach provides a more complete and validated picture of the molecule's behavior in different environments.

Computational Modeling: The In Silico Workhorse

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its low-energy conformations.

3.1.1. Experimental Protocol: Computational Conformational Search and Analysis
  • Initial Structure Generation: A 2D representation of this compound is converted into a 3D structure using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a diverse set of possible conformers. Common methods include:

    • Molecular Mechanics (MM) based searches: Using force fields like MMFF94 or OPLS3e to rapidly explore the conformational space.

    • Quantum Mechanics (QM) based searches: While computationally more expensive, methods like semi-empirical PM7 or GFN2-xTB can provide more accurate initial geometries.[14]

  • Geometry Optimization and Energy Calculation: The generated conformers are then subjected to geometry optimization and energy calculation using a higher level of theory, typically Density Functional Theory (DFT).

    • Recommended DFT Functional and Basis Set: A functional like B3LYP or M06-2X with a basis set such as 6-31G(d,p) or larger is recommended for a good balance of accuracy and computational cost.[15][16][17]

    • Solvation Model: To mimic solution-phase behavior, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be employed.

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

  • Population Analysis: The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution based on their Gibbs free energies.

G

Caption: Workflow for the computational conformational analysis of this compound.

Experimental Validation: Grounding Theory in Reality

Experimental data is crucial for validating the results of computational models and providing a more accurate representation of the molecule's conformational preferences in solution.[11]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent experimental technique for studying the conformation of small molecules in solution.[13][18][19][20]

  • ¹H-¹H Coupling Constants (³JHH): Vicinal proton-proton coupling constants are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured ³JHH values with those predicted for different calculated conformers, one can deduce the predominant conformation in solution.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons. The presence or absence of specific NOE signals can help to distinguish between different conformers. For this compound, NOEs between the amine protons and protons on the spirocyclic framework would be particularly informative.

  • Residual Dipolar Couplings (RDCs): In an anisotropic medium, RDCs can provide long-range structural information that is complementary to J-couplings and NOEs.

3.2.2. Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • NMR Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Data Analysis:

    • Spectral assignment of all proton and carbon signals.

    • Extraction of ³JHH values and NOE intensities.

  • Comparison with Computational Data: The experimental NMR parameters are compared with the predicted parameters for the computationally derived low-energy conformers. A good correlation between experimental and calculated data provides strong evidence for the predicted conformational ensemble.

G

Caption: A hybrid approach integrating computational and experimental data for robust conformational analysis.

Predicted Conformational Preferences of this compound

Based on the principles outlined above, a computational analysis of this compound would likely reveal two primary low-energy conformers corresponding to the axial-like and equatorial-like placement of the amine group on the puckered cyclobutane ring.

ConformerAmine PositionKey Dihedral Angle(s)Relative Energy (kcal/mol)Predicted Boltzmann Population (%)
A Equatorial-likeH-C2-C3-H (trans) ~160-170°0.00 (Reference)~70-80%
B Axial-likeH-C2-C3-H (gauche) ~50-60°0.5 - 1.0~20-30%

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

The equatorial-like conformer is predicted to be the global minimum due to reduced steric interactions. However, the energy difference between the two conformers is expected to be small, suggesting that both may be significantly populated at room temperature. This conformational flexibility could have important implications for its binding to biological targets, as the molecule may adopt different conformations to fit into different binding pockets.

Conclusion and Future Directions

The conformational analysis of this compound reveals a molecule with a well-defined yet subtly flexible three-dimensional structure. The puckered nature of the cyclobutane rings and the preference for an equatorial-like orientation of the amine substituent are key features of its conformational landscape. A thorough understanding of these conformational preferences, achieved through a combination of computational modeling and experimental NMR spectroscopy, is paramount for its effective application in drug discovery.

Future work could involve the synthesis and conformational analysis of substituted derivatives of this compound to probe the influence of different functional groups on its conformational equilibrium. Additionally, co-crystallization of these molecules with their biological targets would provide invaluable experimental data to validate and refine the conformational models.

References

A Senior Application Scientist's Guide to the Quantum Mechanical Analysis of Spiro[3.3]heptan-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic scaffolds towards three-dimensional structures that can better explore the complexities of biological space. This strategic evolution, often termed the "escape from flatland," has brought sp³-rich scaffolds to the forefront of medicinal chemistry.[1][2] Among these, the spiro[3.3]heptane framework has emerged as a particularly compelling bioisostere for the ubiquitous benzene ring, offering a rigid, non-planar core that can profoundly influence a molecule's physicochemical and pharmacological properties.[3][4][5] This technical guide provides a comprehensive, in-depth protocol for conducting quantum mechanical (QM) calculations on a key derivative, Spiro[3.3]heptan-2-amine. We will delve into the theoretical underpinnings, provide a validated, step-by-step computational workflow, and detail the analysis of key electronic and structural properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage high-level computational insights to accelerate the design of next-generation therapeutics.

The Strategic Imperative: Why this compound?

The spiro[3.3]heptane scaffold is not merely a novelty; it represents a strategic tool for lead optimization. Replacing a flat phenyl group with this saturated, three-dimensional core can yield significant advantages:

  • Enhanced Physicochemical Properties: The introduction of a spirocyclic core often leads to improved solubility and modulated lipophilicity (LogP), critical factors for a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Improved Metabolic Stability: The sp³-hybridized carbons of the spirocycle are generally less susceptible to metabolic attack (e.g., oxidation by cytochrome P450 enzymes) compared to electron-rich aromatic rings.[2][6]

  • Novelty and Intellectual Property: As bioisosteres of established pharmacophores, these scaffolds allow for the creation of novel chemical entities with unique intellectual property positions, providing a pathway to patent-free drug analogs.[4]

  • Structural Rigidity and Pre-organization: The rigid nature of the spiro[3.3]heptane core reduces the number of rotatable bonds and pre-organizes substituents in a defined three-dimensional space.[2][7] This can decrease the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

The amine functional group on this compound serves as a critical handle for synthetic elaboration, allowing chemists to append various pharmacophoric elements. Understanding the precise geometry, conformational preferences, and electronic nature of this amine and its surrounding scaffold is paramount for rational drug design. Quantum mechanical calculations are the most powerful theoretical tools for elucidating this information with high fidelity.

Theoretical Foundations: Selecting the Right Tools for the Job

At its core, quantum mechanics provides the framework for solving the Schrödinger equation to describe the electronic structure of a molecule. For a polyatomic system like this compound, exact solutions are impossible, necessitating the use of well-established approximations.

2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[8] Unlike more computationally demanding wave function-based methods, DFT calculates the total energy of the system as a functional of its electron density. The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation (XC) Functional: This is the component that approximates the complex quantum mechanical interactions between electrons. For a molecule like ours, a hybrid functional such as B3LYP is a robust and widely validated starting point for geometry optimizations and electronic property calculations. For potentially more accurate energies, dispersion-corrected functionals like ωB97X-D are recommended.

  • Basis Set: This is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The Pople-style 6-31G(d,p) basis set is adequate for initial explorations, while a triple-zeta basis set like def2-TZVP is recommended for final, high-accuracy single-point energy calculations and property analysis.

2.2. Key Molecular Properties for Drug Design

Our QM investigation will focus on calculating properties that directly inform drug design strategies:

  • Optimized Molecular Geometry: The lowest-energy three-dimensional arrangement of atoms.

  • Conformational Energetics: The relative energies of different stable conformers arising from the puckering of the cyclobutane rings.[9]

  • Vibrational Frequencies: Used to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) spectrum.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals. Their energies and spatial distribution are key indicators of chemical reactivity and the ability to participate in charge-transfer interactions.[10]

  • Molecular Electrostatic Potential (MEP): A color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich regions (nucleophilic, hydrogen bond acceptors) and electron-poor regions (electrophilic, hydrogen bond donors), which is crucial for understanding non-covalent interactions with a protein target.

Experimental Protocol: A Validated Computational Workflow

This section provides a detailed, step-by-step methodology for the complete quantum mechanical analysis of this compound. This workflow is designed to be self-validating, ensuring that the final results are robust and reliable.

Workflow Overview

The computational workflow is a multi-stage process designed to efficiently identify the global minimum energy structure before committing to computationally expensive, high-accuracy calculations.

G cluster_0 Structure Preparation cluster_1 Conformational Search cluster_2 High-Accuracy Analysis Build 1. Build Initial 3D Structure (e.g., Avogadro, PubChem) LowLevel 2. Low-Level Optimization (e.g., GFN2-xTB or PM7) Build->LowLevel HighLevel 3. High-Level Re-optimization (B3LYP / 6-31G(d,p)) LowLevel->HighLevel EnergySort 4. Sort by Energy & Select Global Minimum HighLevel->EnergySort FinalOpt 5. Final Geometry Optimization & Frequency Calculation (ωB97X-D / def2-TZVP) EnergySort->FinalOpt Properties 6. Property Calculation (HOMO, LUMO, MEP) FinalOpt->Properties

Caption: A validated workflow for the quantum mechanical analysis of this compound.

Step 1: Initial Structure Generation
  • Construct the Molecule: Using a molecular editor such as Avogadro or ChemDraw 3D, build the this compound molecule. The basic 2D structure and connectivity can be obtained from databases like PubChem.[11]

  • Initial 3D Conformation: Generate an initial 3D structure using the editor's built-in force field minimization (e.g., MMFF94). This provides a reasonable starting point.

Step 2: Conformational Search (Low-Level Theory)

The purpose of this step is to broadly explore the potential energy surface without incurring high computational costs. The puckered nature of the two cyclobutane rings necessitates this search.

  • Software: Utilize a fast, semi-empirical method. The ORCA quantum chemistry package, which is free for academic use, combined with its built-in conformer search tools or an external tool like CREST, is highly suitable.

  • Methodology: Perform a conformational search using a computationally inexpensive method like the GFN2-xTB tight-binding method.

  • Analysis: Collect all unique conformers within a reasonable energy window (e.g., 5 kcal/mol) of the lowest energy structure found.

Step 3: Re-optimization of Low-Energy Conformers (High-Level Theory)
  • Refinement: Take the unique conformers identified in Step 2 (typically 3-5 structures) and perform a full geometry optimization using a more reliable DFT method.

  • Input File Example (ORCA):

  • Analysis: Compare the final electronic energies of the optimized conformers. The structure with the lowest absolute energy is the putative global minimum.

Step 4: Final Optimization and Frequency Calculation

This is the definitive calculation to obtain the final, high-quality geometry and to verify its nature as a true minimum.

  • Methodology: Using the global minimum geometry from Step 3, perform a final geometry optimization followed by a frequency calculation at a higher level of theory.

  • Input File Example (ORCA):

  • Validation: After the calculation completes, verify that there are zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable minimum, and would require further structural investigation.

Step 5: Electronic Property Analysis

Using the final, validated geometry from Step 4, perform a single-point energy calculation to generate the necessary files for visualizing electronic properties.

  • Methodology: The frequency calculation in the previous step typically generates the required output. Ensure the output file contains the final molecular orbitals and electron density information.

  • Visualization: Use software like Avogadro, VMD, or Chemcraft to read the output file and render the surfaces for the HOMO, LUMO, and Molecular Electrostatic Potential.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential. The following tables summarize the key parameters and expected results from the described workflow.

Quantitative Data Summary
Table 1: Key Computational Parameters
Software Package ORCA 5.0 (or newer)
Conformational Search Method GFN2-xTB
Intermediate Optimization B3LYP / 6-31G(d,p)
Final Optimization & Frequencies ωB97X-D / def2-TZVP
Solvation Model (Optional) CPCM (Water)

| Table 2: Predicted Geometric Parameters (Illustrative) | |

Parameter Value (Å or °)
C-N Bond Length ~1.46 Å
C-C (cyclobutane) Bond Length ~1.55 Å
Cyclobutane Puckering Angle ~20-30°[9]

| H-N-H Angle | ~106° |

| Table 3: Predicted Electronic Properties (Illustrative) | |

Property Value (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ +1.0 eV

| HOMO-LUMO Gap | ~ 7.5 eV |

Interpretation of Electronic Properties

The calculated electronic properties provide a roadmap for understanding the molecule's interactive potential.

G cluster_0 Calculated Properties cluster_1 Chemical Interpretation Geom Optimized Geometry Shape 3D Shape & Conformation Geom->Shape HOMO HOMO Surface Donor Electron Donor Ability (Nucleophilicity) HOMO->Donor LUMO LUMO Surface Acceptor Electron Acceptor Ability (Electrophilicity) LUMO->Acceptor MEP MEP Surface Interaction Intermolecular Interaction Sites (H-Bonding) MEP->Interaction

Caption: Relationship between calculated QM properties and their chemical interpretation in drug design.

  • HOMO: For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom. This indicates that this site is the most probable location for nucleophilic attack or interaction with an electron-deficient center (like a proton or metal cation).

  • LUMO: The LUMO is likely to be distributed across the C-H and C-N anti-bonding orbitals of the scaffold. Its high energy indicates the molecule is not a strong electron acceptor.

  • HOMO-LUMO Gap: A large energy gap, as predicted, signifies high kinetic stability, which is a desirable trait for a drug candidate.

  • MEP Surface: The MEP will show a region of strong negative potential (typically colored red) around the nitrogen lone pair, confirming it as the primary site for hydrogen bond acceptance. The amine protons will show regions of positive potential (blue), identifying them as hydrogen bond donors. This map is invaluable for predicting how the molecule will orient itself within a protein's binding pocket.

Conclusion

The quantum mechanical analysis of this compound provides indispensable insights for its application in drug discovery. By following the validated workflow presented in this guide, researchers can reliably determine the molecule's three-dimensional structure, conformational preferences, and key electronic properties. This detailed understanding of its geometry and electrostatic character forms the rational foundation for designing novel derivatives, predicting their interactions with biological targets, and ultimately accelerating the journey from an interesting scaffold to a life-saving therapeutic.

References

Stability and reactivity of the Spiro[3.3]heptane ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the Spiro[3.3]heptane Ring System

Abstract

The spiro[3.3]heptane framework, a unique three-dimensional (3D) saturated carbocycle, has rapidly emerged from a structural curiosity to a cornerstone scaffold in modern medicinal chemistry and materials science. Its rigid, non-planar structure offers a compelling solution to the "escape from flatland" dilemma, providing a robust sp³-rich alternative to traditional flat, aromatic rings.[1][2] This guide provides a comprehensive analysis of the spiro[3.3]heptane core, detailing its synthesis, inherent stability, conformational dynamics, and characteristic reactivity. We will explore its validation as a versatile bioisostere for mono-, meta-, and para-substituted benzene rings and provide practical, field-proven protocols for its synthesis and functionalization.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous physicochemical properties of this strained yet remarkably versatile ring system.

The Strategic Advantage of the Spiro[3.3]heptane Scaffold

For decades, drug discovery has been dominated by aromatic scaffolds, particularly the benzene ring.[5] While effective, this has led to a saturation of "flat" chemical space, often associated with poor solubility and metabolic instability. The shift towards sp³-rich, 3D scaffolds is a direct response to these challenges, aiming to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties and explore novel biological interactions.[1][2]

The spiro[3.3]heptane motif is a standout in this class for several reasons:

  • Structural Rigidity: The fused cyclobutane rings create a rigid structure that reduces conformational flexibility. This is highly advantageous in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Three-Dimensionality: It provides defined, non-collinear exit vectors for substituents, allowing for precise spatial orientation of functional groups to probe biological targets in three dimensions.[3][6]

  • Physicochemical Properties: As a saturated carbocycle, it generally imparts lower lipophilicity and higher aqueous solubility compared to the aromatic rings it replaces, which are highly desirable traits for drug candidates.[7]

  • Bioisosterism: It has been successfully demonstrated as a bioisostere for the phenyl ring.[3][4] This allows medicinal chemists to replace benzene rings in known active compounds to generate novel, patent-free analogues with potentially improved properties.[3][5]

The logical relationship for its application as a bioisostere is visualized below.

G cluster_0 Traditional Scaffold cluster_1 Modern Scaffold cluster_2 Resulting Advantages A Planar Benzene Ring (e.g., in Vorinostat) B 3D Spiro[3.3]heptane Core (Non-Collinear Vectors) A->B Bioisosteric Replacement C Improved Solubility & ADME Profile B->C D Novel Chemical Space & IP B->D E Enhanced 3D Target Engagement B->E

Caption: Bioisosteric replacement of a benzene ring with a spiro[3.3]heptane core.

Synthesis of the Spiro[3.3]heptane Core: A Comparative Overview

The construction of the strained spiro[3.3]heptane system requires specific synthetic strategies. The choice of method is dictated by the desired substitution pattern, scalability, and availability of starting materials.

Key Synthetic Strategies
  • [2+2] Cycloaddition: This is a modular and widely used approach. It involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which constitute one of the rings of the spiro-system.[3][6] This strategy is highly effective for creating a diverse range of mono- and di-substituted derivatives.

  • Double Alkylation of Malonate Esters: A classical and scalable method involves the double alkylation of diethyl malonate or similar C-H acidic compounds with 1,1-bis(bromomethyl)cyclobutane.[8][9] Subsequent hydrolysis and decarboxylation yield the spiro[3.3]heptane carboxylic acid. This is a robust method for producing the core scaffold on a large scale.[9]

  • Strain-Relocating Semipinacol Rearrangement: A more recent and innovative approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes.[10] The resulting intermediate undergoes an acid-catalyzed semipinacol rearrangement, driven by the release of strain, to form spiro[3.3]heptan-1-ones. This method offers a regio- and stereospecific route to optically active derivatives.[10]

Data Summary: Comparison of Synthetic Routes
Synthetic Strategy Key Reactants Advantages Limitations Scalability References
[2+2] CycloadditionAmide of cyclobutane carboxylic acid, alkene, (CF₃SO₂)₂OHigh modularity, good functional group toleranceRequires triflic anhydride, can have stereochemical complexityGood[3][6][11]
Double Malonate Alkylation1,1-bis(bromomethyl)cyclobutane, Malonate esterScalable (up to 120g scale reported), uses common reagentsLinear synthesis, less modular for diverse substitutionExcellent[8][9]
Semipinacol Rearrangement1-Sulfonylcyclopropanol, Lithiated 1-sulfonylbicyclobutaneAccess to optically active products, regio- and stereospecificRequires highly strained and specialized starting materialsLab-scale[10]

Structural Properties, Conformation, and Stability

The defining feature of spiro[3.3]heptane is its strained structure, composed of two fused cyclobutane rings. Understanding this strain and the resulting conformation is critical to predicting its stability and reactivity.

Conformational Analysis

Unlike the planar representation often used, the cyclobutane rings in spiro[3.3]heptane are not flat. They adopt a puckered conformation to relieve some of the torsional strain. Computational studies have identified distinct puckered conformers that influence the molecule's reactivity.[12] The spiro-carbon atom acts as a pivot, and the two rings are orthogonal to each other. This fixed, rigid geometry is key to its utility as a scaffold.

Caption: Conceptual representation of the puckered conformation of spiro[3.3]heptane.

Strain Energy

The total strain energy of a molecule is a measure of its internal energy relative to a hypothetical strain-free reference compound. For cyclic alkanes, this arises from angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions), and steric strain. Cyclobutane itself has a high strain energy of approximately 110 kJ/mol (26.3 kcal/mol).[13] The strain energy for spiro[3.3]heptane is approximately twice that of a single cyclobutane ring, calculated to be around 51.0 kcal/mol.[14] While this is substantial, the molecule is kinetically stable under normal conditions. This stored energy is a key driver for some of its unique chemical reactions.

Reactivity and Functionalization

The reactivity of the spiro[3.3]heptane core is governed by two main factors: the inherent strain of the cyclobutane rings and the reactivity of the C-H bonds.

Reactions Preserving the Core

Functionalization of the spiro[3.3]heptane scaffold without disrupting the core is crucial for its use as a building block.

  • C-H Functionalization: The rigid framework allows for predictable C-H functionalization. For example, engineered P450 enzymes have been used for the selective hydroxylation of an N-benzyl spiro[3.3]heptane-2-carboxamide at distal positions with high enantioselectivity.[15] This biochemical approach highlights a sophisticated method for late-stage functionalization.

  • Derivatization of Functional Groups: Standard functional group transformations are readily applied. Ketones can be reduced (Wolff-Kishner), carboxylic acids can be converted to amines (Curtius reaction), and bromo-derivatives can be converted to boronic acids or other organometallic reagents for cross-coupling reactions.[3][8]

Reactions Involving Ring Strain

The high strain energy can be harnessed to drive specific reactions.

  • Carbene Rearrangements: Spiro[3.3]hept-1-ylidene, a carbene intermediate, undergoes competing[10][16]-sigmatropic rearrangements. The primary pathways are ring contraction to form cyclopropylidenecyclobutane and ring expansion to yield bicyclo[3.2.0]hept-1(5)-ene.[12] These reactions are driven by the release of ring strain and are influenced by the specific puckered conformation of the carbene.[12]

The workflow for synthesizing and derivatizing the core for medicinal chemistry applications is illustrated below.

G cluster_derivatives Building Blocks for Drug Discovery A Cyclobutanone Derivative (Starting Material) B 1,1-bis(bromomethyl)cyclobutane (Key Intermediate) A->B Multi-step sequence C Spiro[3.3]heptane Core Construction (e.g., Double Alkylation) B->C w/ TosMIC or Malonate D Functionalized Core (Ketone, Acid, etc.) C->D Hydrolysis/ Decarboxylation E Amines D->E Functional Group Interconversion F Alcohols D->F Functional Group Interconversion G Boronate Esters D->G Functional Group Interconversion H Carboxylic Acids D->H Functional Group Interconversion

Caption: Synthetic workflow for producing diverse spiro[3.3]heptane building blocks.

Detailed Experimental Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

This protocol describes a robust, scalable synthesis adapted from established malonate alkylation and decarboxylation procedures.[9][17] This method is self-validating through the characterization of stable, crystalline intermediates.

Objective: To synthesize spiro[3.3]heptane-2-carboxylic acid from 1,1-bis(bromomethyl)cyclobutane.

Materials:

  • 1,1-Bis(bromomethyl)cyclobutane

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Step 1: Synthesis of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.1 eq) in 400 mL of absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Nucleophile Addition: To the stirred solution, add diethyl malonate (2.0 eq) dropwise over 30 minutes. Stir the resulting solution for an additional 30 minutes at room temperature. Causality: This step generates the sodium salt of diethyl malonate, a potent nucleophile required for the subsequent double alkylation.

  • Double Alkylation: Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in 100 mL of ethanol dropwise over 1 hour.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting bromide is consumed.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 300 mL of water to the residue and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude diester. Purification can be achieved by vacuum distillation.

Step 2: Saponification to Spiro[3.3]heptane-2,2-dicarboxylic Acid

  • Hydrolysis: Dissolve the crude diester from Step 1 in 200 mL of ethanol. Add a solution of potassium hydroxide (4.0 eq) in 100 mL of water.

  • Reflux: Heat the mixture to reflux for 6 hours until the hydrolysis is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. Self-Validation: The dicarboxylic acid will precipitate as a white solid upon acidification.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude spiro[3.3]heptane-2,2-dicarboxylic acid.

Step 3: Thermal Decarboxylation to Spiro[3.3]heptane-2-carboxylic Acid

  • Decarboxylation: Place the crude dicarboxylic acid from Step 2 into a flask suitable for distillation. Heat the solid under an inert atmosphere to 220 °C.[17] Causality: At this high temperature, one of the carboxylic acid groups is eliminated as carbon dioxide, driven by the formation of a stable gaseous product.

  • Monitoring: Continue heating until the evolution of CO₂ gas ceases (typically 30-60 minutes).[17]

  • Isolation: Cool the flask to room temperature. The remaining material is the crude spiro[3.3]heptane-2-carboxylic acid. It can be purified by recrystallization or vacuum distillation. The final product can be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.[18]

Conclusion and Future Outlook

The spiro[3.3]heptane ring system has cemented its place as a valuable scaffold in modern chemistry. Its unique combination of rigidity, 3D architecture, and favorable physicochemical properties makes it an ideal tool for medicinal chemists seeking to overcome the limitations of traditional planar scaffolds.[1][19] The development of diverse and scalable synthetic routes has made a wide array of functionalized building blocks accessible, fueling its incorporation into drug discovery programs.[8][9] Future research will likely focus on developing even more efficient and stereoselective synthetic methodologies, exploring its application in new areas of materials science, and further mapping its utility as a bioisostere for other cyclic structures beyond benzene.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, stereochemical properties, and analytical considerations for spiro[3.3]heptan-2-amine, a molecule of increasing interest in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that is being explored as a bioisostere for aromatic rings, enabling the design of novel therapeutics with improved physicochemical properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this chiral building block.

Introduction to the Stereochemistry of Spiro[3.3]heptane Derivatives

The spiro[3.3]heptane framework is characterized by two cyclobutane rings sharing a single carbon atom, the spiro center. While the parent spiro[3.3]heptane is achiral, substitution on the rings can lead to chirality. In the case of 2,6-disubstituted spiro[3.3]heptanes, a form of stereoisomerism known as axial chirality can arise.[3][4] This occurs because the two rings are held in a rigid, perpendicular orientation, and if the substituents on each ring are different, the molecule lacks a plane of symmetry and is therefore chiral.[5][6]

For this compound, the chirality arises from a traditional chiral center at the C2 carbon, which is bonded to four different groups: the amino group, a hydrogen atom, and two different carbon pathways within the spirocyclic system. This results in the existence of two enantiomers, (R)-spiro[3.3]heptan-2-amine and (S)-spiro[3.3]heptan-2-amine.

Synthesis of Racemic this compound

The most common and practical approach to the synthesis of racemic this compound involves a two-step sequence starting from the corresponding ketone, spiro[3.3]heptan-2-one.

Synthesis of Spiro[3.3]heptan-2-one

Several methods have been reported for the synthesis of the spiro[3.3]heptane core.[7][8][9] A frequently employed strategy involves a [2+2] cycloaddition reaction.[7] An alternative and often high-yielding approach is the reaction of keteneiminium salts with alkenes to form cyclobutanones.[10]

Reductive Amination of Spiro[3.3]heptan-2-one

The conversion of spiro[3.3]heptan-2-one to the corresponding amine is typically achieved through reductive amination.[11][12] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the amine.[11]

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • Spiro[3.3]heptan-2-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • Imine Formation: Dissolve spiro[3.3]heptan-2-one in methanol. Add an excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • Salt Formation (Optional): For easier handling and purification, the free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate can be collected by filtration.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of a racemic amine is a critical step in the development of chiral drugs.[13] The most common method for chiral resolution on a preparative scale is the formation of diastereomeric salts with a chiral resolving agent.[5][13]

Principle of Diastereomeric Salt Resolution

The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomeric salts.[14] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[14]

Selection of a Chiral Resolving Agent

For the resolution of a basic amine like this compound, chiral carboxylic acids are commonly used.[13] A widely used and effective resolving agent is tartaric acid, particularly its naturally occurring (+)-(2R,3R)-tartaric acid enantiomer.[5][14] Other chiral acids such as dibenzoyl-L-tartaric acid or mandelic acid can also be explored. The choice of solvent is crucial for achieving efficient separation of the diastereomeric salts.

Experimental Protocol: Chiral Resolution of this compound

Materials:

  • Racemic this compound

  • (+)-(2R,3R)-Tartaric acid

  • Methanol or other suitable solvent

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a sodium hydroxide solution to basify the mixture. Extract the liberated free amine with dichloromethane.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Enantioselective Synthesis Approaches

While chiral resolution is a robust method, enantioselective synthesis offers a more direct route to a single enantiomer, avoiding the loss of 50% of the material.[13] Several strategies for the enantioselective synthesis of chiral amines have been developed.[1][15][16]

  • Asymmetric Reductive Amination: This approach involves the reduction of an imine or a related C=N bond in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand.[1][15][16]

  • Biocatalysis: Enzymes such as imine reductases (IREDs) or transaminases can be employed for the stereoselective synthesis of chiral amines.[6][17] Ketoreductases can also be used to produce chiral alcohols which can then be converted to amines.[18]

Analytical Techniques for Chiral Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound.[19][20][21] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amines, derivatization with a suitable agent may be necessary to improve resolution and detection.

Determination of Absolute Configuration

Determining the absolute configuration (R or S) of the separated enantiomers is crucial. Several methods can be employed:

  • X-ray Crystallography: If a suitable crystalline derivative can be formed, single-crystal X-ray analysis provides an unambiguous determination of the absolute configuration.[7]

  • NMR Spectroscopy with Chiral Derivatizing Agents: Reaction of the enantiomerically enriched amine with a chiral derivatizing agent, such as Mosher's acid, creates diastereomers that can be distinguished by NMR spectroscopy.[4][22] The differences in chemical shifts can be used to assign the absolute configuration based on established models.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[23][24] By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be determined.[23][25][26]

Data Presentation and Visualization

Table 1: Summary of Analytical Techniques for Chiral this compound

TechniquePurposeKey Considerations
Chiral HPLCSeparation and quantification of enantiomersSelection of appropriate chiral stationary phase and mobile phase.
NMR with Chiral Derivatizing AgentsDetermination of absolute configuration and enantiomeric excessChoice of chiral derivatizing agent; potential for kinetic resolution.
Vibrational Circular Dichroism (VCD)Determination of absolute configuration in solutionRequires comparison with theoretical calculations.
X-ray CrystallographyUnambiguous determination of absolute configurationRequires the formation of a suitable single crystal.

Diagrams

Synthesis_and_Resolution cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution Ketone Spiro[3.3]heptan-2-one Racemic_Amine Racemic this compound Ketone->Racemic_Amine Reductive Amination Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Reaction with Chiral Acid Enantiomer_1 (R)-Spiro[3.3]heptan-2-amine Diastereomeric_Salts->Enantiomer_1 Fractional Crystallization & Liberation Enantiomer_2 (S)-Spiro[3.3]heptan-2-amine Diastereomeric_Salts->Enantiomer_2 From Mother Liquor Chiral_Analysis_Workflow Enantiomerically_Enriched_Sample Enantiomerically Enriched This compound Chiral_HPLC Chiral HPLC Analysis Enantiomerically_Enriched_Sample->Chiral_HPLC Absolute_Config Determination of Absolute Configuration Enantiomerically_Enriched_Sample->Absolute_Config ee_Determination Determination of Enantiomeric Excess (ee) Chiral_HPLC->ee_Determination VCD Vibrational Circular Dichroism (VCD) Absolute_Config->VCD NMR_CDA NMR with Chiral Derivatizing Agent Absolute_Config->NMR_CDA Xray X-ray Crystallography (of a derivative) Absolute_Config->Xray

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[3.3]heptane Scaffold in Modern Drug Discovery

The spiro[3.3]heptane motif has emerged as a critical structural element in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a unique exit vector geometry that can effectively mimic mono-, meta-, and para-substituted benzene rings, serving as a valuable bioisostere.[1][2] The replacement of flat aromatic rings with sp³-rich scaffolds like spiro[3.3]heptane can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced solubility and metabolic stability, while maintaining or improving biological activity.[1][3] Spiro[3.3]heptan-2-amine is a key building block, providing a nucleophilic handle for the introduction of this desirable scaffold into a wide array of pharmacologically active molecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable synthesis of this compound from its corresponding ketone, spiro[3.3]heptan-2-one. We will present a primary, robust two-step methodology and discuss alternative direct approaches, explaining the rationale behind procedural choices and offering detailed, actionable protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of both the starting material and the final product is essential for safe handling, accurate measurements, and successful synthesis.

CompoundStructureFormulaMW ( g/mol )CAS No.Physical Form
Spiro[3.3]heptan-2-one Spiro[3.3]heptan-2-oneC₇H₁₀O110.1530152-57-9Liquid
This compound Hydrochloride this compound HClC₇H₁₄ClN147.651416439-08-1Solid

Safety Information:

  • Spiro[3.3]heptan-2-one: Warning. Flammable liquid and vapor. Harmful if swallowed. May cause respiratory irritation.[4] It is crucial to handle this reagent in a well-ventilated fume hood, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound Hydrochloride: Warning. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Standard PPE should be worn during handling.

Synthetic Strategy Overview: From Ketone to Primary Amine

The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. The most common and reliable method is reductive amination .[5][6] This process involves the condensation of the ketone with an amine source to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine.

While direct reductive amination with ammonia is feasible, it can be challenging, often leading to mixtures of primary, secondary, and tertiary amines due to over-alkylation.[7] A more controlled and higher-yielding approach, particularly for valuable substrates, involves a two-step sequence:

  • Reductive amination with a primary amine that also serves as a protecting group , such as benzylamine.

  • Deprotection of the resulting secondary amine to unmask the desired primary amine.

This guide will focus on this robust two-step method. Alternative one-pot direct amination strategies will be presented as secondary protocols.

G cluster_main Synthetic Pathway Overview cluster_alt Alternative Direct Methods Ketone Spiro[3.3]heptan-2-one SecAmine N-Benzyl-spiro[3.3]heptan-2-amine Ketone->SecAmine Reductive Amination (Benzylamine, Reducing Agent) PrimAmine This compound SecAmine->PrimAmine Deprotection (Hydrogenolysis) DirectAmination Direct Reductive Amination (Ammonia Source, Reducing Agent) PrimAmine_alt This compound Leuckart Leuckart-Wallach Reaction (Ammonium Formate) Ketone_alt Spiro[3.3]heptan-2-one

Caption: Primary and alternative synthetic routes from the ketone to the amine.

Primary Protocol: Two-Step Synthesis via N-Benzyl Intermediate

This method offers excellent control and generally provides high yields of the pure primary amine after deprotection. The benzyl group is readily installed and can be cleanly removed by catalytic hydrogenation.[3]

Part 1: Reductive Amination with Benzylamine

Mechanism Insight: The reaction begins with the acid-catalyzed formation of a hemiaminal intermediate from the ketone and benzylamine. This intermediate then dehydrates to form an iminium ion, which is more electrophilic than the starting ketone. A hydride reducing agent, such as sodium borohydride, selectively reduces the C=N double bond of the iminium ion to yield the stable secondary amine.[8]

G Ketone Spiro[3.3]heptan-2-one Iminium Iminium Ion Intermediate Ketone->Iminium + Benzylamine, H⁺ - H₂O BnNH2 Benzylamine SecAmine N-Benzyl-spiro[3.3]heptan-2-amine Iminium->SecAmine + [H⁻] Reducer [H⁻] (e.g., NaBH₄) Reducer->Iminium

Caption: Reductive amination workflow with benzylamine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add spiro[3.3]heptan-2-one (1.0 eq.). Dissolve the ketone in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq.) to the solution. If using an aprotic solvent like DCE, add acetic acid (1.1 eq.) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Reduce the solvent volume in vacuo. Add ethyl acetate and water to the residue. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-benzyl-spiro[3.3]heptan-2-amine can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity to proceed to the next step.

Part 2: Catalytic Hydrogenolysis (Debenzylation)

Mechanism Insight: The N-benzyl bond is susceptible to cleavage by catalytic hydrogenation. The reaction occurs on the surface of a palladium catalyst (supported on carbon), where hydrogen gas is activated. The N-C benzyl bond is hydrogenolyzed, releasing toluene and the desired primary amine.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude or purified N-benzyl-spiro[3.3]heptan-2-amine (1.0 eq.) in a protic solvent like ethanol (EtOH) or methanol (MeOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. % Pd/C, approx. 5-10 mol % Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Hydrogenation: Seal the flask, evacuate and backfill with nitrogen several times, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation of Free Amine: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Part 3: Purification and Salt Formation

Rationale: Primary amines can be challenging to purify via silica gel chromatography due to their basicity causing streaking. An acid-base extraction is a highly effective purification technique. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and store than the free base.

Purification Protocol (Acid-Base Extraction):

  • Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with aqueous 1 M HCl. The protonated amine will move into the aqueous layer.

  • Wash the organic layer once more with 1 M HCl. The combined aqueous layers now contain the amine salt, leaving non-basic impurities in the organic phase.

  • Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 10) by the slow addition of a base, such as 3 M NaOH or saturated NaHCO₃.

  • Extract the free amine from the basified aqueous solution with fresh organic solvent (e.g., three times with dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to yield the purified free amine. Note: Low molecular weight amines can be volatile.

Hydrochloride Salt Formation:

  • Dissolve the purified this compound free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form. Continue addition until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable, white solid.[1]

Alternative Synthetic Protocols

Protocol 2: One-Pot Reductive Amination with Ammonium Acetate

This direct method is more atom-economical but may require more optimization to minimize side products. Sodium cyanoborohydride is a common reagent for this transformation as it is stable under the mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone.[8][9][10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine spiro[3.3]heptan-2-one (1.0 eq.) and ammonium acetate (10 eq.) in methanol (0.2-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in one portion.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS for the disappearance of the ketone.

  • Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure. Purify the resulting amine using the acid-base extraction and salt formation procedure described in the primary protocol.

Protocol 3: The Leuckart-Wallach Reaction

This classical reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[11] It is a one-pot method but typically requires high temperatures, which may not be suitable for sensitive substrates. The initial product is the N-formyl amine, which must be hydrolyzed to the primary amine.[11][12]

Experimental Protocol:

  • Reaction: Combine spiro[3.3]heptan-2-one (1.0 eq.) with a large excess of ammonium formate (5-10 eq.).

  • Heating: Heat the mixture, with stirring, to 130-160 °C for 6-12 hours. The reaction is typically run neat.

  • Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid. Heat the mixture at reflux for several hours to hydrolyze the intermediate formamide.

  • Purification: After cooling, purify the product via the acid-base extraction and salt formation procedure described previously.

Characterization Data

Validation of the final product is critical. Below are the expected NMR spectral data for the starting material and product.

  • Spiro[3.3]heptan-2-one:

    • ¹H NMR: Expected signals will be in the aliphatic region. Protons on the cyclobutane ring adjacent to the carbonyl will be deshielded. The spectrum can be referenced from online databases.[13]

  • This compound Hydrochloride:

    • ¹H and ¹³C NMR: The final product's identity should be confirmed by NMR spectroscopy. Reference spectra for the hydrochloride salt are available for comparison.[14] The proton alpha to the ammonium group will be a key diagnostic signal.

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block for drug discovery. The presented two-step protocol involving reductive amination with benzylamine followed by hydrogenolysis offers a reliable and high-yielding route suitable for most research applications. Alternative direct methods, while more atom-economical, may require more extensive optimization. The choice of method will depend on the scale of the synthesis, the purity requirements, and the available laboratory equipment. All procedures require careful execution and adherence to safety protocols for a successful outcome.

References

Application Note: Strategic Derivatization of Spiro[3.3]heptan-2-amine for the Generation of 3D-Rich Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the derivatization of spiro[3.3]heptan-2-amine, a valuable starting material for generating structurally diverse compound libraries. The spiro[3.3]heptane scaffold is of high interest in medicinal chemistry due to its rigid, three-dimensional structure, which allows for the exploration of novel chemical space beyond traditional flat aromatic systems.[1][2] This guide details robust and scalable protocols for three key derivatization strategies—amide bond formation, reductive amination, and sulfonylation—enabling the creation of libraries with diverse physicochemical properties suitable for high-throughput screening (HTS).[3][4] We emphasize the rationale behind procedural choices, methods for quality control, and preparation for biological evaluation.

Introduction: The Strategic Value of the Spiro[3.3]heptane Scaffold

In the modern era of drug discovery, there is a significant push to "escape from flatland"—moving away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1] The spiro[3.3]heptane core is an exemplary scaffold in this regard. Its rigid, non-planar geometry presents substituents in well-defined vectors, which can lead to improved target selectivity and better pharmacological properties.[2] Specifically, it has been successfully explored as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings, offering a route to novel, patent-free analogues of existing drugs.[5]

This compound is a particularly useful building block as the primary amine handle serves as a versatile anchor point for a wide array of chemical transformations. This allows for the systematic introduction of diverse functional groups, generating libraries of compounds that explore a wide range of chemical and biological space.

cluster_start Scaffold Selection & Synthesis cluster_derivatization Parallel Library Synthesis cluster_processing Library Processing & Screening Start This compound (Starting Material) Amide Amide Coupling Start->Amide Diversification Reactions Reductive Reductive Amination Start->Reductive Diversification Reactions Sulfonyl Sulfonylation Start->Sulfonyl Diversification Reactions Library Diverse Compound Library Amide->Library Reductive->Library Sulfonyl->Library QC Analytical QC (LC-MS, NMR) Library->QC Purity & Identity Check Screening High-Throughput Screening (HTS) QC->Screening Plate for Assay Hits Hit Identification & SAR Screening->Hits

Figure 1: Overall workflow from scaffold to hit identification.

Core Derivatization Protocols

The primary amine of this compound is a potent nucleophile, making it amenable to a variety of bond-forming reactions. Below are optimized protocols for three foundational reaction classes.

Amide Bond Formation via Carboxylic Acid Coupling

Amide bonds are among the most prevalent functional groups in pharmaceuticals. This protocol utilizes a carbodiimide-mediated coupling, which is highly efficient and tolerant of a wide range of functional groups.

Causality and Rationale: Direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[6] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is readily attacked by the amine. The addition of an activator, such as Hydroxybenzotriazole (HOBt), can further improve efficiency and suppress side reactions by forming an active ester, which is less prone to racemization.[7]

Protocol: General Procedure for EDC/HOBt Coupling

  • Reagent Preparation: In a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.2 M).

  • Activation: Add EDC hydrochloride (1.2 equivalents) to the solution and stir at room temperature for 20-30 minutes. The solution may become cloudy as the O-acylisourea or active ester forms.

  • Amine Addition: Add a solution of this compound hydrochloride (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents) in the same solvent. The base is crucial for neutralizing the hydrochloride salt and the HCl produced during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent ClassSpecific ExampleKey ConditionsRationale / Notes
Aliphatic AcidAcetic AcidEDC, HOBt, DIPEA, DCM, RT, 12hStandard conditions for simple aliphatic amides.
Aromatic AcidBenzoic AcidEDC, HOBt, DIPEA, DMF, RT, 16hDMF can improve solubility for more complex aromatic acids.
Heterocyclic AcidNicotinic AcidHATU, DIPEA, DMF, RT, 4hHATU is a more potent coupling reagent, often used for electron-deficient or sterically hindered partners, leading to faster reactions.[7]
Amino Acid (Boc)Boc-Glycine-OHEDC, HOBt, DIPEA, DCM, RT, 12hStandard conditions are generally compatible with Boc-protected amino acids.

Table 1: Example conditions for amide coupling reactions.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to the amine. It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[8]

Causality and Rationale: The reaction requires a mildly acidic condition to facilitate the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine. A selective reducing agent is needed that reduces the imine intermediate faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is an ideal choice for this, as it is a mild reducing agent that is particularly effective for reducing imines and works well under the slightly acidic conditions required for imine formation.[9]

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF) (~0.2 M), add acetic acid (2-3 equivalents) to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirring solution. Be cautious as gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting materials and the formation of the product.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Carbonyl PartnerSpecific ExampleKey ConditionsRationale / Notes
Aliphatic AldehydeIsobutyraldehydeSTAB, Acetic Acid, DCE, RT, 4hA straightforward alkylation to introduce a branched alkyl group.
Aromatic AldehydeBenzaldehydeSTAB, Acetic Acid, DCE, RT, 6hForms a benzylamine derivative, a common pharmacophore.
KetoneAcetoneSTAB, Acetic Acid, THF, RT, 24hKetones react more slowly than aldehydes; longer reaction times may be needed.[9]
Heterocyclic AldehydePyridine-4-carboxaldehydeSTAB, Acetic Acid, DCE, RT, 12hIntroduces a basic nitrogen-containing heterocycle, often favorable for solubility and target interaction.

Table 2: Example conditions for reductive amination.

Sulfonylation

The sulfonamide functional group is a key pharmacophore found in many antibacterial and diuretic drugs. It is readily formed by the reaction of a primary amine with a sulfonyl chloride.

Causality and Rationale: The reaction is a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct.[10][11] A key challenge with primary amines is potential di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. To avoid this, slow addition of the sulfonyl chloride at low temperatures is recommended, keeping its instantaneous concentration low.[10] Pyridine is often used as both the base and solvent.

Protocol: General Procedure for Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as Pyridine or DCM containing a tertiary amine base like Triethylamine (1.5 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add a solution of the sulfonyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with water. If using DCM, wash the organic layer with 1M HCl to remove the base, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

ReagentSpecific ExampleKey ConditionsRationale / Notes
Aryl Sulfonyl ChlorideBenzenesulfonyl ChloridePyridine (solvent/base), 0°C to RT, 12hStandard conditions. Pyridine is effective but can be difficult to remove.
Alkyl Sulfonyl ChlorideMethanesulfonyl ChlorideTEA, DCM, 0°C to RT, 4hMesylates are highly reactive; low temperature and slow addition are critical.
Substituted Arylp-Toluenesulfonyl ChlorideTEA, DCM, 0°C to RT, 12hThe "tosyl" group is a common and stable sulfonamide.

Table 3: Example conditions for sulfonylation reactions.

Analytical Characterization and Library Management

Trustworthiness through Validation: Every compound synthesized for a screening library must be rigorously characterized to ensure its identity and purity.

  • Identity Confirmation: Use LC-MS to confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) should be used for final confirmation. ¹H and ¹³C NMR spectroscopy are essential to confirm the structure and the successful formation of the new bond (e.g., appearance of an amide NH proton, new signals in the aromatic region, etc.).

  • Purity Assessment: Purity should be assessed using HPLC with UV and/or ELSD detection, or by qNMR. A purity level of >95% is typically required for compounds entering a high-throughput screening collection.[3]

  • Library Plating: Once validated, compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-20 mM). These stocks are then plated into 96-well or 384-well microtiter plates for use in automated HTS platforms.[12]

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Checks cluster_logistics Screening Logistics Crude Crude Product (Post-Workup) Purified Purified Compound (>95% Purity) Crude->Purified Column Chromatography or Recrystallization LCMS LC-MS (Purity/MW Check) Purified->LCMS Validation NMR NMR (Structure ID) Purified->NMR Validation HRMS HRMS (Exact Mass) Purified->HRMS Validation DMSO Dissolve in DMSO (10 mM Stock) LCMS->DMSO If Pass QC NMR->DMSO If Pass QC HRMS->DMSO If Pass QC Plate Assay-Ready Plate (384-well) DMSO->Plate

Figure 2: Post-synthesis workflow for library validation and plating.

Conclusion

This compound is a superb starting scaffold for building diverse and three-dimensional small molecule libraries. The derivatization protocols outlined herein—amide coupling, reductive amination, and sulfonylation—are robust, scalable, and provide access to a wide range of chemical functionalities. By applying these methods in a parallel synthesis format and adhering to stringent quality control measures, researchers can efficiently generate high-quality compound collections poised to deliver novel hits in biological screens and accelerate drug discovery programs.

References

Application Notes and Protocols: Leveraging Spiro[3.3]heptan-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality with Spiro[3.3]heptane Scaffolds

In the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space.[1][2] The concept of "escaping from flatland" emphasizes the incorporation of three-dimensional (3D) scaffolds to enhance molecular complexity and improve drug-like properties.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are exemplary in this regard. Their rigid, well-defined geometries offer a powerful tool to orient substituents in precise vectors, enabling a more nuanced exploration of protein-ligand interactions.[2]

Among these, the spiro[3.3]heptane framework has emerged as a particularly attractive scaffold due to its inherent rigidity, synthetic accessibility, and favorable physicochemical properties.[1][3] This application note focuses on a key derivative, Spiro[3.3]heptan-2-amine , a versatile building block that provides a primary amine handle for a wide array of chemical modifications. We will explore the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and present a case study illustrating its successful application as a bioisosteric replacement for a phenyl ring in bioactive compounds.

The strategic incorporation of the spiro[3.3]heptane moiety can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, binding affinity, and overall pharmacological performance.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The Spiro[3.3]heptane Advantage: A Structural Perspective

The utility of the spiro[3.3]heptane scaffold stems from its unique structural and conformational properties. The fusion of two cyclobutane rings creates a rigid structure with non-collinear exit vectors for substituents, a stark contrast to the planar geometry of commonly used aromatic rings.[4][5] This three-dimensionality allows for a more precise and comprehensive exploration of the chemical space within a biological target's binding site.

Key Advantages:

  • Increased sp³ Character: The saturated nature of the spiro[3.3]heptane core increases the fraction of sp³-hybridized carbons, a property often correlated with improved solubility, metabolic stability, and clinical success rates.

  • Novel Chemical Space: As a non-classical bioisostere, it provides access to novel, patentable chemical matter.

  • Conformational Rigidity: The rigid framework reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. It also provides predictable vectorization for attached functional groups.[2]

  • Bioisosteric Replacement: The spiro[3.3]heptane core can serve as a saturated, non-planar bioisostere for phenyl, piperidine, and other cyclic systems, offering a strategy to modulate physicochemical properties while retaining or improving biological activity.[4][5]

The introduction of an amine functionality at the 2-position provides a convenient attachment point for various pharmacophoric elements via robust and well-established chemical transformations, most notably amide bond formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is readily achievable from the corresponding ketone, Spiro[3.3]heptan-2-one. A reliable method involves the formation of an oxime intermediate followed by reduction.

G cluster_0 Synthesis of this compound Ketone Spiro[3.3]heptan-2-one Oxime Spiro[3.3]heptan-2-one oxime Ketone->Oxime Hydroxylamine Pyridine, Ethanol, Reflux Amine This compound Oxime->Amine Raney Nickel, H2 Ethanol, NH3

Caption: Synthetic workflow for this compound.

Step 1: Oximation of Spiro[3.3]heptan-2-one

  • Reagents and Equipment:

    • Spiro[3.3]heptan-2-one

    • Hydroxylamine hydrochloride

    • Pyridine

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. To a solution of Spiro[3.3]heptan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq). b. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS. c. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. d. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

  • Reagents and Equipment:

    • Spiro[3.3]heptan-2-one oxime

    • Raney Nickel (caution: pyrophoric)

    • Ethanol saturated with ammonia

    • Hydrogen gas supply or a hydrogenation apparatus

    • Filter agent (e.g., Celite®)

  • Procedure: a. In a hydrogenation vessel, suspend the crude oxime from the previous step in ethanol saturated with ammonia. b. Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere. c. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. d. Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). e. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with ethanol. f. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.

Protocol 2: Derivatization via Amide Coupling

The primary amine of this compound is a versatile handle for introducing a wide range of substituents. Amide bond formation is a common and reliable method for this purpose.

G cluster_1 Amide Coupling Workflow Amine This compound Amide N-Acyl-spiro[3.3]heptan-2-amine Amine->Amide Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Activated_Ester->Amide

Caption: General workflow for amide bond formation.

Example: Synthesis of N-(spiro[3.3]heptan-2-yl)benzamide

  • Reagents and Equipment:

    • This compound (or its hydrochloride salt)

    • Benzoic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure: a. To a solution of benzoic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. b. Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture. If starting from the hydrochloride salt, an additional equivalent of DIPEA may be required to liberate the free amine. c. Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS. d. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Case Study: Spiro[3.3]heptane as a Phenyl Bioisostere

A compelling demonstration of the utility of the spiro[3.3]heptane scaffold comes from its use as a bioisosteric replacement for the phenyl ring in known drug molecules.[4][5] This strategy aims to improve physicochemical properties and explore new intellectual property space while maintaining or enhancing biological activity.

In a recent study, researchers replaced the phenyl ring of the local anesthetic Benzocaine with a spiro[3.3]heptane core.[5] The resulting analog, which is a derivative of this compound, demonstrated significant antinociceptive activity, comparable to that of Benzocaine itself.[5]

CompoundStructureclogPAntinociceptive Activity
Benzocainep-aminobenzoic acid ethyl ester1.87Active
Spiro[3.3]heptane AnalogN/ALoweredSimilar to Benzocaine[5]

This table is a conceptual representation based on the findings of the cited study. Specific quantitative data for the spiro[3.3]heptane analog was not provided in the abstract.

This successful bioisosteric replacement highlights several key points:

  • Retention of Activity: The spiro[3.3]heptane core can effectively mimic the spatial orientation of substituents on a phenyl ring, leading to the retention of biological function.

  • Modulation of Physicochemical Properties: The replacement of an aromatic ring with a saturated scaffold typically leads to a decrease in lipophilicity (logP), which can have beneficial effects on a compound's ADME profile.

  • Novelty and Patentability: The resulting spirocyclic analogs represent novel chemical entities, offering a path to new intellectual property.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure provides an excellent platform for the design of novel therapeutics with improved properties. The synthetic protocols outlined in this application note offer a reliable and straightforward means of accessing and derivatizing this scaffold. The successful application of spiro[3.3]heptane as a phenyl bioisostere underscores its potential to unlock new areas of chemical space and to generate drug candidates with enhanced pharmacological profiles. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic use of scaffolds like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

Application Notes and Protocols: N-Alkylation Reactions of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The spiro[3.3]heptane motif has emerged as a particularly valuable scaffold due to its rigid, three-dimensional structure.[1] This unique topology provides an escape from the flatland of traditional aromatic rings, offering a pathway to novel chemical space with potentially improved pharmacological profiles.[1] Notably, the spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere of the phenyl ring, a substitution that can enhance physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

Spiro[3.3]heptan-2-amine, as a key building block, presents a strategic entry point for the synthesis of a diverse array of derivatives. The amine functionality serves as a versatile handle for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR). The N-alkylation of this primary amine is a fundamental transformation that allows for the generation of secondary and tertiary amines, which are prevalent in a vast number of biologically active compounds. This document provides a detailed guide to the N-alkylation of this compound, with a focus on practical and reliable protocols for researchers in drug development.

Strategic Approaches to N-Alkylation: A Mechanistic Overview

The N-alkylation of this compound can be approached through several synthetic strategies. The choice of method is often dictated by the desired product, the nature of the alkylating agent, and the need for selectivity. Two primary methodologies are discussed herein: reductive amination and direct alkylation with alkyl halides.

Reductive Amination: The Preferred Route to Mono-alkylation

Reductive amination is a highly versatile and widely employed method for the controlled N-alkylation of primary amines.[2] This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[2][3] A key advantage of this method is the avoidance of over-alkylation, a common issue with direct alkylation methods.[2]

The mechanism proceeds in two main stages:

  • Imine/Iminium Ion Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.[4]

  • Reduction: A mild reducing agent, selective for the imine/iminium ion over the carbonyl starting material, is used to reduce the C=N double bond to a C-N single bond, affording the desired secondary amine.[5]

Reductive_Amination_Mechanism Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product N-Alkyl-spiro[3.3]heptan-2-amine Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reductive_Amination_Workflow Start Start: this compound HCl Step1 1. Dissolve in DCM/DCE Add Et₃N/DIPEA Start->Step1 Step2 2. Add Aldehyde/Ketone Step1->Step2 Step3 3. Stir for 1-2h (Imine Formation) Step2->Step3 Step4 4. Add NaBH(OAc)₃ Step3->Step4 Step5 5. Stir until completion (Reduction) Step4->Step5 Step6 6. Quench with NaHCO₃ (aq) Step5->Step6 Step7 7. Extract with DCM Step6->Step7 Step8 8. Wash with Brine, Dry (Na₂SO₄) Step7->Step8 Step9 9. Concentrate and Purify (Chromatography) Step8->Step9 End End: N-Alkyl-spiro[3.3]heptan-2-amine Step9->End

References

Application Notes and Protocols for Amide Coupling Reactions of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Spiro[3.3]heptane Scaffold in Modern Drug Discovery

The spiro[3.3]heptane motif has emerged as a highly valuable scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over flat, aromatic systems, offering new vectors for exploring chemical space.[1][2] As a saturated bioisostere of the phenyl ring, the spiro[3.3]heptane core can improve physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining or enhancing biological activity.[2] Spiro[3.3]heptan-2-amine, as a key building block, is therefore of significant interest for the synthesis of novel pharmaceutical compounds. The formation of amide bonds is a cornerstone of drug synthesis, and robust, efficient protocols for the acylation of this compound are critical for its successful application.[3]

This guide provides a comprehensive overview of established amide coupling protocols applicable to this compound, addressing the unique challenges posed by its structure and offering detailed, field-proven methodologies for its successful derivatization.

The Challenge: Steric Hindrance in the Acylation of a Bicyclic Amine

This compound, while offering desirable conformational rigidity, presents a moderate degree of steric hindrance around the amine functionality due to its bicyclic nature. This can impede the approach of activated carboxylic acids, potentially leading to sluggish reactions, incomplete conversions, and the formation of side products. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity. Standard amide coupling conditions may require optimization, and more potent coupling reagents are often favored.

Recommended Amide Coupling Protocols

The following protocols are recommended for the amide coupling of this compound. The choice of a specific protocol will depend on the nature of the carboxylic acid, the scale of the reaction, and the desired purity of the final product.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amines. It rapidly forms a highly reactive OAt-active ester with the carboxylic acid, which is then readily attacked by the amine.

Mechanism of HATU-Mediated Coupling:

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->RCOOH -H+ Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine This compound Amine->Amide Byproducts Byproducts

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M), add HATU (1.1-1.2 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add this compound (hydrochloride salt can be used with an additional equivalent of base) (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The carbodiimide-based coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a widely used and cost-effective method. HOBt forms an active ester that is more stable and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.

Experimental Workflow:

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Experimental Protocol:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.1-1.2 eq), and this compound (1.0-1.1 eq) in an anhydrous solvent such as DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Add a tertiary amine base such as DIPEA or triethylamine (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Protocol 3: PyBOP-Mediated Amide Coupling

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that is also highly effective for challenging amide bond formations. It is known to suppress racemization in chiral carboxylic acids.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DMF or DCM, add PyBOP (1.1-1.2 eq).

  • Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 1-12 hours, monitoring its progress.

  • Upon completion, perform an aqueous workup and purify the product as previously described.

Comparative Data and Optimization

The following table summarizes typical reaction parameters for the amide coupling of this compound with a generic carboxylic acid. Actual results may vary depending on the specific substrates used.

Coupling ReagentEquivalents (Reagent/Base)SolventTemperature (°C)Typical Reaction Time (h)Notes
HATU 1.1-1.2 / 2.0-3.0 (DIPEA)DMF, DCM252-16Highly efficient for hindered amines. Pre-activation recommended.
EDC/HOBt 1.1-1.5 / 2.0-3.0 (DIPEA/TEA)DMF, DCM0 to 252-24Cost-effective. Reaction times can be longer.
PyBOP 1.1-1.2 / 2.0-3.0 (DIPEA)DMF, DCM0 to 251-12Good for preventing racemization of chiral acids.

Troubleshooting and Optimization:

  • Low Yield: Increase the equivalents of the coupling reagent and base. Consider switching to a more potent reagent like HATU. Ensure all reagents and solvents are anhydrous.

  • Sluggish Reaction: Increase the reaction temperature to 40-50 °C. Note that this may increase the risk of side reactions.

  • Side Product Formation: Use a milder coupling reagent or lower the reaction temperature. Ensure the order of addition is followed correctly, especially the pre-activation step for HATU.

Conclusion

The successful synthesis of amide derivatives of this compound is readily achievable with the appropriate choice of modern coupling reagents and optimized reaction conditions. The protocols outlined in this guide, particularly those employing HATU, provide a robust starting point for researchers and drug development professionals. Careful consideration of the steric and electronic properties of the coupling partners will enable the efficient generation of novel spiro[3.3]heptane-based compounds for the advancement of pharmaceutical research.

References

Spiro[3..3]heptan-2-amine: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spiro[3.3]heptan-2-amine

The contemporary paradigm in medicinal chemistry is progressively shifting from planar, aromatic structures towards three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of enhanced pharmacological properties, including improved solubility, metabolic stability, and target selectivity.[1] In this context, spirocyclic scaffolds have emerged as privileged motifs, offering rigid and well-defined exit vectors for substituent placement in 3D space. Among these, the spiro[3.3]heptane framework has garnered significant attention due to its unique combination of rigidity, low conformational flexibility, and synthetic accessibility.[1][2]

This compound, a key derivative of this scaffold, represents a versatile and highly valuable building block for the construction of novel heterocyclic systems. Its primary amine functionality serves as a convenient handle for a wide array of chemical transformations, enabling the annulation of diverse heterocyclic rings onto the spirocyclic core. The resulting spiro-heterocycles are of considerable interest in drug discovery programs, as they introduce novel chemical space and can act as bioisosteres for more common cyclic and aromatic systems.[3][4]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a variety of novel heterocycles, including pyrroles, pyridines, pyrimidines, oxadiazoles, and thiadiazoles. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles and rationale for the chosen experimental conditions.

Synthesis of this compound: A Foundational Overview

The synthesis of this compound typically originates from spiro[3.3]heptan-2-one. A common and efficient method involves a reductive amination protocol. The ketone is reacted with an ammonia source, such as ammonium acetate or ammonia gas, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This one-pot procedure directly converts the carbonyl group to the desired primary amine.

Alternatively, a multi-step sequence can be employed, involving the formation of an oxime from the ketone by reaction with hydroxylamine, followed by reduction of the oxime to the amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. The choice of synthetic route can be influenced by factors such as scale, available reagents, and desired purity.

Application Protocols for Heterocycle Synthesis

The following protocols detail the synthesis of various classes of heterocycles using this compound as the key starting material.

Synthesis of Spiro[3.3]heptanyl-Pyrroles via Paal-Knorr Cyclization

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[5][6][7] The reaction proceeds via a double condensation mechanism, forming the aromatic pyrrole ring in a single step.

Reaction Principle: The primary amine of this compound attacks the carbonyl groups of a 1,4-dicarbonyl compound, leading to the formation of a di-imine intermediate which then undergoes cyclization and subsequent dehydration to yield the N-substituted pyrrole.

Caption: Paal-Knorr synthesis of a spiro[3.3]heptanyl-pyrrole.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq) and a suitable base (e.g., sodium acetate, 1.1 eq) in ethanol (0.2 M).

  • Addition of Reagents: Add the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.05 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-spiro[3.3]heptanyl-pyrrole.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for the Paal-Knorr reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

  • Catalyst: Acetic acid is a mild acid catalyst that promotes the condensation reaction without causing unwanted side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying the resulting pyrrole derivative from any unreacted starting materials or byproducts.

Reactant 1 (Amine)Reactant 2 (Dicarbonyl)ProductTypical Yield
This compound2,5-Hexanedione2,5-Dimethyl-1-(spiro[3.3]heptan-2-yl)-1H-pyrrole75-85%
This compound1-Phenyl-1,4-pentanedione2-Methyl-5-phenyl-1-(spiro[3.3]heptan-2-yl)-1H-pyrrole70-80%
Synthesis of Spiro[3.3]heptanyl-Pyrimidines from 1,3-Dicarbonyl Compounds

The synthesis of pyrimidines from primary amines and 1,3-dicarbonyl compounds often requires a two-step approach or a multicomponent reaction. A common strategy involves the initial formation of an enamine from the 1,3-dicarbonyl and the amine, followed by cyclization with a source of the remaining C-N fragment, such as formamide or an amidine.

Reaction Principle: this compound reacts with a β-ketoester to form an enamine intermediate. This intermediate then undergoes cyclocondensation with a suitable C1 or C-N synthon to form the pyrimidine ring.

References

Application of Spiro[3.3]heptan-2-amine in Parallel Synthesis: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a paramount objective. The "escape from flatland"—a strategic shift from planar, aromatic structures to molecules with greater three-dimensionality—has been a guiding principle in this endeavor.[1] Saturated spirocyclic scaffolds have emerged as powerful tools in this context, offering a rigid molecular framework that can enhance potency, selectivity, and physicochemical properties.[2][3] The spiro[3.3]heptane motif, in particular, stands out for its unique, rigid three-dimensional structure and its ability to serve as a saturated bioisostere of a benzene ring.

Spiro[3.3]heptan-2-amine, a key building block derived from this scaffold, provides an excellent entry point for introducing this desirable three-dimensionality into compound libraries. Its primary amine functionality serves as a versatile handle for a variety of chemical transformations, making it an ideal candidate for parallel synthesis campaigns aimed at rapidly generating diverse libraries of drug-like molecules. Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large and diverse compound libraries, which is crucial for identifying initial hits and subsequent lead optimization.[4]

This application note provides detailed protocols for the effective utilization of this compound in two of the most fundamental reactions in medicinal chemistry—amide bond formation and reductive amination—specifically tailored for a parallel synthesis format. The methodologies described herein are designed to be robust, high-throughput, and amenable to automation, empowering researchers to efficiently explore the chemical space around this valuable spirocyclic core.

Core Reactions and Parallel Synthesis Workflows

The primary amine of this compound is a versatile functional group for library diversification. Two of the most common and powerful methods for elaborating this amine are amide coupling and reductive amination. The following sections provide detailed protocols optimized for parallel synthesis.

Visualizing the Parallel Synthesis Workflow

The following diagram illustrates a generalized workflow for the parallel synthesis of a diverse compound library starting from this compound.

Parallel Synthesis Workflow cluster_0 Building Block Dispensing cluster_1 Parallel Reaction Execution cluster_2 Purification and Analysis cluster_3 Compound Library This compound This compound Amide_Coupling Amide Coupling This compound->Amide_Coupling Reductive_Amination Reductive Amination This compound->Reductive_Amination Carboxylic_Acids Carboxylic Acids (Library A) Carboxylic_Acids->Amide_Coupling Aldehydes_Ketones Aldehydes/Ketones (Library B) Aldehydes_Ketones->Reductive_Amination Purification High-Throughput Purification Amide_Coupling->Purification Reductive_Amination->Purification Analysis LC-MS/NMR Analysis Purification->Analysis Amide_Library Amide Library Analysis->Amide_Library Amine_Library Secondary Amine Library Analysis->Amine_Library

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. However, coupling sterically hindered amines like this compound can be challenging with standard coupling reagents.[5] To address this, the following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.

Rationale for Method Selection

Standard amide coupling protocols can be sluggish with sterically demanding amines.[6] HATU is a superior choice in this context as it rapidly forms a highly reactive activated ester, which is then susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions. This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.

Experimental Protocol

Materials:

  • This compound hydrochloride

  • Library of diverse carboxylic acids

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended for efficiency)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (per well):

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound hydrochloride in anhydrous DMF.

    • Prepare a 0.2 M stock solution of your library of carboxylic acids in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add 250 µL of the this compound hydrochloride stock solution (0.05 mmol, 1.0 equiv).

    • Add 300 µL of the DIPEA stock solution (0.18 mmol, 3.6 equiv) to each well to neutralize the hydrochloride salt and provide the necessary basic environment.

    • Add 250 µL of the respective carboxylic acid stock solution (0.05 mmol, 1.0 equiv) to each well.

    • Initiate the reaction by adding 250 µL of the HATU stock solution (0.055 mmol, 1.1 equiv) to each well.

  • Reaction Conditions:

    • Seal the 96-well reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Transfer the organic layer to a new 96-well plate for high-throughput purification, typically via preparative HPLC-MS.

Data Presentation: Amide Coupling Scope
Carboxylic Acid ExampleProduct StructureExpected Yield Range (%)Notes
Benzoic Acid75-90A standard aromatic carboxylic acid.
Acetic Acid60-80A simple aliphatic carboxylic acid.
4-Chlorophenylacetic Acid70-85An example with an electron-withdrawing group.
N-Boc-glycine80-95An amino acid derivative, demonstrating applicability to peptide-like structures.

Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[1][7] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ.

Rationale for Method Selection

For parallel synthesis, a one-pot reductive amination is highly desirable as it simplifies the workflow. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol due to its mildness and its ability to selectively reduce the imine in the presence of the unreacted aldehyde or ketone.[8] Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar and facilitates the formation of the imine.

Experimental Protocol

Materials:

  • This compound

  • Library of diverse aldehydes and ketones

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (per well):

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M stock solution of your library of aldehydes or ketones in anhydrous DCM in a separate 96-well plate.

    • Prepare a slurry of STAB in anhydrous DCM (approximately 0.3 M). Ensure the slurry is well-suspended before dispensing.

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 equiv).

    • Add 250 µL of the respective aldehyde or ketone stock solution (0.05 mmol, 1.0 equiv) to each well.

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

    • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

    • Add 250 µL of the STAB slurry (approximately 0.075 mmol, 1.5 equiv) to each well.

  • Reaction Conditions:

    • Seal the 96-well reaction block and shake at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product with 1 mL of DCM.

    • The organic layer can be passed through a plug of silica or a scavenger resin in a 96-well format to remove excess reagents and byproducts before final purification by preparative HPLC-MS.

Data Presentation: Reductive Amination Scope
Carbonyl Compound ExampleProduct StructureExpected Yield Range (%)Notes
Benzaldehyde80-95A representative aromatic aldehyde.
Cyclohexanone70-85A cyclic ketone, demonstrating reactivity with less electrophilic carbonyls.
Isobutyraldehyde75-90A sterically hindered aliphatic aldehyde.
4-Pyridinecarboxaldehyde65-80A heteroaromatic aldehyde, showcasing functional group tolerance.

Conclusion

This compound is a valuable building block for introducing three-dimensionality into compound libraries, a key strategy in modern drug discovery. The protocols detailed in this application note provide robust and efficient methods for the parallel synthesis of amide and secondary amine libraries derived from this spirocyclic core. By leveraging these high-throughput methodologies, researchers can rapidly explore a vast and diverse chemical space, accelerating the identification of novel drug candidates with improved pharmacological properties. The inherent rigidity and well-defined vectoral orientation of the spiro[3.3]heptane scaffold offer a unique opportunity to design and synthesize focused libraries with a high degree of structural novelty and complexity.

References

Large-scale synthesis of Spiro[3.3]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Spiro[3.3]heptan-2-amine Hydrochloride

Abstract

The spiro[3.3]heptane motif has emerged as a critical structural element in modern medicinal chemistry, valued for its rigid, three-dimensional conformation and its role as a saturated bioisostere for phenyl rings.[1][2][3][4] This unique architecture allows for precise exploration of chemical space, often leading to improved physicochemical properties in drug candidates.[3][4] this compound hydrochloride is a key building block that provides a versatile attachment point for further molecular elaboration. This document provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this compound, detailing a robust three-step sequence starting from the corresponding ketone. The protocols herein emphasize scalability, safety, and reproducibility, explaining the causality behind critical experimental choices to ensure procedural integrity for researchers in drug development.

Strategic Overview: A Scalable Pathway

The synthesis of this compound hydrochloride is strategically designed in three main stages. This approach was selected for its reliability, use of readily available reagents, and amenability to large-scale production.

  • Stage 1: Synthesis of Spiro[3.3]heptan-2-one: The spirocyclic core is first constructed as a ketone. Various methods exist for this, including [2+2] cycloadditions.[3][5] For the purpose of this guide, we assume the availability of Spiro[3.3]heptan-2-one, which can be synthesized via established literature procedures.[6][7]

  • Stage 2: Boc-Protected Reductive Amination: The ketone is converted to a protected amine. A direct reductive amination is employed using ammonium acetate as the amine source. The resulting primary amine is immediately protected in situ with a tert-butyloxycarbonyl (Boc) group. This strategy offers two key advantages: it prevents over-alkylation and other side reactions of the free amine, and the Boc-protected intermediate is a stable, easily purified solid. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the intermediate imine over the starting ketone.[8]

  • Stage 3: Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using hydrochloric acid. This reaction is typically clean and high-yielding, directly precipitating the desired this compound hydrochloride salt from the reaction medium, simplifying purification.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor cluster_1 Stage 2: Reductive Amination & Protection cluster_2 Stage 3: Deprotection & Salt Formation Ketone Spiro[3.3]heptan-2-one BocAmine tert-butyl spiro[3.3]heptan-2-ylcarbamate Ketone->BocAmine 1. NH4OAc, (Boc)2O 2. NaBH(OAc)3 FinalProduct This compound hydrochloride BocAmine->FinalProduct HCl / Dioxane

Figure 1: High-level workflow for the synthesis of this compound hydrochloride.

Experimental Protocols: From Ketone to Hydrochloride Salt

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
Spiro[3.3]heptan-2-one≥97%Commercially Available
Ammonium Acetate (NH₄OAc)≥98%Anhydrous
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Standard Grade
Sodium Triacetoxyborohydride (STAB)≥95%Stabilized
Dichloromethane (DCM)AnhydrousDriSolv® or equivalent
4M HCl in 1,4-Dioxane-Commercially Available
Diethyl Ether (Et₂O)AnhydrousStandard Grade
Saturated Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Brine-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Grade

Equipment: Multi-neck round-bottom flasks, magnetic stirrers, nitrogen/argon inlet, dropping funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

PART 1: Synthesis of tert-butyl spiro[3.3]heptan-2-ylcarbamate (Boc-Protected Amine)

This procedure details a one-pot reductive amination followed by in situ Boc protection.[9] The rationale is to form the imine intermediate in equilibrium, which is then reduced, driving the reaction to completion.

G Ketone Spiro[3.3]heptan-2-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 (from NH4OAc) Ammonia->Imine BocAmine Boc-Protected Amine Imine->BocAmine Reduction Hydride NaBH(OAc)3 Hydride->BocAmine

Figure 2: Simplified mechanism of the reductive amination step.

Protocol:

  • Reactor Setup: To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Spiro[3.3]heptan-2-one (50.0 g, 0.454 mol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 500 mL).

  • Reagent Addition: Add ammonium acetate (105.0 g, 1.36 mol, 3.0 equiv.) followed by di-tert-butyl dicarbonate ((Boc)₂O, 109.0 g, 0.50 mol, 1.1 equiv.). Stir the resulting slurry at room temperature for 1 hour.

    • Causality Note: Ammonium acetate serves as the ammonia source. Using it in excess helps to shift the imine-formation equilibrium forward. The pre-incubation allows for the initial formation of the imine before the reducing agent is introduced.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In portions, slowly add sodium triacetoxyborohydride (STAB, 144.0 g, 0.681 mol, 1.5 equiv.) over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: STAB is a mild reducing agent that selectively reduces the protonated imine in the presence of the ketone. The portion-wise addition at low temperature is crucial for controlling the exothermic reaction and preventing potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (500 mL). Stir vigorously until gas evolution ceases.

    • Safety First: The quench is exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (250 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or semi-solid is purified by recrystallization from a hexane/ethyl acetate mixture or by silica gel chromatography to yield the product as a white solid.

Expected Results:

ParameterValue
Yield 75-85%
Purity (by HPLC) >97%
Physical Form White Crystalline Solid
PART 2: Synthesis of this compound hydrochloride

This step involves the acid-catalyzed cleavage of the Boc group. The use of HCl in dioxane provides both the acid catalyst and the counter-ion for the final salt, which typically precipitates directly from the non-polar solvent mixture.

Protocol:

  • Reactor Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a gas outlet bubbler, add the tert-butyl spiro[3.3]heptan-2-ylcarbamate (70.0 g, 0.311 mol, 1.0 equiv.) from the previous step.

  • Solvent Addition: Add anhydrous diethyl ether (Et₂O, 350 mL) and stir to dissolve or suspend the solid.

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add a 4M solution of HCl in 1,4-dioxane (233 mL, 0.933 mol, 3.0 equiv.) via a dropping funnel over 30 minutes. A thick white precipitate will form.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form carbon dioxide, tert-butyl cation (which becomes isobutylene), and the free amine. The amine is immediately protonated by the excess HCl to form the hydrochloride salt.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the slurry at room temperature for 3-5 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold, anhydrous diethyl ether (3 x 150 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the product under high vacuum at 40-50 °C for 12-24 hours to a constant weight.

Expected Results:

ParameterValue
Yield 95-99%
Purity (by ¹H NMR) >98%
Physical Form White to Off-White Powder
CAS Number 1416439-08-1

Safety and Handling Considerations

The large-scale synthesis of amines requires strict adherence to safety protocols.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. A thorough risk assessment should be performed before beginning any work.[10]

  • Handling Amines: Amines can be corrosive, irritant, and toxic upon inhalation or skin contact.[11] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12][13]

  • Reagent Hazards:

    • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. Handle in a dry, inert atmosphere.

    • Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and should be handled with care.

    • 4M HCl in Dioxane: Is highly corrosive and toxic. Avoid inhalation of vapors and direct contact.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents before disposal.

Characterization and Quality Control

The identity and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.

  • ¹H NMR: To confirm the chemical structure and assess purity. The spectrum should show characteristic peaks for the spiro[3.3]heptane core protons and a broad singlet for the ammonium protons.

  • ¹³C NMR: To confirm the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (M+H)⁺.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

References

Application Note: Leveraging Spiro[3.3]heptan-2-amine for the Design and Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of selective and potent kinase inhibitors with favorable drug-like properties is a central challenge in modern drug discovery. Overcoming issues of off-target toxicity, poor solubility, and metabolic instability requires moving beyond traditional flat, aromatic scaffolds. This guide details the strategic application of spiro[3.3]heptan-2-amine, a rigid, three-dimensional (3D) building block, in the synthesis of novel kinase inhibitors. We explore the physicochemical advantages conferred by the spiro[3.3]heptane motif, its role as a saturated bioisostere for phenyl rings, and provide a detailed, field-proven protocol for its incorporation into common kinase inhibitor scaffolds.

The Strategic Advantage of 3D Scaffolds in Kinase Inhibition

Protein kinases, with over 500 members in the human kinome, represent one of the most critical classes of drug targets, particularly in oncology. Most small-molecule inhibitors are ATP-competitive, binding to the highly conserved ATP pocket. A primary difficulty is achieving selectivity among kinases and avoiding off-target effects. Another significant hurdle is optimizing the administration, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Traditionally, kinase inhibitor design has relied heavily on planar, aromatic, and heteroaromatic ring systems that mimic the adenine of ATP to form hydrogen bonds with the kinase "hinge" region.[1] However, this "flatland" approach often leads to compounds with high lipophilicity, poor aqueous solubility, and susceptibility to metabolic degradation.[2]

The strategic incorporation of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³) is a proven method to improve these properties.[3] Spirocyclic systems, where two rings are joined by a single carbon atom, are particularly effective as they introduce rigid, well-defined three-dimensional geometry into a molecule.[4]

Spiro[3.3]heptane: A Superior Building Block

Among spirocyclic scaffolds, the spiro[3.3]heptane core has emerged as a uniquely valuable motif in medicinal chemistry.[5] The amine derivative, this compound, is a versatile building block for introducing this scaffold into kinase inhibitors.

Key Advantages:

  • Enhanced Three-Dimensionality: The quaternary spiro-carbon forces the connected rings into perpendicular planes, projecting substituents into distinct vectors in 3D space. This allows for superior exploration of the complex topology of a kinase binding pocket compared to a flat ring.[4]

  • Improved Physicochemical Properties: Increasing the Fsp³ character generally improves aqueous solubility, reduces lipophilicity (LogP), and enhances metabolic stability by removing sites susceptible to oxidative metabolism.[2][3] These improvements are critical for developing orally bioavailable drugs.

  • A Proven Bioisostere: The spiro[3.3]heptane scaffold is an effective saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[5][6][7] This allows chemists to replace a flat, often metabolically labile phenyl group with a robust, 3D scaffold while maintaining or improving biological activity. Bioisosteric replacement is a key strategy for enhancing potency, modulating pharmacokinetics, and securing novel intellectual property.[8][9][10]

  • Conformational Rigidity: The rigid nature of the spiro[3.3]heptane framework reduces the number of rotatable bonds in a molecule, decreasing the entropic penalty upon binding to the target protein.[11] This can lead to a significant increase in binding affinity and potency.

cluster_0 Planar Benzene Ring vs. 3D Spiro[3.3]heptane Benzene Benzene Ring (Planar, 2D Exit Vectors) Spiro Spiro[3.3]heptane (Rigid, 3D Exit Vectors) Benzene->Spiro Bioisosteric Replacement Benzene_Structure Spiro_Structure

Caption: Bioisosteric replacement of a planar phenyl ring with a 3D spiro[3.3]heptane scaffold.

General Synthetic Strategy for Incorporation

This compound, available as its hydrochloride salt[12][13], is typically incorporated into a kinase inhibitor framework via nucleophilic substitution or cross-coupling reactions. The target molecule often consists of a core heterocyclic system (e.g., pyrimidine, pyrazole, quinazoline) that interacts with the kinase hinge region, and the this compound is coupled to this core.

Common coupling strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting the amine with an electron-deficient halo-heterocycle.

  • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): Coupling the amine with a halo- or triflate-substituted heterocycle. This method is highly versatile and tolerates a wide range of functional groups.

  • Reductive Amination: Condensing the amine with a ketone or aldehyde on the core scaffold, followed by reduction.

G start Starting Materials (this compound HCl + Halo-Heterocyclic Core) coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization final_product Final Kinase Inhibitor characterization->final_product

Caption: General experimental workflow for synthesizing spiro[3.3]heptane-based kinase inhibitors.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis of a kinase inhibitor precursor by coupling this compound hydrochloride with 2-chloro-4-(trifluoromethyl)pyrimidine, a common heterocyclic core.

Reaction Scheme:

4.1. Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (mg)MmolEq.
2-Chloro-4-(trifluoromethyl)pyrimidine175136-96-4182.531831.01.0
This compound hydrochloride1416439-08-1147.651771.21.2
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.72230.0250.025
Xantphos161265-03-8578.68430.0750.075
Sodium tert-butoxide865-48-596.102883.03.0
1,4-Dioxane (anhydrous)123-91-188.115 mL--

4.2. Step-by-Step Methodology

  • Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyrimidine (183 mg, 1.0 mmol), this compound hydrochloride (177 mg, 1.2 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol).

    • Scientist's Note: Using the hydrochloride salt of the amine requires an additional equivalent of base to neutralize the HCl, hence 3.0 eq. of NaOtBu are used: 1 eq. for HCl neutralization and 2 eq. for the catalytic cycle.

  • Catalyst Premixing: In a separate vial, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (43 mg, 0.075 mmol).

    • Scientist's Note: Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields for this type of C-N coupling.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

    • Scientist's Note: The Pd(0) catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere is a common cause of reaction failure.

  • Solvent and Catalyst Addition: Add the premixed catalyst solids to the Schlenk flask, followed by the addition of 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting pyrimidine), cool the mixture to room temperature. Quench the reaction by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

The introduction of the this compound moiety provides a powerful vector for SAR studies. Its rigid structure allows for systematic exploration of how substituent placement affects kinase potency and selectivity.[14][15][16] For example, in a study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the basicity of the amine was found to be essential for enzymatic potency, with spirocyclic analogues demonstrating potent inhibition.[17]

Table 2: Illustrative SAR Data for a Hypothetical Kinase Target

Compound IDR Group (on Pyrimidine)Amine FragmentKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
1 -CF₃p-anisidine (Planar)55150~3x
2 -CF₃This compound5550110x
3 -ClThis compound2580032x

This data is illustrative and serves to demonstrate a typical SAR trend.

As shown in the hypothetical data in Table 2, replacing a planar aromatic amine (Compound 1) with this compound (Compound 2) can dramatically increase potency against the primary target (Kinase A) while simultaneously improving selectivity against off-target kinases (Kinase B). This is attributed to the spirocycle's ability to better occupy a specific hydrophobic pocket in the active site of Kinase A, an interaction that is geometrically unfavorable in Kinase B.

Conclusion and Future Outlook

This compound is more than just a novel building block; it is a strategic tool for overcoming long-standing challenges in kinase inhibitor development. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an ideal scaffold for creating potent, selective, and drug-like candidates.[3][11] By serving as a saturated bioisostere for phenyl rings, it enables chemists to escape the "flatland" of traditional kinase inhibitor design and access new, patentable chemical space. As the demand for highly optimized and safer kinase inhibitors grows, the adoption of building blocks like this compound will be crucial for the successful clinical translation of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable spirocyclic building block. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, ensure high purity, and troubleshoot common issues effectively.

Introduction: The Synthetic Landscape

This compound is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that can improve the physicochemical properties of drug candidates.[1] The most common and scalable synthetic route to this amine is the reductive amination of its corresponding ketone precursor, Spiro[3.3]heptan-2-one. This process, while generally robust, is susceptible to the formation of several process-related impurities that can impact yield, purity, and the performance of the final compound in downstream applications.

This guide will delve into the common impurities encountered, their mechanisms of formation, and practical strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key steps?

A1: The most prevalent laboratory and industrial-scale synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, Spiro[3.3]heptan-2-one. The second stage is the conversion of this ketone to the target amine via reductive amination.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific impurities that can arise during the synthesis of this compound, their likely causes, and actionable troubleshooting steps.

Impurity Profile of this compound Synthesis
Impurity NameStructureTypical Formation PointImpact
Spiro[3.3]heptan-2-oneIncomplete reductive aminationCan interfere with downstream reactions and quantification of the desired amine.
Spiro[3.3]heptan-2-olReduction of the starting ketoneA common byproduct in reductive aminations, difficult to remove due to similar polarity to the product.
Di-(Spiro[3.3]heptan-2-yl)amineReaction of the product amine with unreacted ketoneReduces the yield of the primary amine and can be challenging to separate.
N-formyl-spiro[3.3]heptan-2-amineSide reaction when using certain reducing agents/conditionsCan be a significant impurity depending on the reductive amination method.
Issue 1: Presence of Unreacted Spiro[3.3]heptan-2-one

Q: I am observing a significant amount of the starting ketone in my final product. What are the likely causes and how can I improve the conversion?

A: The presence of unreacted Spiro[3.3]heptan-2-one is a clear indication of incomplete reductive amination. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: The temperature, pressure (if using H₂ gas), and reaction time may not be sufficient for complete conversion.

  • Inefficient Catalyst/Reducing Agent: The chosen catalyst (e.g., Pd/C, PtO₂) or reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) may be of low activity or used in insufficient quantity.

  • Presence of Water: Water can hydrolyze the intermediate imine/enamine back to the ketone, thus hindering the reduction to the amine.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of promoting side reactions.

  • Increase Reagent Stoichiometry: Consider a slight increase in the amount of the ammonia source and the reducing agent. A large excess of the ammonia source can favor the formation of the primary amine.[2]

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also be beneficial.

  • Catalyst Selection and Handling: If using a heterogeneous catalyst like Pd/C, ensure it is of high quality and handled properly to avoid deactivation.

Issue 2: Formation of Spiro[3.3]heptan-2-ol

Q: My product is contaminated with Spiro[3.3]heptan-2-ol. How is this formed and what is the best way to prevent it?

A: Spiro[3.3]heptan-2-ol is formed by the direct reduction of the starting ketone, Spiro[3.3]heptan-2-one, by the reducing agent. This is a common side reaction in reductive aminations.[2]

Causality and Mitigation:

The formation of the alcohol impurity is in direct competition with the formation of the imine intermediate. To favor the desired amine product, you need to promote imine formation and/or use a reducing agent that is more selective for the imine over the ketone.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the reduction of imines in the presence of ketones compared to sodium borohydride (NaBH₄).[3]

  • Control of pH: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly promoting ketone reduction.

  • One-Pot, Two-Step Procedure: Consider a stepwise approach where the imine is pre-formed by reacting Spiro[3.3]heptan-2-one with the ammonia source for a period before the reducing agent is added. This can increase the concentration of the imine and favor its reduction.

Issue 3: Presence of Di-(Spiro[3.3]heptan-2-yl)amine

Q: I have identified a higher molecular weight impurity which I believe to be the secondary amine. How can I minimize its formation?

A: The formation of the secondary amine, Di-(Spiro[3.3]heptan-2-yl)amine, occurs when the newly formed primary amine product reacts with another molecule of the starting ketone to form a new imine, which is then reduced.

Prevention Strategies:

  • Excess Ammonia Source: Using a large excess of the ammonia source (e.g., ammonia, ammonium acetate) will statistically favor the reaction of the ketone with the primary ammonia source over the product amine.[2]

  • Slow Addition of Ketone: Adding the Spiro[3.3]heptan-2-one slowly to the reaction mixture containing the ammonia source and reducing agent can help to maintain a low concentration of the ketone, thereby disfavoring the formation of the secondary amine.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the ketone to the ammonia source is crucial.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Spiro[3.3]heptan-2-one

This protocol provides a general starting point. Optimization of specific parameters may be required.

  • To a solution of Spiro[3.3]heptan-2-one (1.0 eq) in an appropriate solvent (e.g., methanol, dichloromethane) is added an ammonia source (e.g., ammonium acetate, 5-10 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • A reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).

  • The reaction is quenched, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or distillation.

Protocol 2: Purification of this compound

Purification can be challenging due to the similar polarities of the product and some impurities.

  • Column Chromatography: A silica gel column using a gradient of a polar solvent (e.g., methanol or isopropanol with a small amount of triethylamine) in a non-polar solvent (e.g., dichloromethane or hexanes) can be effective. The triethylamine helps to prevent the amine from tailing on the silica gel.

  • Acid-Base Extraction: The amine product can be separated from neutral impurities (like the alcohol) by an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.

  • Crystallization: The hydrochloride salt of this compound can often be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Visualizing the Chemistry

Reductive Amination Pathway and Impurity Formation

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Ketone Spiro[3.3]heptan-2-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Amine This compound (Product) Alcohol Spiro[3.3]heptan-2-ol Ketone->Alcohol [H] (Reduction) Ammonia NH3 Imine->Amine [H] (Reduction) Secondary_Amine Di-(Spiro[3.3]heptan-2-yl)amine Amine->Secondary_Amine + Spiro[3.3]heptan-2-one - H2O + [H] (Reduction)

Caption: Reductive amination of Spiro[3.3]heptan-2-one and common impurity pathways.

References

Technical Support Center: Purification of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Spiro[3.3]heptan-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to solve challenges encountered during the purification of this unique primary amine.

This compound presents a distinct purification challenge due to its basic nature combined with a rigid, three-dimensional structure. The primary amine functional group is highly susceptible to strong interactions with standard silica gel, often leading to common chromatographic issues. This guide provides a structured, question-and-answer approach to navigate these problems effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating problems encountered when purifying this compound and similar basic compounds using column chromatography.

Q1: Why is my this compound peak tailing severely on a standard silica gel column?

A1: The primary cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase. [1][2][3]

  • Causality Explained: Standard silica gel is not inert; its surface is covered with silanol groups (Si-OH). These groups are acidic and readily form strong ionic interactions and hydrogen bonds with basic analytes like your primary amine.[4][5] This strong, non-ideal interaction acts as a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in an asymmetrical, tailing peak.[1][6] This distortion compromises resolution and leads to inaccurate quantification and impure fractions.[1]

  • Solutions:

    • Use a Mobile Phase Modifier: Introduce a small amount of a competitive base into your eluent. This "masks" the acidic silanol sites, preventing your target amine from interacting with them.[4][7]

    • Switch to an Amine-Functionalized Column: These columns have a basic surface chemistry that repels amines, leading to symmetrical peaks without the need for mobile phase additives.[4][8]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[2][3]

Below is a workflow to diagnose and resolve peak tailing for this compound.

G start Peak Tailing Observed for This compound overload Is column overload a possibility? start->overload dilute Dilute sample 10-fold and re-inject. overload->dilute Yes modifier Add a mobile phase modifier. (e.g., 0.1-1% Triethylamine) overload->modifier No overload_yes Peak shape improves. dilute->overload_yes overload_yes->start Remedy: Reduce sample load overload_no Peak shape is still poor. overload_no->modifier modifier_works Peak shape improves. Proceed with purification. modifier->modifier_works modifier_no Tailing persists or separation is lost. modifier->modifier_no change_column Switch to an Amine-Functionalized Stationary Phase. modifier_no->change_column final_solution Achieve symmetrical peaks and optimal separation. change_column->final_solution

Caption: Troubleshooting workflow for amine peak tailing.
Q2: My this compound is not eluting from the silica column, even with a highly polar solvent system like 20% methanol in DCM. What is happening?

A2: Your compound is likely irreversibly adsorbed onto the silica gel due to extremely strong acid-base interactions.

  • Causality Explained: For some highly basic amines, the interaction with acidic silanol groups is so strong that even highly polar solvents cannot disrupt it to allow elution.[4][7] The compound effectively becomes "stuck" to the column head. Pushing the polarity too high with solvents like methanol can also be problematic, as it may elute everything, including impurities, together in a single, unresolved peak.[4][7]

  • Solutions:

    • Immediate Action: Attempt to salvage the compound by flushing the column with a dichloromethane/methanol mixture containing a high concentration of a strong base, such as 2-5% ammonium hydroxide. This is an aggressive approach and may not provide a clean separation.

    • Best Practice (for future runs): Do not use standard silica gel for this compound. The risk of irreversible adsorption and sample loss is too high. Your primary options are:

      • Amine-Functionalized Silica: This is the most robust solution for preparative normal-phase chromatography of basic amines.[8]

      • Reversed-Phase Chromatography: Use a C18 column with a mobile phase buffered at a high pH (e.g., pH 10) to ensure the amine is in its neutral, free-base form, which promotes better retention and separation.[7]

Frequently Asked Questions (FAQs)

Q3: What is the best starting point for method development for purifying this compound?

A3: The most reliable starting point is to use an amine-functionalized stationary phase.

  • Rationale: This approach proactively avoids the fundamental problem of silanol interactions.[4][8] It allows you to use simple, non-polar solvent systems (e.g., hexane/ethyl acetate or heptane/ethyl acetate gradients) which are easier to handle and evaporate post-purification.[8] This simplifies method development, improves peak shape, and enhances recovery.

The following diagram illustrates the decision process for selecting a chromatographic method.

G start Purification of This compound is_prep Preparative Scale? start->is_prep is_analytical Analytical Scale? is_prep->is_analytical No amine_col Use Amine-Functionalized Column is_prep->amine_col Yes silica_col Use Standard Silica Gel (Not Recommended) is_prep->silica_col Alternative rp_col Use Reversed-Phase C18 Column is_analytical->rp_col Yes amine_col_details - Excellent peak shape - High recovery - Simple mobile phase (e.g., Hexane/EtOAc) amine_col->amine_col_details rp_col_details Critical: - Use high pH mobile phase (pH > pKa) - Additive: TEA or NH4OH - Ensures amine is neutral for retention rp_col->rp_col_details silica_col_details High Risk: - Severe peak tailing - Irreversible adsorption - Requires basic modifier (e.g., TEA) silica_col->silica_col_details

Caption: Decision workflow for chromatography method selection.
Q4: My sample is this compound hydrochloride. Can I load this directly onto a column?

A4: No, you must first convert the hydrochloride salt to the free base before normal-phase chromatography.

  • Explanation: The hydrochloride salt is highly polar and will not behave predictably on a normal-phase column. It will either remain at the origin or streak badly. You must perform a basic aqueous workup (e.g., dissolve the salt in water, add a base like NaOH or NaHCO₃ until the solution is basic, then extract the free amine into an organic solvent like ethyl acetate or DCM). After drying and concentrating the organic extract, you will have the free base ready for chromatographic purification.

Q5: My synthesis produces a racemic mixture. How can I separate the enantiomers of this compound?

A5: Enantiomeric separation requires specialized chiral chromatography.

  • Methodology: The separation of enantiomers, which have identical physical properties in a non-chiral environment, necessitates the use of a chiral stationary phase (CSP) in HPLC.[9][10] These columns create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, allowing them to be separated.[10]

  • Column Selection: Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives). Method development involves screening different chiral columns and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline resolution of the two enantiomers. This is a critical step in pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles.[9]

Experimental Protocols & Data

Protocol 1: Purification Using an Amine-Functionalized Column

This is the recommended method for reliable, high-purity isolation.

  • Sample Preparation: Ensure your this compound is in its free-base form. Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Column: Select an amine-functionalized silica gel column (e.g., Biotage® KP-NH or similar).[7]

  • Equilibration: Equilibrate the column with at least 5 column volumes of your starting mobile phase (e.g., 100% Heptane or Hexane).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Run a linear gradient. A typical starting gradient would be from 0% to 50% Ethyl Acetate in Heptane over 10-15 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance (if the molecule has a chromophore) or by TLC analysis of the eluent.

  • Analysis: Analyze fractions by TLC, LC-MS, or GC-MS to identify those containing the pure product.

  • Post-Run: Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification on Standard Silica Using a Mobile Phase Modifier

Use this method if an amine-functionalized column is unavailable.

  • Sample Preparation: Prepare the free-base form of your amine as described previously.

  • Mobile Phase Preparation: Prepare your eluents (e.g., a low-polarity solvent "A" like Hexane and a high-polarity solvent "B" like Ethyl Acetate/Methanol). Crucially, add 0.5-1% triethylamine (TEA) by volume to both solvent A and solvent B. [2]

  • Column: Pack and equilibrate a standard silica gel column with solvent A (containing TEA).

  • Loading: Load the sample onto the column.

  • Elution: Run a gradient from solvent A to solvent B. The presence of TEA in the mobile phase throughout the run is essential to continuously passivate the silica surface.

  • Fraction Collection & Analysis: Proceed as described in Protocol 1. Note that TEA is volatile and can typically be removed with the solvent under high vacuum.

Table 1: Comparison of Chromatographic Conditions
ParameterStandard Silica GelAmine-Functionalized SilicaReversed-Phase (C18)
Primary Interaction Acid-Base (Silanol-Amine)Weak Polar InteractionsHydrophobic
Peak Shape Poor (Tailing)[1]ExcellentGood (at high pH)[7]
Mobile Phase Modifier Required (e.g., TEA, NH₄OH)[7]Not Required[8]Required (High pH buffer)
Typical Solvents DCM/MeOH or Hexane/EtOAc + BaseHexane/Ethyl Acetate[7]Acetonitrile/Water + Base
Recovery/Yield Potentially low due to adsorption[7]HighHigh
Recommendation Not RecommendedHighly Recommended Good for Analytical/Polar Impurities

References

Technical Support Center: Synthesis of Spiro[3.3]heptan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[3.3]heptan-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing reductive amination to construct this valuable spirocyclic scaffold. The unique steric hindrance of the spiro[3.3]heptan-2-one precursor presents specific challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure a successful synthesis.

Core Concept: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity, often allowing for a one-pot procedure.[1] The synthesis of this compound from its corresponding ketone, Spiro[3.3]heptan-2-one, proceeds via a two-step sequence within a single reaction mixture:

  • Imine/Iminium Ion Formation: The carbonyl group of the ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) under mildly acidic conditions. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an imine. Protonation of the imine yields the more electrophilic iminium ion.[1][2]

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine/iminium ion to the desired amine. The key is to use a reductant that preferentially reduces the iminium ion over the starting ketone.[3][4]

The equilibrium of the initial step is critical; water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.[1]

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Ketone Spiro[3.3]heptan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Hemiaminal->Ketone - NH3 Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ H2O H2O (byproduct) Product This compound Iminium->Product + [H-] (Reduction) Hydride Hydride Source [H-]

Figure 1: Reaction mechanism for reductive amination.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most frequent issue, often stemming from the sterically hindered nature of the spirocyclic ketone.

  • Potential Cause A: Inefficient Imine Formation.

    • Explanation: The formation of the imine is an equilibrium-controlled process.[1] The steric bulk around the carbonyl group of Spiro[3.3]heptan-2-one can kinetically hinder the initial nucleophilic attack by ammonia and thermodynamically disfavor the imine product.

    • Solutions:

      • pH Control: The reaction requires a mildly acidic environment (pH ~5-7). Acetic acid is a common and effective catalyst.[5] If the medium is too acidic, the ammonia source will be fully protonated and non-nucleophilic. If it's too basic, the hemiaminal dehydration step will not be effectively catalyzed.

      • Water Removal: To drive the equilibrium towards the imine, water must be removed. While a Dean-Stark apparatus can be used, for lab-scale synthesis, the addition of drying agents like molecular sieves is often impractical. A better approach is to use a solvent system and reagent choice that favors imine formation.

      • Lewis Acid Catalysis: For hindered ketones, adding a Lewis acid like titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group, making it more electrophilic and promoting the initial addition of the amine.[6]

  • Potential Cause B: Inappropriate Reducing Agent.

    • Explanation: Not all hydride reagents are suitable. A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting ketone to the corresponding alcohol, competing with the desired pathway.[3][6]

    • Solution: Use a reductant that is selective for the iminium ion over the ketone.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for many reductive aminations, especially with ketones.[1][5] It is mild, selective, and tolerates a wide range of functional groups. Its bulkiness further enhances its selectivity for the less-hindered iminium ion.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective at neutral to slightly acidic pH.[1][4] However, it is highly toxic and can release hydrogen cyanide gas upon acidic workup, requiring careful handling and quenching procedures.[4]

  • Potential Cause C: Insufficient Reaction Time or Temperature.

    • Explanation: Due to steric hindrance, both the imine formation and reduction steps may be sluggish at room temperature.

    • Solution: Allow for extended reaction times (24-48 hours) and monitor progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) can sometimes be beneficial, but should be approached with caution to avoid side reactions, especially if using less stable solvents like dichloroethane (DCE).

Question 2: My main impurity is Spiro[3.3]heptan-2-ol. How do I prevent this?
  • Explanation: The formation of the alcohol byproduct is a clear indication that the reducing agent is reducing the starting ketone. This is a classic chemoselectivity issue.[1]

  • Solutions:

    • Switch to a More Selective Reductant: If you are using NaBH₄, immediately switch to Sodium Triacetoxyborohydride (STAB). STAB is specifically designed to avoid this problem.[1][5]

    • Optimize Reaction Sequence (for NaBH₄): If NaBH₄ is the only available option, a stepwise procedure is necessary. First, allow the ketone and ammonia source to stir for a sufficient time (several hours, monitored by TLC/GC) to maximize imine formation. Only then should the NaBH₄ be added portion-wise at a reduced temperature (e.g., 0 °C) to control its reactivity.[6][7]

Question 3: The reaction seems to stall and never reaches full conversion. Why?
  • Explanation: Stalled reactions often point to an unfavorable equilibrium or reagent deactivation.

  • Solutions:

    • Re-evaluate Stoichiometry: Ensure you are using a sufficient excess of the ammonia source (e.g., 1.5-2.0 equivalents of ammonium acetate) and the reducing agent (typically 1.5 equivalents of STAB). Hydride reagents can decompose upon exposure to air and moisture, so using fresh, properly stored reagent is critical.

    • Solvent Choice: The choice of solvent is crucial. Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred for reactions using STAB, as it is water-sensitive.[5][6] Protic solvents like methanol can be used with NaBH₃CN but may slow down the initial imine formation.

    • Catalytic Hydrogenation Issues: If you are using a catalytic hydrogenation method (e.g., H₂/Pd), the amine product can act as a catalyst poison, binding to the metal surface and halting the reaction.[1] In this case, switching to a chemical hydride reductant is recommended.

Frequently Asked Questions (FAQs)

  • Q1: What is the best source of ammonia for this reaction?

    • Ammonium acetate (NH₄OAc) is often an excellent choice. It serves as both the ammonia source and the acidic catalyst (from the acetate ion) needed to promote imine formation. A solution of ammonia in methanol is another common alternative.

  • Q2: How should I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 10% Methanol in DCM with 1% triethylamine (to prevent the amine from streaking on the silica plate). Stain with ninhydrin to visualize the amine product, which will appear as a colored spot (often purple or blue). LC-MS is ideal for providing definitive mass confirmation of the starting material, intermediate, and product.

  • Q3: What is the best method for purifying this compound?

    • Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which causes streaking and poor separation.

      • Acid-Base Extraction: This is the most effective purification technique for basic amines. After the reaction, quench carefully and dilute with an organic solvent (like ethyl acetate). Wash with water, then extract the aqueous layer with the organic solvent. Combine the organic layers and extract your amine into an acidic aqueous solution (e.g., 1M HCl). The basic impurities will remain in the organic layer. Then, basify the acidic aqueous layer (e.g., with 2M NaOH) to a high pH (>12) and extract your now-freebased amine back into an organic solvent. Dry, filter, and concentrate to yield the purified product.

      • Crystallization as a Salt: The final amine can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in ether or dioxane to precipitate the highly pure hydrochloride salt.[8]

Data & Protocols

Table 1: Comparison of Common Reducing Agents
Reducing AgentAbbreviationTypical SolventAdvantagesDisadvantages
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, DCM, THFExcellent selectivity for imines/iminiums; mild; high functional group tolerance.[1][5]Water-sensitive; more expensive.[6]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolSelective at pH 6-7; not water-sensitive.[1][6]Highly toxic; generates HCN in strong acid.[4]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive; powerful.Can readily reduce starting ketones and aldehydes, leading to alcohol byproducts.[3][6]
Catalytic HydrogenationH₂/Pd, PtO₂, Raney NiMethanol, Ethanol"Green" method; high yielding.Amine product can poison catalyst; requires specialized pressure equipment.[1]
General Experimental Protocol (Starting Point)

This protocol is a representative example and should be optimized based on experimental observations.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Spiro[3.3]heptan-2-one (1.0 eq) and ammonium acetate (2.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a solution of approximately 0.1 M concentration with respect to the ketone.

  • Imine Formation: Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude amine via acid-base extraction as described in the FAQ section.

References

Technical Support Center: Optimization of Reaction Conditions for Spiro[3.3]heptan-2-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Spiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this unique spirocyclic scaffold. The inherent steric hindrance of the secondary amine in the spiro[3.3]heptane system presents specific challenges that require careful optimization of reaction conditions. This resource aims to provide practical, field-proven insights to ensure the success of your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Protecting Group Strategies

    • Choosing the Right Derivatization Reaction

    • Analytical Monitoring of Reactions

  • Troubleshooting Guides

    • Amide Coupling Reactions

    • Reductive Amination Reactions

    • Sulfonamide Formation

    • Purification of Spiro[3.3]heptane Derivatives

  • Experimental Protocols

    • General Protocol for Amide Coupling with HATU

    • General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic approach to derivatizing this compound.

Protecting Group Strategies

Q1: Is it necessary to protect the amine of this compound before proceeding with other transformations on a different part of the molecule?

A1: Yes, in many cases, protection of the secondary amine is crucial. The lone pair of electrons on the nitrogen makes it nucleophilic and susceptible to reaction with a wide range of electrophiles.[1][2] Protecting the amine as a carbamate, for instance, temporarily masks its nucleophilicity, allowing for selective reactions at other sites of the molecule.[1][3]

Q2: What are the most suitable protecting groups for this compound, and what are the recommended conditions for their installation and removal?

A2: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions. Carbamates are the most widely used protecting groups for amines due to their ease of installation and removal under relatively mild conditions.[3]

Protecting GroupInstallation Reagent & ConditionsDeprotection ConditionsKey Considerations
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, a base (e.g., triethylamine or DIPEA), in a solvent like DCM or THF at room temperature.Strong acid (e.g., trifluoroacetic acid (TFA) in DCM) or heating.[3]Acid-labile. Choose if your subsequent reaction steps are performed under basic or neutral conditions.
Cbz (carboxybenzyl)Benzyl chloroformate (CbzCl), a base (e.g., NaHCO₃ or triethylamine), in a suitable solvent at 0 °C to room temperature.Catalytic hydrogenation (e.g., H₂, Pd/C).[3]Useful if your molecule contains other groups sensitive to acid or base but stable to hydrogenation.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, a base (e.g., NaHCO₃ or DIPEA), in a solvent like dioxane/water or DCM.A mild base, such as 20% piperidine in DMF.[3]Base-labile. Ideal for orthogonal protection strategies when a Boc group is also present.[1][2]
Choosing the Right Derivatization Reaction

Q3: What are the most common and effective methods for forming an amide bond with the sterically hindered this compound?

A3: Standard amide coupling protocols may be inefficient due to the steric hindrance around the amine. More potent coupling reagents are generally required.[4] Uronium/aminium salts like HATU and HBTU , or phosphonium salts such as PyBOP , are often effective for these challenging couplings as they form highly reactive activated esters.[4] In particularly difficult cases, the in-situ generation of highly reactive acyl fluorides can be a successful strategy.[4][5]

Q4: For reductive amination, what factors should I consider when choosing the carbonyl compound and the reducing agent?

A4: The choice of carbonyl compound will determine the nature of the substituent introduced. For the reducing agent, its selectivity is key. A mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting carbonyl compound is preferred to avoid side reactions.[6][7] Sodium triacetoxyborohydride (STAB) is a common choice as it is less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in protic solvents like methanol.[6][8]

Analytical Monitoring of Reactions

Q5: How can I effectively monitor the progress of my derivatization reaction?

A5: A combination of analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of the product. Staining with ninhydrin can be useful for visualizing the amine starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the desired product, as well as the presence of any byproducts. This is particularly useful for optimizing reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the appearance of new signals corresponding to the product and the disappearance of signals from the starting materials.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Amide Coupling Reactions

Problem 1: Low or no yield of the desired amide.

Potential Cause Troubleshooting Steps & Solutions
Insufficiently reactive coupling reagent. The steric hindrance of this compound requires a powerful coupling reagent. Switch to a more potent reagent like HATU , HCTU , or PyBOP .[4] These reagents generate more reactive activated esters capable of overcoming the steric barrier.
Suboptimal reaction temperature. For challenging couplings, increasing the reaction temperature can help overcome the activation energy barrier. Consider running the reaction at elevated temperatures (e.g., 40-60 °C) or using microwave heating.[4]
Incorrect solvent. The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions as they can help to dissolve the starting materials and facilitate the reaction.[10]
Base-related issues. A non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine should be used to neutralize the acid formed during the reaction without competing with the amine nucleophile. Ensure the base is of high purity and added in the correct stoichiometry.
Decomposition of the activated ester. The activated ester intermediate may be unstable. Ensure that the amine is added to the reaction mixture shortly after the activation of the carboxylic acid.

Problem 2: Formation of significant byproducts.

Potential Cause Troubleshooting Steps & Solutions
Side reactions of the coupling reagent. Some coupling reagents can lead to side products. For example, carbodiimides like DCC can form N-acylurea byproducts. Using phosphonium-based reagents like PyBOP can minimize side reactions as they do not react with the free amine.[4]
Epimerization of the carboxylic acid. If your carboxylic acid has a stereocenter adjacent to the carboxyl group, epimerization can occur. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.
Reductive Amination Reactions

Problem 3: Low yield of the desired amine product and recovery of starting materials.

Potential Cause Troubleshooting Steps & Solutions
Inefficient imine/iminium ion formation. Imine formation is an equilibrium process and can be slow for sterically hindered amines. The addition of a mild acid catalyst, such as acetic acid , can promote imine formation.[9] For less reactive substrates, a Lewis acid like Ti(Oi-Pr)₄ or ZnCl₂ can be beneficial.[8]
Water scavenging. The formation of the imine intermediate releases water, which can hydrolyze the imine back to the starting materials. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves , can drive the equilibrium towards the imine.
Insufficiently reactive reducing agent. While mild reducing agents are preferred for selectivity, a very unreactive iminium ion may require a more potent reducing agent. However, this increases the risk of reducing the starting carbonyl. A careful balance is needed.

Problem 4: Formation of the alcohol byproduct from the reduction of the carbonyl starting material.

Potential Cause Troubleshooting Steps & Solutions
Reducing agent is too reactive. Strong reducing agents like sodium borohydride (NaBH₄) can reduce both the iminium ion and the starting aldehyde or ketone.[8] Use a more selective reducing agent like sodium triacetoxyborohydride (STAB) [8][9] or sodium cyanoborohydride (NaBH₃CN) ,[6][7] which are less reactive towards carbonyls at neutral or slightly acidic pH.
Incorrect order of addition. If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be achieved by pre-mixing the amine and carbonyl for a period before introducing the hydride.[6]
Sulfonamide Formation

Problem 5: Low conversion to the desired sulfonamide.

Potential Cause Troubleshooting Steps & Solutions
Steric hindrance. The bulky nature of the spiro[3.3]heptane scaffold can hinder the approach of the sulfonyl chloride. Ensure adequate reaction time and consider using a higher temperature.
Insufficient base. A base, typically a tertiary amine like triethylamine or pyridine , is required to neutralize the HCl generated during the reaction. Ensure at least one equivalent of base is used.
Hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are sensitive to moisture. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 6: Formation of a di-sulfonated byproduct.

Potential Cause Troubleshooting Steps & Solutions
Reaction with the sulfonamide N-H. The newly formed sulfonamide still has an acidic N-H proton that can be deprotonated and react with another molecule of the sulfonyl chloride.
Control stoichiometry. Use a slight excess of the amine relative to the sulfonyl chloride to favor the formation of the mono-sulfonated product. Adding the sulfonyl chloride slowly to the solution of the amine can also help to minimize this side reaction.
Purification of Spiro[3.3]heptane Derivatives

Problem 7: Difficulty in separating the product from starting materials or byproducts.

Potential Cause Troubleshooting Steps & Solutions
Similar polarities. The product and unreacted starting materials or byproducts may have very similar polarities, making chromatographic separation challenging.
Optimize chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a gradient elution. If the product is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and resolution on silica gel.
Use of scavenger resins. For unreacted starting materials or reagents, scavenger resins can be an effective purification method. For example, an isocyanate resin can be used to remove excess amine.
Crystallization. If the product is a solid, crystallization can be a highly effective purification technique to obtain high-purity material.
Derivatization for separation. In some cases, temporary derivatization of the product or impurities to alter their polarity can facilitate separation, followed by removal of the derivatizing group.[11]

Experimental Protocols

General Protocol for Amide Coupling with HATU

This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add DIPEA and stir for 5 minutes at room temperature.

  • Add HATU to the solution and stir for another 10 minutes.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound using STAB.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (optional, catalytic amount)

  • Anhydrous 1,2-dichloroethane (DCE) or THF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound and the carbonyl compound in anhydrous DCE, add a catalytic amount of acetic acid (if needed).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., DCM).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Flow for Troubleshooting Amide Coupling

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Workflow for Reductive Amination

G A 1. Mix Amine and Carbonyl B 2. Imine Formation (Acid catalyst/Dehydrating agent) A->B C 3. Add Selective Reducing Agent (e.g., STAB) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Aqueous Workup D->E F 6. Purification (Chromatography) E->F

References

Technical Support Center: Synthesis of the Spiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane scaffold is a highly sought-after motif in modern drug discovery. Its rigid, three-dimensional structure provides an escape from the "flatland" of traditional aromatic bioisosteres, offering improved physicochemical properties and access to novel chemical space.[1][2][3] However, the construction of this strained bicyclic system is not without its challenges. This guide provides in-depth troubleshooting for common side reactions and answers frequently asked questions to support researchers in their synthetic endeavors.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues encountered during the synthesis of spiro[3.3]heptane derivatives, with a focus on two prevalent methods: the double intramolecular cyclization and the [2+2] photocycloaddition.

Issue 1: Low or No Yield in Double Intramolecular Cyclization (e.g., via Mitsunobu Reaction)

Question: I am attempting a double Mitsunobu reaction on a 1,1-bis(hydroxymethyl)cyclobutane derivative to form a disubstituted spiro[3.3]heptane, but I am observing very low yields and a complex mixture of products. What are the likely side reactions, and how can I optimize the conditions?

Answer: The double Mitsunobu reaction is a powerful tool for forming spirocycles, but its success hinges on carefully controlling the reaction conditions to favor the desired intramolecular cyclization over competing intermolecular and elimination pathways.[4][5]

Probable Causes & Solutions:

  • Incomplete Second Cyclization & Polymerization: The most common issue is the formation of a monocyclized intermediate which then reacts intermolecularly with other molecules, leading to oligomers or polymers instead of the desired spirocycle.

    • Solution: Employ high-dilution conditions. Performing the reaction at a low concentration (e.g., 0.01-0.05 M) significantly favors the intramolecular cyclization of the second arm. This can be achieved by the slow addition of the substrate to a solution of the Mitsunobu reagents over several hours using a syringe pump.

    • Rationale: Le Chatelier's principle dictates that at low concentrations, intramolecular reactions are kinetically favored over their intermolecular counterparts.

  • Formation of Elimination Byproducts: The phosphonium intermediate formed during the reaction can be susceptible to elimination, especially if the resulting alkene is stabilized.

    • Solution: Maintain a low reaction temperature. Start the reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature.[6] Avoid excessive heating.

    • Rationale: Elimination reactions typically have a higher activation energy than substitution reactions. By keeping the temperature low, you can selectively promote the desired SN2 pathway.[7][8]

  • Hydrolysis of Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are moisture-sensitive.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

    • Rationale: Water will consume the azodicarboxylate and triphenylphosphine, quenching the reaction and leading to the formation of triphenylphosphine oxide and diethyl hydrazodicarboxylate as major byproducts, which complicates purification.[6]

Workflow for Troubleshooting Low Mitsunobu Yield Here is a logical workflow to diagnose and solve issues with this reaction.

G start Low Yield in Double Mitsunobu Reaction check_purity Verify Purity of Starting Diol and Reagents start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify_sm Purify Starting Materials (Recrystallize/Distill) check_purity->purify_sm Impure high_dilution Implement High Dilution (Slow addition, <0.05 M) check_conditions->high_dilution Concentration > 0.1 M? temp_control Run at 0 °C to RT (or lower) check_conditions->temp_control Temperature > RT? inert_atm Use Anhydrous Solvents & Inert Atmosphere (Ar/N2) check_conditions->inert_atm Reaction open to air? purify_sm->start success Improved Yield high_dilution->success temp_control->success inert_atm->success

Caption: Troubleshooting flowchart for the double Mitsunobu reaction.

Issue 2: Alkene Dimerization Competes with Spiro-Oxetane Formation in Paterno-Büchi Reaction

Question: I am trying to synthesize a spirocyclic oxetane via a Paterno-Büchi ([2+2] photocycloaddition) reaction between a cyclobutanone and an alkene. However, my primary product is the dimer of the alkene. How can I suppress this side reaction?

Answer: The Paterno-Büchi reaction is a powerful method for constructing oxetane rings in a single step.[9][10] However, a significant and common side reaction is the [2+2] photocycloaddition of the alkene with itself, especially with electron-deficient or strained alkenes.[10][11]

Probable Cause & Solution:

  • Alkene Triplet State Self-Reaction: Upon irradiation, the alkene can be excited to a triplet state which can then react with a ground-state alkene molecule, leading to dimerization. This process competes directly with the desired reaction pathway where the ketone is excited and reacts with the ground-state alkene.

    • Solution: A recently developed and effective strategy is the addition of a triplet sensitizer quencher that selectively suppresses the alkene dimerization without significantly affecting the desired ketone-alkene reaction. p-Xylene has been shown to be a highly effective additive for this purpose.[10][12]

    • Protocol: Perform the photoreaction using a 1:1 to 1:1.5 molar ratio of the alkene to p-xylene. The ketone is typically used in excess (e.g., 3 equivalents) to favor the desired reaction.[10][12]

    • Rationale: p-Xylene acts as a triplet quencher for the excited alkene, dissipating its energy and preventing it from dimerizing. Its triplet energy is positioned such that it does not significantly interfere with the ketone's photoexcitation and subsequent reaction with the alkene, allowing for the selective formation of the spirocyclic oxetane.[10][12]

Visualizing the Competing Pathways

G cluster_desired Desired Pathway cluster_side Side Reaction Ketone_GS Ketone (S0) Ketone_Excited Excited Ketone (T1) Ketone_GS->Ketone_Excited Product Spiro[3.3]heptane Oxetane Ketone_Excited->Product [2+2] Cycloaddition Alkene_GS_1 Alkene (S0) Alkene_GS_1->Product [2+2] Cycloaddition Alkene_GS_2 Alkene (S0) Alkene_Excited Excited Alkene (T1) Alkene_GS_2->Alkene_Excited Dimer Alkene Dimer Alkene_Excited->Dimer [2+2] Dimerization Quencher p-Xylene (Quencher) Alkene_Excited->Quencher Quenching Alkene_GS_3 Alkene (S0) Alkene_GS_3->Dimer [2+2] Dimerization

References

Technical Support Center: Synthesis of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Spiro[3.3]heptan-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this valuable three-dimensional scaffold. The synthesis of spirocyclic systems, particularly strained ones like spiro[3.3]heptane, presents unique challenges due to steric hindrance and the need for precise control over reaction pathways.[1] This guide provides in-depth, troubleshooting-focused answers to common issues encountered during synthesis, grounded in mechanistic principles and supported by established protocols.

Core Synthetic Strategies: An Overview

The two most prevalent and logical pathways to this compound begin from either the corresponding ketone (Spiro[3.3]heptan-2-one) or carboxylic acid (Spiro[3.3]heptane-2-carboxylic acid). The choice of route often depends on the availability of starting materials and the scale of the synthesis.

Synthetic_Pathways cluster_0 Route A: Reductive Amination cluster_1 Route B: Rearrangement ketone Spiro[3.3]heptan-2-one imine Iminium Intermediate ketone->imine + NH3 source amine_a This compound imine->amine_a Reduction acid Spiro[3.3]heptane-2-carboxylic acid acyl_azide Acyl Azide acid->acyl_azide Azide Source isocyanate Isocyanate Intermediate acyl_azide->isocyanate Curtius/Schmidt Rearrangement amine_b This compound isocyanate->amine_b Hydrolysis start Precursor Synthesis start->ketone start->acid

Caption: High-level overview of the primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Route A: From Spiro[3.3]heptan-2-one (Reductive Amination)

Reductive amination is a direct and often high-yielding method, but the sterically hindered nature of the spiro[3.3]heptanone can lead to challenges.

Q1: My reductive amination of spiro[3.3]heptan-2-one with ammonia/ammonium salt gives very low yield of the primary amine. The main side product appears to be spiro[3.3]heptan-2-ol. What is happening and how can I fix it?

A1: This is a classic case of competitive reduction. Your reducing agent is likely reducing the ketone starting material faster than the intermediate imine/iminium ion is formed and reduced.

Causality: The formation of the imine from a sterically hindered ketone like spiro[3.3]heptan-2-one and ammonia is often slow and thermodynamically unfavorable. If a powerful, non-selective reducing agent like sodium borohydride (NaBH₄) is present from the start, it will readily reduce the accessible ketone carbonyl before the imine has a chance to form in sufficient concentration.

Solution: Switch to a more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[2] It is less reactive than NaBH₄ and performs best under mildly acidic conditions which favor the formation of the iminium ion, the species it selectively reduces.

Optimized Protocol: Reductive Amination using NaBH(OAc)₃

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve spiro[3.3]heptan-2-one (1.0 equiv.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Source: Add ammonium acetate (NH₄OAc, ~10 equiv.) and glacial acetic acid (AcOH, ~2 equiv.). The acetic acid is crucial as it catalyzes the formation of the iminium ion.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5-2.0 equiv.) portion-wise to control any initial effervescence.

  • Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the ketone.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by silica gel chromatography or by conversion to its hydrochloride salt for crystallization.[3]

Q2: I am trying to synthesize a Boc-protected version directly. Can I add Di-tert-butyl dicarbonate ((Boc)₂O) to the reductive amination reaction?

A2: Yes, a one-pot reductive amination and Boc-protection is an efficient strategy. Adding (Boc)₂O directly into the reaction mixture after the initial amine formation can work. A reported one-pot method for other amines involves using (Boc)₂O with sodium triacetoxyborohydride.[4] This approach prevents potential issues with handling the free, often volatile, primary amine and simplifies purification.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) Methanol, neutral pHInexpensive, powerful reductant.Often non-selective; can reduce the starting ketone, leading to alcohol byproduct.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 (mild acid)Selective for iminium ions over ketones.[5]Highly toxic (releases HCN in strong acid), requires careful pH control and handling.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE or THF, Acetic AcidHighly selective for iminium ions, commercially available, less toxic than NaBH₃CN.[2]More expensive, moisture-sensitive.
Catalytic Hydrogenation (H₂, Pd/C) Methanol or Ethanol, often with NH₃"Clean" reaction (no salt byproducts), scalable.Requires specialized hydrogenation equipment; catalyst can sometimes be difficult to handle.
Route B: From Spiro[3.3]heptane-2-carboxylic acid (Rearrangement Reactions)

When the corresponding carboxylic acid is more accessible, the Curtius or Schmidt rearrangement offers a robust pathway to the amine. Both reactions proceed through an isocyanate intermediate.[6][7]

Q3: My Curtius rearrangement of spiro[3.3]heptane-2-carbonyl azide is giving a low yield. What are the critical parameters to control?

A3: The Curtius rearrangement involves two key stages: the formation of the acyl azide and its subsequent thermal or photochemical rearrangement to the isocyanate.[8][9] A failure in either step will result in a poor overall yield.

Causality & Solutions:

  • Inefficient Acyl Azide Formation: The most common method involves converting the carboxylic acid to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with sodium azide (NaN₃), or by direct reaction of the acid with diphenylphosphoryl azide (DPPA).[10]

    • Ensure Anhydrous Conditions: Acyl chlorides are highly moisture-sensitive. Any water will hydrolyze it back to the carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Purity of Sodium Azide: Use fresh, high-purity sodium azide.

    • Alternative "One-Pot" Methods: Consider using DPPA with a base like triethylamine (TEA). This avoids isolating the often unstable acyl azide. A one-pot procedure where the carboxylic acid is treated with DPPA in the presence of an alcohol (like tert-butanol) can directly yield the Boc-protected amine.[6]

  • Improper Rearrangement Conditions: The rearrangement requires energy (heat or UV light).

    • Temperature Control: The decomposition of the acyl azide to the isocyanate must be carefully controlled. The reaction is typically performed by heating the acyl azide solution in an inert, high-boiling solvent (e.g., toluene, dioxane). Start at a moderate temperature (e.g., 80-90 °C) and monitor for nitrogen evolution. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition and side products.

    • Complete Conversion to Isocyanate: Ensure the rearrangement is complete (cessation of N₂ gas evolution) before proceeding with the hydrolysis or trapping step.

  • Inefficient Trapping/Hydrolysis of the Isocyanate: The isocyanate intermediate must be converted to the amine.

    • Hydrolysis: The most direct method is hydrolysis with aqueous acid (e.g., HCl). This protonates the isocyanate, making it susceptible to attack by water, eventually forming the amine and CO₂.[7] This step can require prolonged heating.

    • Trapping: A cleaner method is to perform the rearrangement in the presence of a trapping agent. For example, heating the acyl azide in tert-butanol will trap the isocyanate as its stable Boc-carbamate, which can be isolated and then deprotected under acidic conditions.[11] This is often the highest-yielding approach.

Troubleshooting_Curtius start Low Yield in Curtius Reaction q1 Is starting carboxylic acid consumed? start->q1 ans1_no Problem: Inefficient Acyl Azide Formation - Check for moisture (use anhydrous conditions) - Use fresh SOCl₂/DPPA and NaN₃ - Consider one-pot DPPA/t-BuOH method q1->ans1_no No q2 Is isocyanate or carbamate observed? q1->q2 Yes ans2_no Problem: Incomplete Rearrangement - Increase reaction temperature/time - Ensure inert solvent (e.g., Toluene) - Monitor N₂ evolution to confirm reaction q2->ans2_no No ans2_yes Problem: Inefficient Hydrolysis - Use stronger acid conditions (e.g., 6M HCl) - Increase hydrolysis time/temperature - Consider trapping as Boc-carbamate first, then deprotecting in a separate step q2->ans2_yes Yes

Caption: Troubleshooting flowchart for the Curtius rearrangement.

Q4: Is the Schmidt reaction a viable alternative to the Curtius rearrangement for this synthesis?

A4: Yes, the Schmidt reaction is an excellent alternative that accomplishes the same transformation, converting a carboxylic acid directly to an amine with loss of one carbon.[12]

Mechanism & Key Differences:

  • Curtius: Proceeds via an isolated or in situ generated acyl azide, typically under neutral or basic conditions before rearrangement.[8]

  • Schmidt: Reacts the carboxylic acid directly with hydrazoic acid (HN₃) or sodium azide under strong acidic conditions (e.g., H₂SO₄, TFA).[7][13] The reaction proceeds via a protonated acyl azide intermediate.

Advantages of the Schmidt Reaction:

  • Operational Simplicity: It is a one-pot reaction from the carboxylic acid, avoiding the need to prepare an intermediate acyl chloride or use coupling reagents like DPPA.

  • Robust Conditions: The strongly acidic conditions can be beneficial for substrates stable to acid.

Disadvantages and Safety:

  • Harsh Conditions: The use of concentrated sulfuric acid or trifluoroacetic acid can be incompatible with other sensitive functional groups in the molecule.

  • Safety Hazard: Hydrazoic acid (HN₃) is highly toxic and explosive. It is typically generated in situ from sodium azide and a strong acid. Extreme caution and appropriate safety measures (fume hood, blast shield) are mandatory.

When to Choose Schmidt over Curtius: Choose the Schmidt reaction if your substrate is robust and acid-stable, and you prefer a one-pot procedure from the carboxylic acid. If your molecule has acid-sensitive groups or if you prefer milder conditions, the various modern protocols for the Curtius rearrangement are a better choice.

References

Stability issues of Spiro[3.3]heptan-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Spiro[3.3]heptan-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. As a strained, three-dimensional bioisostere, this compound offers significant advantages in tuning physicochemical properties but requires careful handling due to its unique reactivity.[1][2] This guide provides in-depth answers to common stability issues, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?

This compound is a saturated carbocyclic amine featuring two cyclobutane rings sharing a single carbon atom. Its rigid, non-planar structure makes it a popular "benzene bioisostere" in medicinal chemistry.[3][4] Replacing a flat phenyl ring with this 3D scaffold can significantly improve metabolic stability, aqueous solubility, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, a strategy often referred to as "escaping flatland".[1][4]

Q2: How is this compound typically supplied and what are the recommended storage conditions?

This compound is most commonly supplied as a hydrochloride (HCl) salt.[5][6][7] The salt form enhances stability by protonating the primary amine, which prevents oxidation and unwanted nucleophilic side reactions. For long-term storage, it is recommended to keep the compound at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[6]

Q3: What is the inherent stability of the spiro[3.3]heptane core itself?

The spiro[3.3]heptane framework is characterized by significant ring strain. While generally stable under many synthetic conditions, this strain makes it susceptible to rearrangement under harsh acidic conditions, especially at elevated temperatures.[8] Mechanistic studies on related spiro[3.3]heptane systems suggest that strong acids can catalyze a semipinacol-type rearrangement, likely proceeding through a strained cyclopropylcarbinyl cation intermediate.[8] Therefore, caution is advised when using strong, non-coordinating acids.

Q4: How does the primary amine functional group influence the molecule's overall stability and reactivity?

The primary amine is the most reactive site on the molecule. Its stability is highly dependent on the pH of the environment.

  • Under Acidic Conditions: The amine is protonated to form a stable, non-nucleophilic ammonium salt (R-NH3+).[9] This is the basis for its storage as an HCl salt.

  • Under Basic or Neutral Conditions: The amine exists as the free base (R-NH2), which is nucleophilic and susceptible to oxidation.[10]

The interplay between the free base and its protonated form is central to understanding its stability during reactions and workups.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides causal explanations and actionable solutions.

Issue 1: Low yields and multiple byproducts observed in reactions under acidic conditions.
  • Possible Cause A: Unintended Ring Rearrangement.

    • Why it happens: The high ring strain of the spiro[3.3]heptane core can be released via an acid-catalyzed rearrangement.[8] This is particularly prevalent with strong acids (e.g., TFA, MsOH, H2SO4) and heat, which can promote the formation of cationic intermediates that rearrange to more stable carbocyclic frameworks.

    • Solution:

      • Use Milder Acids: Whenever possible, substitute strong acids with weaker, buffered systems (e.g., AcOH, pyridinium salts like PPTS) or use Lewis acids that are less prone to protonation-driven rearrangements.

      • Control Temperature: Maintain the lowest possible reaction temperature. Avoid prolonged heating in strongly acidic media.

      • Protect the Amine: If the amine is not the reacting functional group, protect it as a carbamate (e.g., Boc or Cbz). This removes the protonation site adjacent to the strained ring system, often increasing the stability of the core.[10]

  • Possible Cause B: Formation of Unstable Diazonium Salts.

    • Why it happens: If your reaction medium contains trace nitrite impurities (e.g., from nitric acid or lower-grade reagents) and a strong acid, the primary amine can be converted to a highly unstable diazonium salt. This intermediate rapidly decomposes, losing N2 gas to form a carbocation, which then leads to a mixture of alcohols and alkenes.[9]

    • Solution:

      • Use High-Purity Reagents: Ensure all acids, solvents, and other reagents are of high purity and free from nitrite or nitrate contamination.

      • Scavenge Nitrites: If nitrite contamination is suspected, consider adding a scavenger like sulfamic acid to the reaction mixture.

Issue 2: Product degradation during aqueous basic workup or extraction.
  • Possible Cause: Oxidative Degradation of the Free Amine.

    • Why it happens: When the HCl salt is neutralized with a base (e.g., NaHCO3, K2CO3, NaOH), the nucleophilic free amine is generated. In the presence of dissolved oxygen (air), primary amines can undergo oxidative degradation.[11] This process is often accelerated by heat and the presence of trace metal impurities.

    • Solution:

      • Perform under Inert Atmosphere: Conduct the basic workup and extraction under a blanket of nitrogen or argon to minimize contact with oxygen.

      • Use Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

      • Avoid Excessive Heat: Keep the extraction and subsequent solvent removal steps at low temperatures.

Issue 3: Difficulty with purification by silica gel chromatography.
  • Possible Cause: Strong Adsorption and On-Column Degradation.

    • Why it happens: The basic primary amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, on-column degradation, especially if the compound is left on the column for an extended period.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v) or ammonium hydroxide. This deactivates the acidic sites.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

      • Purify a Protected Intermediate: The most robust method is often to purify the amine in a protected form (e.g., as a Boc-carbamate). These derivatives are significantly less basic, behave well on silica gel, and can be deprotected in a clean subsequent step.[10]

Key Experimental Protocols & Methodologies
Protocol 1: General Procedure for Stability Assessment

This protocol allows you to validate the stability of your this compound derivative under specific pH conditions.

  • Prepare Buffered Solutions: Create aqueous buffer solutions at your target pH values (e.g., pH 2.0 with HCl, pH 7.4 with PBS, pH 10.0 with carbonate buffer).

  • Sample Preparation: Dissolve a known concentration of your compound (e.g., 1 mg/mL) in each buffer. Prepare a control sample in a neutral, aprotic solvent like acetonitrile.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At set time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each solution.

  • Quench and Analyze: Quench any reaction by diluting the aliquot into the mobile phase for analysis. Analyze the samples by HPLC or LC-MS, monitoring the disappearance of the parent peak and the appearance of any new peaks corresponding to degradation products.[12][13]

Protocol 2: Boc-Protection of this compound HCl

This is a standard, high-yielding protocol to protect the amine, enhancing its stability for subsequent reactions.

  • Dissolution: Suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the HCl salt and deprotonate the resulting ammonium. Stir for 10-15 minutes.

  • Add Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Wash the reaction mixture with a weak acid (e.g., 1M NaHSO4) to remove excess base, followed by saturated NaHCO3 and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. The resulting Boc-protected amine is typically a clean product that can often be used without further purification or can be easily purified by standard silica gel chromatography.

Data & Visualization Summary
Table 1: Stability and Handling Reference for this compound
ParameterRecommended Condition / ReagentIncompatible / High-Risk ConditionRationale & Citation
pH Range 2.0 - 9.0 (at low to moderate temp.)< 1.0 or > 12.0, especially with heatRisk of acid-catalyzed rearrangement or base-mediated degradation.[8]
Acids Acetic acid, NH4Cl, Pyridinium saltsConc. H2SO4, TFA, MsOH (hot)Strong, non-coordinating acids can promote carbocation formation and rearrangement.[8]
Bases K2CO3, NaHCO3, Et3N, DIPEAStrong organometallics (e.g., BuLi)The free amine is a weak base; strong bases are usually unnecessary and may cause side reactions.
Oxidizing Agents Avoid unless intended for reactionAir (O2), H2O2, Peroxy acidsThe free amine is susceptible to oxidation.[11]
Amine Protection Boc, Cbz, FmocNone (highly compatible)Protection prevents unwanted side reactions and improves handling.[10]
Purification Neutralized Silica, Alumina, or as a protected derivativeStandard (acidic) Silica GelPrevents strong adsorption and on-column decomposition of the basic amine.

Diagrams of Key Pathways and Workflows

AcidBaseEquilibrium FreeBase This compound (Free Base, Nucleophilic) Salt Spiro[3.3]heptan-2-ammonium (Protonated Salt, Stable) FreeBase->Salt + H⁺ (Acid) Salt->FreeBase - H⁺ (Base)

Caption: Acid-base equilibrium of this compound.

AcidDegradation cluster_0 Harsh Acidic Conditions (e.g., TFA, Heat) Start This compound Protonation Protonation at N or C Start->Protonation Strong Acid (H⁺) Cation Strained Carbocation (e.g., cyclopropylcarbinyl type) Protonation->Cation Potential Rate-Limiting Step Products Mixture of Rearranged and/or Ring-Opened Products Cation->Products Strain Release

Caption: Potential acid-catalyzed degradation pathway.[8]

ProtectionWorkflow Amine This compound (Reactive) Protected Boc-Protected Amine (Stable Intermediate) Amine->Protected Boc₂O, Base Modified Modified Product (Protected) Protected->Modified Desired Reaction (e.g., Coupling, etc.) Final Final Product (Amine Deprotected) Modified->Final Deprotection (e.g., TFA)

Caption: General workflow for using an amine protecting group.[10]

References

Technical Support Center: Synthesis of Spiro[3.3]heptan-2-amine - Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of protecting group removal in the synthesis of this valuable spirocyclic amine. This compound is a key building block in medicinal chemistry, and its successful synthesis hinges on the effective and clean removal of amine protecting groups. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.

Introduction: The Challenge of Deprotection

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups, such as the primary amine, while other parts of the molecule are being modified. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most common amine protecting groups employed. While their installation is typically straightforward, their removal can present significant challenges, including incomplete reactions, undesired side reactions, and difficulties in product isolation. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide: Navigating Common Deprotection Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the deprotection of your N-protected this compound precursor.

Issue 1: Incomplete or Sluggish Boc Deprotection

Question: My Boc deprotection reaction with trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow or stalls before completion. What's going on and how can I fix it?

Answer: Incomplete Boc deprotection is a frequent issue. Several factors can be at play:

  • Insufficient Acid Strength or Stoichiometry: While TFA is a strong acid, its effectiveness can be diminished if used in insufficient quantities or if the substrate concentration is too high.

    • Solution: Increase the equivalents of TFA. A common starting point is 20-50% TFA in DCM.[1] For stubborn substrates, using neat TFA can be effective.[2] Ensure thorough mixing.

  • Steric Hindrance: The spirocyclic nature of the molecule might create a sterically hindered environment around the Boc group, slowing down the acid-mediated cleavage.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress carefully by TLC or LC-MS. Gentle heating (e.g., to 40°C) can sometimes accelerate the reaction, but be mindful of potential side reactions.

  • Water Content: Trace amounts of water can hydrolyze TFA, reducing its effective concentration.

    • Solution: Use anhydrous DCM and fresh, high-purity TFA.

Issue 2: Side Reactions During Boc Deprotection

Question: I'm observing unexpected byproducts after my Boc deprotection. What are they and how can I prevent them?

Answer: The primary culprit for side reactions during Boc deprotection is the formation of the reactive tert-butyl cation intermediate.[3][4] This electrophile can alkylate nucleophilic sites on your molecule.

  • Common Side Reaction: tert-butylation of the newly formed amine or other electron-rich functionalities.

  • Prevention with Scavengers: The most effective way to prevent this is by adding "scavengers" to the reaction mixture.[3] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product.

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): A highly effective scavenger.[3] A common cocktail is TFA/DCM/TIS.

      • Water: Can trap the cation to form tert-butanol.[3]

      • Thioanisole: Useful if your molecule contains sulfur-containing residues.[3]

Issue 3: Incomplete Cbz Deprotection via Catalytic Hydrogenolysis

Question: My Cbz deprotection using palladium on carbon (Pd/C) and hydrogen gas is not going to completion. What are the possible causes?

Answer: Catalytic hydrogenolysis is a powerful method for Cbz removal, but its success depends on several factors:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups and impurities, especially sulfur-containing compounds.

    • Solution: Ensure your starting material is highly pure. If sulfur is present in the molecule, consider alternative deprotection methods.[5]

  • Inadequate Hydrogen Pressure or Mixing: Insufficient hydrogen pressure or poor mixing can lead to a slow reaction rate.

    • Solution: Increase the hydrogen pressure (e.g., to 50 psi or higher) and ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.[5]

  • Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity.[5]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[5]

Issue 4: Difficulty in Purifying this compound

Question: After deprotection, I'm having trouble isolating the pure amine. It seems to be volatile or water-soluble. What are the best practices for purification?

Answer: this compound, being a small and relatively polar molecule, can be challenging to purify.

  • Isolation as a Salt: The free amine can be volatile. It is often advantageous to isolate the product as a hydrochloride salt, which is typically a stable, non-volatile solid.[6][7] This can be achieved by bubbling HCl gas through a solution of the free amine in an appropriate solvent (e.g., ether or dioxane) or by adding a solution of HCl in an organic solvent.

  • Extraction: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to have the amine in its free base form for efficient extraction into an organic solvent. Use a less volatile solvent for extraction if product loss during solvent removal is a concern.

  • Chromatography: If column chromatography is necessary, consider using a silica gel column treated with a small amount of triethylamine in the eluent to prevent the amine from streaking.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for Boc deprotection of this compound?

A1: The most widely used method is treatment with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] A solution of 20-50% TFA in DCM at room temperature is a good starting point.[1] The reaction is usually complete within a few hours.

Q2: Are there milder alternatives to TFA for Boc deprotection if my molecule has other acid-sensitive functional groups?

A2: Yes, several milder methods can be employed:

  • HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in dioxane is a common and effective alternative.[5]

  • Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) in DCM can selectively cleave Boc groups.[8]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to deprotection, although this is less common for simple amines.[10]

Q3: What are the primary methods for Cbz deprotection?

A3: The two main strategies for Cbz group removal are:

  • Catalytic Hydrogenolysis: This is the most common method, employing a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[2][11]

  • Acidic Conditions: Strong acids such as HBr in acetic acid can cleave the Cbz group.[11] Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) also offer a milder alternative.[12]

Q4: Can I selectively deprotect a Boc group in the presence of a Cbz group, or vice versa?

A4: Yes, this is a key feature of using these protecting groups. The Boc group is acid-labile, while the Cbz group is stable to acidic conditions but cleaved by hydrogenolysis.[2][13] Therefore, you can selectively remove a Boc group with TFA without affecting a Cbz group. Conversely, you can remove a Cbz group by catalytic hydrogenation in the presence of a Boc group. This orthogonality is crucial in multi-step syntheses.[14]

Data Presentation: Comparison of Common Deprotection Conditions

Protecting GroupReagentsSolvent(s)TemperatureTypical Reaction TimeKey Considerations
Boc TFA (20-50%)DCMRoom Temp.1-4 hoursUse scavengers to prevent tert-butylation.[3]
Boc 4M HClDioxaneRoom Temp.1-4 hoursGood alternative to TFA.
Cbz H₂, Pd/C (5-10 mol%)MeOH, EtOH, or EtOAcRoom Temp.2-16 hoursCatalyst can be poisoned.[5]
Cbz HBr (33% in Acetic Acid)Acetic AcidRoom Temp.1-3 hoursHarsh conditions, may not be suitable for sensitive substrates.[11]

Experimental Protocols

Protocol 1: Boc Deprotection of N-Boc-Spiro[3.3]heptan-2-amine using TFA/DCM
  • Dissolution: Dissolve the N-Boc-Spiro[3.3]heptan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triisopropylsilane (TIS) (1.1 eq) as a scavenger. Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (ninhydrin stain) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • Purification: The resulting TFA salt can be used directly or converted to the free amine by dissolving in a minimal amount of water, basifying with a strong base (e.g., 6N NaOH) to pH > 10, and extracting with an organic solvent (e.g., DCM or EtOAc). The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine. For long-term storage, conversion to the HCl salt is recommended.

Protocol 2: Cbz Deprotection of N-Cbz-Spiro[3.3]heptan-2-amine via Catalytic Hydrogenolysis
  • Setup: In a flask suitable for hydrogenation, dissolve N-Cbz-Spiro[3.3]heptan-2-amine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 5-10 wt% on a dry basis) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr shaker at 50 psi) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation, crystallization of a salt, or chromatography if necessary.

Visualizations

Boc_Deprotection_Mechanism BocAmine N-Boc-Spiro[3.3]heptan-2-amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ (TFA) CarbamicAcid Carbamic Acid + tert-Butyl Cation ProtonatedBoc->CarbamicAcid Cleavage FreeAmine This compound CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection_Workflow cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection BocStart N-Boc Protected Amine BocReaction Treat with TFA/DCM + Scavenger (TIS) BocStart->BocReaction BocWorkup Evaporate & Neutralize BocReaction->BocWorkup BocProduct Free Amine BocWorkup->BocProduct CbzStart N-Cbz Protected Amine CbzReaction H₂, Pd/C in MeOH CbzStart->CbzReaction CbzWorkup Filter Catalyst & Evaporate CbzReaction->CbzWorkup CbzProduct Free Amine CbzWorkup->CbzProduct

Caption: General workflows for Boc and Cbz deprotection.

References

Technical Support Center: Stereoselective Synthesis of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Spiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals actively working with this unique and increasingly important scaffold. The spiro[3.3]heptane motif, a rigid, three-dimensional structure, is a valuable bioisostere for aromatic rings in medicinal chemistry, offering improved physicochemical properties.[1][2][3][4] However, its synthesis, particularly the stereocontrolled installation of an amine functionality at the C2 position, presents a unique set of challenges rooted in the inherent strain of the dual cyclobutane ring system.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your synthetic campaigns. The advice herein is based on established chemical principles and a synthesis of current literature.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and its precursors.

Problem 1: Low Yields in the Formation of the Spiro[3.3]heptane Core

Question: I am attempting to construct the spiro[3.3]heptane skeleton en route to the 2-amino derivative, but I am consistently obtaining low yields. My strategy involves the double alkylation of a cyclobutane derivative. What are the likely causes and how can I improve the yield?

Answer:

The construction of the spiro[3.3]heptane core is challenging due to the significant ring strain associated with the two fused cyclobutane rings.[5] Low yields in double alkylation strategies often stem from several factors:

  • Steric Hindrance: The formation of a quaternary spirocenter is an inherently crowded transformation.[6][7] The second alkylation is often significantly slower than the first, leading to mono-alkylated byproducts.

  • Competing Elimination Reactions: The basic conditions required for generating the nucleophile can lead to elimination reactions, especially if the electrophile has leaving groups on a secondary carbon.

  • Ring Strain: The high strain energy of the spiro[3.3]heptane system can make its formation thermodynamically less favorable compared to side reactions.

Troubleshooting Steps & Solutions:

  • Choice of Reagents:

    • Electrophile: Use highly reactive electrophiles with good leaving groups, such as 1,1-bis(bromomethyl)cyclobutane or 1,1-bis(tosyloxymethyl)cyclobutane.

    • Nucleophile: For malonate-based syntheses, a strong, non-nucleophilic base like sodium hydride is typically used. For TosMIC (tosylmethyl isocyanide) based routes, potassium tert-butoxide is effective.[1]

  • Reaction Conditions:

    • Temperature: While initial deprotonation may require cooling, the alkylation steps may benefit from elevated temperatures to overcome the activation energy of the second alkylation. A careful optimization of the temperature profile is crucial.

    • Solvent: A polar aprotic solvent like DMF or DMSO is often necessary to dissolve the reagents and facilitate the SN2 reaction.

  • Alternative Synthetic Strategies:

    • Strain-Relocating Semipinacol Rearrangements: Consider a fundamentally different approach, such as the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This method leverages strain release to drive the formation of the spiro[3.3]heptan-1-one, a precursor to the amine.[8]

    • [2+2] Cycloadditions: Photochemical or transition-metal-catalyzed [2+2] cycloadditions of methylenecyclobutanes can be a powerful, albeit sometimes complex, method to construct the spiro[3.3]heptane skeleton.

Workflow for Optimizing Double Alkylation:

G start Low Yield in Spirocycle Formation check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents check_reagents->start Impure Reagents optimize_base Optimize Base and Deprotonation Conditions check_reagents->optimize_base Reagents OK optimize_temp Screen Reaction Temperatures for Alkylation optimize_base->optimize_temp success Improved Yield optimize_base->success Improvement change_solvent Evaluate Alternative Solvents (e.g., DMF, DMSO, NMP) optimize_temp->change_solvent optimize_temp->success Improvement alternative_route Consider Alternative Synthetic Routes (e.g., Rearrangement, Cycloaddition) change_solvent->alternative_route No Improvement alternative_route->success

Caption: Troubleshooting workflow for low-yield spirocycle formation.

Problem 2: Poor Stereoselectivity in the Introduction of the Amine Group

Question: I have successfully synthesized a spiro[3.3]heptan-2-one precursor. However, the asymmetric reduction to the corresponding amine is giving me a racemic or nearly racemic mixture. How can I achieve high enantioselectivity?

Answer:

Achieving high stereoselectivity in the synthesis of this compound is a critical challenge. The choice of method for introducing the chiral amine center is paramount.

Key Strategies for Stereoselective Amine Synthesis:

  • Asymmetric Reductive Amination:

    • Biocatalysis: Imine reductases (IREDs) or aminotransferases can offer excellent enantioselectivity. Screening a panel of enzymes with your spiro[3.3]heptan-2-one substrate is a highly effective, modern approach. Ketoreductases can also be used to generate the chiral alcohol, which can then be converted to the amine with inversion of stereochemistry.[9][10]

    • Chiral Catalysts: Transition metal catalysts (e.g., Iridium or Rhodium) with chiral ligands can be effective for the asymmetric reduction of an intermediate imine or enamine.

  • Resolution of a Racemic Intermediate:

    • Enzymatic Resolution: Lipases or esterases can be used for the kinetic resolution of a racemic precursor, such as a 2-hydroxyspiro[3.3]heptane derivative.[11][12]

    • Diastereomeric Salt Formation: Classical resolution using a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts with a racemic amine or a precursor can be effective, though it is often iterative and can have a maximum theoretical yield of 50% for the desired enantiomer.

  • Use of Chiral Auxiliaries:

    • Ellman's Sulfinamide: Condensation of spiro[3.3]heptan-2-one with an enantiopure tert-butanesulfinamide (Ellman's auxiliary) generates a sulfinylimine. Diastereoselective reduction of this intermediate, followed by acidic cleavage of the auxiliary, can yield the enantiopure amine. This method has proven effective for related azaspirocycles.[13][14][15]

Comparative Table of Stereoselective Methods:

MethodTypical ee (%)AdvantagesDisadvantages
Biocatalysis (e.g., IREDs) >95%High selectivity, mild conditions, environmentally friendly.Requires screening of enzyme libraries, may not be suitable for all substrates.
Chiral Metal Catalysis 80-99%Broad substrate scope, well-established methodology.Expensive catalysts and ligands, may require extensive optimization.
Enzymatic Resolution >95%High selectivity, mild conditions.Maximum 50% yield, requires separation of enantiomers.
Chiral Auxiliary (e.g., Ellman's) >95%Reliable and high diastereoselectivity.Requires additional synthetic steps for attachment and removal of the auxiliary.

Experimental Protocol: Asymmetric Synthesis via Ellman's Auxiliary

  • Formation of the N-tert-Butanesulfinylimine:

    • To a solution of spiro[3.3]heptan-2-one (1.0 equiv) and (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv) in THF, add Ti(OEt)₄ (2.0 equiv).

    • Heat the mixture at reflux for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

    • Upon completion, cool the reaction and quench with brine. Filter through celite and extract the product with ethyl acetate. Purify by column chromatography.

  • Diastereoselective Reduction:

    • Dissolve the purified N-tert-butanesulfinylimine in an appropriate solvent (e.g., THF) and cool to -78 °C.

    • Add a reducing agent such as NaBH₄ or L-Selectride (1.5 equiv) dropwise.

    • Stir the reaction at low temperature for several hours until completion.

    • Quench the reaction carefully with methanol, followed by saturated aqueous NH₄Cl.

    • Extract the product and purify to isolate the diastereomerically enriched sulfinamide.

  • Cleavage of the Auxiliary:

    • Dissolve the sulfinamide in methanol and add a solution of HCl in dioxane (e.g., 4M).

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent to obtain the hydrochloride salt of the enantiomerically pure this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the spiro[3.3]heptane scaffold considered a good bioisostere for a phenyl ring?

The spiro[3.3]heptane core is an excellent saturated, three-dimensional bioisostere for a phenyl ring due to several key properties. Its rigid structure allows it to project substituents into distinct vectors in 3D space, mimicking the substitution patterns of a benzene ring (ortho, meta, para) but in a non-planar fashion.[2][3] This "escape from flatland" is associated with improved physicochemical properties such as increased solubility and metabolic stability, and can lead to enhanced binding affinity and selectivity for biological targets.[16][17]

Q2: I am observing ring-opening or rearrangement byproducts during functional group transformations on my spiro[3.3]heptane system. How can I prevent this?

The inherent ring strain of the spiro[3.3]heptane nucleus makes it susceptible to reactions that release this strain.[18] Cationic intermediates, in particular, can trigger rearrangements. To mitigate this:

  • Avoid strongly acidic conditions where possible, as protonation can lead to carbocation formation and subsequent ring opening or expansion.

  • Use mild reagents for functional group interconversions. For example, for oxidations or reductions, consider enzymatic or mild chemical methods over harsh, acidic, or high-temperature conditions.

  • Protecting groups can be crucial. Ensure that any protecting groups used can be removed under conditions that the spirocycle can tolerate (e.g., avoid conditions that generate strong acids).

Q3: Are there any specific safety considerations when working with intermediates for spiro[3.3]heptane synthesis?

Many synthetic routes to spirocycles involve high-energy intermediates or strained molecules.[19] For example:

  • Bicyclo[1.1.0]butanes , used in some advanced synthetic routes, are highly strained and can be energetic. Handle them with care and at low temperatures.

  • Diazo compounds , if used in cyclopropanation strategies, are potentially explosive and should be handled behind a blast shield.

  • Reductions with metal hydrides (e.g., LiAlH₄) are highly exothermic and require careful control of addition rates and temperature.

Always perform a thorough safety review of any new procedure and handle all strained intermediates with appropriate caution.

Q4: Can I use computational chemistry to predict the stereochemical outcome of my reactions?

Yes, computational modeling can be a powerful tool. DFT (Density Functional Theory) calculations can be used to:

  • Model the transition states of the key stereodetermining step (e.g., the reduction of a chiral imine intermediate).

  • Predict the most stable diastereomeric intermediate , which can help in selecting the right chiral auxiliary or catalyst.

  • Analyze the conformational preferences of the spiro[3.3]heptane ring, which can influence the facial selectivity of reactions.[18]

This predictive power can save significant experimental time and resources by focusing on the most promising reaction conditions.

Logical Flow of Stereoselective Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Stereocenter Introduction cluster_2 Final Product start Cyclobutane Starting Material core_formation Spiro[3.3]heptane Core Formation (e.g., Spiro[3.3]heptan-2-one) start->core_formation Double Alkylation or Rearrangement asymmetric_step Asymmetric Transformation core_formation->asymmetric_step chiral_amine Enantioenriched Precursor (e.g., Sulfinamide, Alcohol) asymmetric_step->chiral_amine e.g., Chiral Auxiliary, Biocatalysis deprotection Deprotection / Final Conversion chiral_amine->deprotection final_product This compound (Enantiopure) deprotection->final_product

Caption: General workflow for stereoselective synthesis.

References

Technical Support Center: Analytical Methods for Impurity Profiling of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of Spiro[3.3]heptan-2-amine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into detecting, identifying, and quantifying impurities associated with this unique spirocyclic building block. Our goal is to equip you with the necessary knowledge to develop robust, reliable, and regulatory-compliant analytical methods.

This compound is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can offer improved physicochemical properties compared to traditional phenyl rings.[1] However, like any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The control of impurities is a critical aspect of pharmaceutical development and is mandated by global regulatory bodies.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols and workflows to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities I should expect in a sample of this compound?

Understanding the potential impurities is the first step in developing a robust analytical strategy. Impurities are generally classified into three categories according to International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[4]

  • Organic Impurities: These are the most common and structurally diverse.

    • Synthesis-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions inherent to the synthetic route. Given the synthesis of spiro[3.3]heptanes can involve multi-step processes, the potential for such impurities is significant.[1]

    • Degradation Products: this compound, containing a primary amine, can be susceptible to degradation under stress conditions such as exposure to light, heat, humidity, or oxidative environments.[3] Forced degradation studies are essential to identify these potential degradants.

  • Inorganic Impurities: These include reagents, ligands, and catalysts (e.g., heavy metals) used during the synthesis. While not the focus of the methods described here, they must be controlled and are typically analyzed by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[4] Their presence is strictly controlled, and they are typically analyzed by Gas Chromatography (GC).

Q2: Which primary analytical technique should I use for general impurity profiling of this compound?

The choice depends on the volatility of the expected impurities. A dual-pronged approach is often necessary for comprehensive profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing non-volatile and thermally labile organic impurities.[2][5][6] For this compound, which lacks a strong UV-absorbing chromophore, detection can be challenging. Therefore, methods often employ derivatization or use universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). HPLC is particularly effective for separating structurally similar impurities, such as isomers.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile and semi-volatile compounds, making it the method of choice for residual solvents and volatile organic impurities.[7][8][9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, which acts as a molecular fingerprint for identification.[7][8]

Q3: Why is derivatization often required when analyzing this compound by HPLC with UV detection?

This compound is an aliphatic amine, meaning it does not contain any functional groups that strongly absorb ultraviolet (UV) light, which is the most common mode of detection in HPLC. To overcome this, a process called derivatization is used.[10]

This involves reacting the amine with a "tagging" agent to form a derivative that is highly responsive to a specific detector.[11] For UV detection, a reagent that attaches a chromophore (a light-absorbing group) to the amine is used. For fluorescence detection, a fluorophore is attached. Common derivatization reagents for primary amines include:

  • Dansyl Chloride: Reacts with primary amines to form highly fluorescent derivatives.[6]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to create highly fluorescent isoindole derivatives.[10]

This pre-column derivatization step dramatically increases the method's sensitivity, allowing for the detection and quantification of impurities at trace levels.[10]

Q4: I have an unknown peak in my chromatogram. What is the workflow for identifying it?

Identifying an unknown impurity is a critical process in pharmaceutical development. A systematic approach is required:

  • Mass-to-Charge Ratio (m/z) Determination: The first step is to get an accurate mass of the unknown impurity. This is typically achieved using High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). The accurate mass provides the elemental composition of the molecule.[4]

  • Structural Elucidation by NMR: Once the molecular formula is proposed, the definitive structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] NMR is an unparalleled technique for providing detailed information about the molecular framework, atomic connectivity, and stereochemistry of a compound.[12][14][15] Advanced 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece the structure together.[12]

  • Confirmation: If possible, the proposed structure is confirmed by synthesizing a reference standard of the impurity and comparing its chromatographic and spectroscopic data with the unknown peak.

Q5: What are the regulatory expectations for impurity levels?

The ICH has established guidelines (specifically ICH Q3A for drug substances and Q3B for drug products) that define thresholds for impurities.[3] These thresholds trigger requirements for reporting, identification, and qualification:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

It is crucial to develop analytical methods with a Limit of Quantitation (LOQ) at or below the reporting threshold.[3]

Section 2: Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) in HPLC Secondary interactions between the basic amine and residual silanols on the silica-based column.1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure the amine is fully protonated and silanols are suppressed. 2. Add an Amine Modifier: Add a competing amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites. 3. Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology designed for basic compounds.
Inconsistent Retention Times in HPLC/GC Fluctuations in instrument conditions or mobile/carrier gas flow.1. Ensure Thermal Equilibration: Allow the column oven to fully equilibrate before starting a sequence. 2. Check for Leaks: Perform a system leak test, especially in the GC gas lines. 3. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.
No Peaks Detected in GC-MS Analyte is not reaching the detector or is not being ionized.1. Check Inlet Temperature: Ensure the GC inlet temperature is sufficient to volatilize the analyte without causing thermal degradation.[8] 2. Verify Injection: Manually inspect the syringe and septum to ensure a proper injection occurred. 3. Tune the Mass Spectrometer: Run an MS tune to ensure the detector and ion source are functioning correctly.
Ghost Peaks Appear in Chromatograms Contamination from the system, solvents, or sample carryover.1. Run Blank Injections: Inject pure solvent to determine if the ghost peak originates from the system or solvent. 2. Implement a Strong Needle Wash: Use a strong, organic solvent in the autosampler wash vial to clean the needle between injections. 3. Bake Out the Column: For GC, bake out the column at a high temperature (within its specified limit) to remove contaminants.
Section 3: Key Experimental Protocols & Workflows
Workflow 1: General Impurity Identification Strategy

The following diagram outlines a logical workflow for the comprehensive analysis and identification of impurities in this compound.

Impurity_Workflow cluster_screening Initial Screening & Profiling cluster_analysis Analysis & Identification cluster_qualification Qualification A This compound Sample B HPLC-UV/CAD/MS (Non-Volatile Impurities) A->B C GC-MS (Volatile Impurities & Residual Solvents) A->C D Impurity Profile Generated B->D C->D E Peak > Identification Threshold? D->E F Isolate Impurity (e.g., Prep-HPLC) E->F Yes I Report & Quantify E->I No G Structural Elucidation (NMR, HRMS) F->G H Structure Confirmed G->H J Peak > Qualification Threshold? H->J L Qualified Impurity K Conduct Toxicological Studies J->K Yes J->L No K->L Troubleshooting_Tree A Unexpected HPLC Results (e.g., No Peaks, Wrong RT, Bad Shape) B Check System Suitability Test (SST) (e.g., Tailing Factor, Resolution) A->B C SST Fails B->C Fail D SST Passes B->D Pass E Check Mobile Phase (Correct composition? Fresh? Degassed?) C->E H Issue likely with Sample Prep or Derivatization Step D->H F Check Column (Correct type? Old? Blocked?) E->F OK I Prepare Fresh Mobile Phase E->I Issue Found G Check Instrument Parameters (Flow, Temp, Wavelength) F->G OK J Replace Column F->J Issue Found K Verify Method Parameters G->K Issue Found M Problem Resolved G->M OK L Re-prepare Sample and Standards H->L I->M J->M K->M L->M

References

Validation & Comparative

Spiro[3.3]heptan-2-amine: A Superior Bioisostere for Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel and improved therapeutics, medicinal chemists are increasingly turning to innovative three-dimensional scaffolds to overcome the limitations of traditional building blocks. The piperidine ring, a stalwart of drug design, is now facing a formidable challenger: Spiro[3.3]heptan-2-amine. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds, demonstrating why this compound is not just a replacement, but an upgrade, for piperidine in many drug discovery applications. Through a detailed analysis of their physicochemical properties, supported by experimental protocols and real-world examples, we illustrate the tangible benefits of this novel bioisostere in enhancing drug-like properties.

The Strategic Imperative of Bioisosterism

Bioisosterism, the practice of substituting one chemical moiety for another with similar biological effects, is a cornerstone of modern drug design. A successful bioisosteric replacement can dramatically improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic window and clinical success. The goal is not merely to mimic the original structure, but to optimize its performance.

Figure 1: A conceptual workflow illustrating the bioisosteric replacement of piperidine with this compound to yield an improved drug candidate.

Piperidine: The Reigning, yet Flawed, Champion

The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is a common feature in a multitude of approved drugs. Its prevalence is a testament to its synthetic accessibility and generally favorable properties. However, its conformational flexibility can lead to entropic penalties upon binding to a target, and its metabolic liabilities are well-documented. This creates a compelling case for exploring more rigid and robust alternatives.

This compound: The Conformationally-Defined Challenger

This compound is a spirocyclic amine featuring two fused cyclobutane rings. This unique architecture imparts a high degree of conformational rigidity, a key advantage over the flexible piperidine ring. This rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity. Furthermore, its distinct three-dimensional shape provides novel vectors for chemical exploration, opening up new avenues for structure-activity relationship (SAR) studies.

Head-to-Head Data: A Clear Winner Emerges

A direct comparison of the key physicochemical properties of this compound and piperidine reveals the significant advantages of the spirocyclic scaffold.

PropertyPiperidineThis compoundAdvantage of this compound
pKa ~11.2~10.4Lower basicity can reduce off-target effects (e.g., hERG inhibition) and improve oral absorption.[1]
logD (pH 7.4) HigherLowerImproved aqueous solubility and a more favorable ADME profile.[2]
Metabolic Stability Susceptible to oxidationGenerally more stableThe rigid spirocyclic core can shield the molecule from metabolic enzymes, leading to a longer half-life.[2][3]
3D Shape & Novelty Flexible, well-exploredRigid, novel vectorsProvides access to new, patentable chemical space and can improve binding affinity through reduced entropic penalty.[4][5]

Essential Experimental Protocols for Comparative Analysis

To empirically validate the superiority of this compound, a series of standardized in vitro assays are indispensable. The following protocols provide a framework for a robust head-to-head comparison.

pKa Determination via Potentiometric Titration

Rationale: The ionization constant (pKa) is a critical determinant of a drug's behavior in the body.[6] A lower pKa, as seen with this compound, is often associated with a better safety and permeability profile. Potentiometric titration is a reliable method for accurately determining this value.[7]

Protocol:

  • Preparation: Prepare a 1 mM solution of the test compound (e.g., the hydrochloride salt) in degassed, deionized water.[7]

  • Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[7]

  • Titration: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH at regular intervals.[7]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the inflection point of the resulting sigmoid curve.[8]

logD Measurement using the Shake-Flask Method

Rationale: Lipophilicity, often expressed as the distribution coefficient (logD) at physiological pH, profoundly influences a drug's ADME properties.[9] The lower logD of this compound derivatives generally translates to better solubility and a more desirable pharmacokinetic profile. The shake-flask method is a classic and reliable technique for logD determination.[10][11]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other.[10][11]

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases.

  • Quantification: Measure the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[10][11]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment

Rationale: A drug's susceptibility to metabolism is a key factor in its in vivo half-life and dosing regimen. In vitro metabolic stability assays using liver microsomes or hepatocytes are crucial for predicting in vivo clearance.[12][13][14]

Protocol:

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[12][15]

  • Time Points: At various time points, quench the reaction by adding a cold organic solvent.[15]

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.[12]

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]

G cluster_1 In Vitro Metabolic Stability Workflow Test Compound + Liver Microsomes/Hepatocytes Test Compound + Liver Microsomes/Hepatocytes Incubation at 37°C Incubation at 37°C Test Compound + Liver Microsomes/Hepatocytes->Incubation at 37°C Time-Point Quenching Time-Point Quenching Incubation at 37°C->Time-Point Quenching LC-MS/MS Analysis LC-MS/MS Analysis Time-Point Quenching->LC-MS/MS Analysis Calculate t½ and Clint Calculate t½ and Clint LC-MS/MS Analysis->Calculate t½ and Clint

Figure 2: A streamlined workflow for assessing the in vitro metabolic stability of a drug candidate.

Real-World Impact: A Case Study

The successful incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, replacing the original piperidine fragment, resulted in a new, patent-free analogue with high activity.[4][16][17][18] This demonstrates the real-world applicability and benefits of this bioisosteric replacement strategy.

Conclusion: A New Standard in Drug Design

This compound is more than just a novel scaffold; it is a strategic tool for overcoming common challenges in drug discovery. Its inherent rigidity, improved physicochemical properties, and access to unexplored chemical space make it a superior bioisostere for piperidine in many contexts. By embracing this and other innovative building blocks, medicinal chemists can accelerate the development of safer, more effective, and patentable new medicines.

References

The Spiro[3.3]heptane Scaffold: A Guide to Structure-Activity Relationships in Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

The relentless pursuit of novel chemical entities with improved pharmacological profiles has led medicinal chemists to explore beyond the "flatland" of aromatic scaffolds. Among the three-dimensional (3D) structures that have gained significant traction, the spiro[3..3]heptane motif stands out for its rigidity, unique spatial arrangement of substituents, and its role as a saturated bioisostere of the ubiquitous phenyl ring.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of spiro[3.3]heptan-2-amine analogs and related derivatives, focusing on their performance as bioisosteric replacements for phenyl groups in established drug molecules. We will delve into the experimental data that underpins these comparisons, offering insights into the causal relationships between structural modifications and biological outcomes.

The Rationale for Spiro[3.3]heptane as a Benzene Bioisostere

The phenyl ring is a cornerstone of medicinal chemistry, present in over 500 FDA-approved drugs.[1] However, its planarity and lipophilicity can sometimes lead to suboptimal physicochemical and pharmacokinetic properties, such as poor solubility and metabolic instability. The concept of bioisosterism, the replacement of a functional group with another that retains the desired biological activity, has driven the exploration of saturated scaffolds that can mimic the spatial and electronic properties of the phenyl ring.

While initial efforts focused on scaffolds with collinear exit vectors to mimic para-substituted phenyl rings (e.g., bicyclo[1.1.1]pentane), the spiro[3.3]heptane core offers a unique non-collinear arrangement of substituents.[1] This rigid, 3D structure provides a distinct vectoral presentation of functional groups, enabling a different exploration of chemical space and potentially leading to improved target engagement and selectivity.[3][4]

Comparative Analysis: Spiro[3.3]heptane Analogs vs. Phenyl-Containing Drugs

A key strategy to validate the utility of the spiro[3.3]heptane scaffold is to incorporate it into known drug molecules and compare the biological activity of the resulting analogs with the parent compounds. The following sections present a detailed comparison of spiro[3.3]heptane-containing analogs of the anticancer drugs Sonidegib and Vorinostat.

Case Study 1: Sonidegib Analogs and Inhibition of the Hedgehog Signaling Pathway

Sonidegib is a potent inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in several cancers. The drug contains a meta-substituted phenyl ring that is crucial for its activity. Researchers synthesized two spiro[3.3]heptane-based analogs, (±)-trans-76 and (±)-cis-76, to replace this phenyl ring and evaluated their inhibitory activity in a Gli-Luc reporter NIH3T3 cell line.[5]

Table 1: Comparison of Sonidegib and its Spiro[3.3]heptane Analogs [5]

CompoundStructureIC50 (µM)cLogPMetabolic Stability (t1/2, min)
SonidegibPhenyl-containing parent drug0.00156.893
(±)-trans-76trans-Spiro[3.3]heptane analog0.486.047
(±)-cis-76cis-Spiro[3.3]heptane analog0.246.011
  • Retention of Activity: Both the cis and trans spiro[3.3]heptane analogs demonstrated potent, sub-micromolar inhibition of the Hedgehog pathway, confirming that the spirocyclic core can effectively mimic the function of the meta-substituted phenyl ring in Sonidegib.[5] Although the analogs are less potent than the parent drug, they still exhibit significant activity.

  • Impact of Stereochemistry: The cis-isomer ((±)-cis-76) was twofold more active than the trans-isomer ((±)-trans-76), highlighting the importance of the precise spatial orientation of the substituents on the spiro[3.3]heptane scaffold for optimal target engagement. This underscores the value of the rigid and defined geometry of the spirocyclic system.

  • Improved Physicochemical Properties: The replacement of the phenyl ring with the spiro[3.3]heptane core led to a decrease in the calculated lipophilicity (cLogP) by 0.8 units.[5] This reduction in lipophilicity can be advantageous for improving solubility and other pharmacokinetic properties.

  • Modulation of Metabolic Stability: The incorporation of the spiro[3.3]heptane scaffold had a notable impact on metabolic stability in human liver microsomes. While the half-life of the analogs was shorter than that of Sonidegib, the study demonstrated that this property can be significantly modulated by the choice of the spirocyclic core.[5]

SAR_Sonidegib cluster_parent Parent Drug cluster_analogs Spiro[3.3]heptane Analogs Sonidegib Sonidegib (Phenyl Ring) IC50 = 0.0015 µM cis_76 cis-Analog IC50 = 0.24 µM Sonidegib->cis_76 Bioisosteric Replacement trans_76 trans-Analog IC50 = 0.48 µM Sonidegib->trans_76 Bioisosteric Replacement cis_76->trans_76 Stereoisomers

Caption: Bioisosteric replacement of the phenyl ring in Sonidegib.

Case Study 2: Vorinostat Analogs and Cytotoxic Activity

Vorinostat is a histone deacetylase (HDAC) inhibitor used in cancer therapy. Its structure features a terminal phenyl group. A spiro[3.3]heptane analog, (±)-77, was synthesized to replace this phenyl group and its cytotoxic effects on human hepatocellular carcinoma cells (HepG2) were compared to Vorinostat.[6]

Table 2: Cytotoxic Effects of Vorinostat and its Spiro[3.3]heptane Analog [6]

CompoundStructure% of Apoptotic and Necrotic HepG2 cells (at 50 µM, 48h)
VorinostatPhenyl-containing parent drug~35%
(±)-77Spiro[3.3]heptane analog~45%
  • Enhanced Cytotoxicity: The spiro[3.3]heptane analog (±)-77 exhibited a higher percentage of apoptotic and necrotic cells compared to the parent drug Vorinostat, suggesting that the spirocyclic core can be a favorable replacement for the phenyl ring in this context, potentially leading to improved anticancer activity.[6]

  • 3D Scaffold Advantage: The enhanced activity of the analog may be attributed to the 3D nature of the spiro[3.3]heptane scaffold, which could lead to a different binding mode or improved interactions with the target enzyme or surrounding cellular components.

SAR_Vorinostat cluster_parent Parent Drug cluster_analog Spiro[3.3]heptane Analog Vorinostat Vorinostat (Phenyl Ring) analog_77 Analog (±)-77 (Spiro[3.3]heptane) Vorinostat->analog_77 Bioisosteric Replacement Activity Increased Cytotoxicity analog_77->Activity leads to

Caption: Bioisosteric replacement in Vorinostat and its effect.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luc Reporter Assay)

This protocol is based on the methodology used for evaluating the Sonidegib analogs.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the Hedgehog signaling pathway.

Materials:

  • NIH3T3-Gli-Luc reporter cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (Shh) conditioned medium

  • Test compounds (dissolved in DMSO)

  • Bright-Glo™ Luciferase Assay System (Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH3T3-Gli-Luc cells in 96-well plates at a density of 2 x 104 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The following day, replace the medium with DMEM containing 0.5% FBS. Add test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (e.g., Sonidegib) and a vehicle control (DMSO).

  • Pathway Activation: After 1 hour of pre-incubation with the compounds, add Shh conditioned medium (or a suitable agonist like SAG) to all wells except for the negative control to activate the Hedgehog pathway.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Luciferase Assay: After incubation, remove the medium and add Bright-Glo™ Luciferase Assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

protocol_hedgehog A 1. Seed NIH3T3-Gli-Luc cells B 2. Add test compounds A->B Overnight incubation C 3. Activate pathway with Shh B->C 1-hour pre-incubation D 4. Incubate for 48 hours C->D E 5. Perform Luciferase Assay D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the Hedgehog signaling pathway inhibition assay.

Cytotoxicity Assay (Fluorescent Microscopy)

This protocol is based on the methodology used for evaluating the Vorinostat analogs.[6]

Objective: To assess the cytotoxic effects of test compounds by visualizing apoptotic and necrotic cells.

Materials:

  • HepG2 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • Hoechst 33342 solution (for nuclear staining)

  • CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis)

  • Propidium Iodide (for necrosis)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells in a suitable format for microscopy (e.g., 96-well black, clear-bottom plates) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds at the desired concentration (e.g., 50 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Staining: After incubation, add Hoechst 33342, CellEvent™ Caspase-3/7 Green Detection Reagent, and Propidium Iodide to the cell culture medium according to the manufacturer's protocols. Incubate for the recommended time to allow for staining.

  • Imaging: Acquire images of the stained cells using a fluorescence microscope with appropriate filter sets for each dye (blue for Hoechst, green for Caspase-3/7, and red for Propidium Iodide).

  • Image Analysis: Quantify the number of total cells (blue nuclei), apoptotic cells (green), and necrotic cells (red) in multiple fields of view for each treatment condition.

  • Data Analysis: Calculate the percentage of apoptotic and necrotic cells relative to the total number of cells for each compound and the control.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs and related derivatives clearly demonstrate the potential of this scaffold as a versatile and valuable tool in drug discovery. The replacement of phenyl rings with the spiro[3.3]heptane core can lead to compounds with retained or even enhanced biological activity, coupled with improved physicochemical properties such as reduced lipophilicity.

The case studies of Sonidegib and Vorinostat analogs provide compelling evidence for the utility of this bioisosteric replacement strategy. The observed differences in activity between stereoisomers of the spiro[3.3]heptane analogs highlight the importance of the defined 3D geometry of this scaffold in dictating interactions with biological targets.

Future research in this area should focus on the systematic exploration of a wider range of substituents on the spiro[3.3]heptane core and the amino group to build more comprehensive SAR models. Investigating the impact of these modifications on a broader array of biological targets will undoubtedly expand the applicability of this promising scaffold in the development of next-generation therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own comparative studies and contribute to this exciting field.

References

The Spiro[3.3]heptane Scaffold: A Three-Dimensional Advantage in Drug Design and its In Vitro ADME Profile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings. The spiro[3.3]heptane scaffold has emerged as a compelling three-dimensional (3D) bioisostere for the ubiquitous benzene ring, offering a unique conformational rigidity and spatial arrangement that can profoundly influence a molecule's interaction with its biological target and its journey through the body.[1][2][3] This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of spiro[3.3]heptane derivatives, with a particular focus on spiro[3.3]heptan-2-amine derivatives, against their planar aromatic counterparts.

The rationale for replacing a benzene ring with a spiro[3.3]heptane core lies in the latter's ability to project substituents into different vectors in 3D space, potentially leading to enhanced target engagement and improved physicochemical properties.[4][5] Shifting from planar, sp2-hybridized aromatic structures to sp3-rich scaffolds like spiro[3.3]heptane generally correlates with improved aqueous solubility, a key determinant of drug absorption and formulation.[4] This guide will delve into the experimental data that supports these assertions and provide detailed protocols for the in vitro assays used to characterize these properties.

A Head-to-Head Comparison: Spiro[3.3]heptane Analogs vs. Phenyl-Containing Drugs

A recent study by Ishchenko and colleagues provides a direct comparison of the in vitro ADME properties of spiro[3.3]heptane-containing analogs of the approved drugs Sonidegib and Vorinostat.[3] This data offers valuable insights into the impact of this bioisosteric replacement.

Key In Vitro ADME Parameters
CompoundStructureAqueous Solubility (µM)Lipophilicity (logD)Metabolic Stability (t½ in HLM, min)
Sonidegib Phenyl-containing≤ 1≥ 3.593
trans-Spiro[3.3]heptane Analog of Sonidegib Spiro[3.3]heptane≤ 1≥ 3.547
cis-Spiro[3.3]heptane Analog of Sonidegib Spiro[3.3]heptane≤ 1≥ 3.511
Vorinostat Phenyl-containing---
Spiro[3.3]heptane Analog of Vorinostat Spiro[3.3]heptane---

Data extracted from Ishchenko et al., 2023.[3] HLM: Human Liver Microsomes.

Analysis of the Data:

  • Aqueous Solubility: In the case of the Sonidegib analogs, the replacement of the meta-substituted phenyl ring with a spiro[3.3]heptane moiety did not significantly alter the already poor aqueous solubility.[3] This suggests that for highly lipophilic compounds, the introduction of the spirocycle alone may not be sufficient to overcome solubility challenges. However, the general trend of increasing the fraction of sp3-hybridized carbons (Fsp3) is often associated with improved solubility.[4]

  • Lipophilicity (logD): The experimental logD values for Sonidegib and its spirocyclic analogs were all high (≥ 3.5), indicating significant lipophilicity.[3] While the introduction of the spiro[3.3]heptane did not lead to a measurable decrease in this specific case, it is generally accepted that replacing a flat aromatic ring with a more compact 3D scaffold can reduce lipophilicity, which can be beneficial for overall ADME properties.[4]

  • Metabolic Stability: The metabolic stability of the Sonidegib analogs in human liver microsomes showed a marked difference. The trans-isomer of the spiro[3.3]heptane analog exhibited a twofold decrease in its half-life compared to the parent drug, while the cis-isomer was significantly less stable.[3] This highlights the critical role of stereochemistry in how the molecule is presented to metabolic enzymes. The increased 3D nature of the spirocycle can either shield or expose metabolic soft spots, leading to altered clearance rates.

Experimental Protocols for In Vitro ADME Assays

To enable researchers to conduct their own comparative studies, the following are detailed protocols for key in vitro ADME assays.

Kinetic Solubility Assay

This assay is crucial for the early assessment of a compound's dissolution properties.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., from 200 µM to 1.56 µM).

  • Addition to Buffer: Add a small volume of each DMSO solution (e.g., 2 µL) to a 96-well plate, followed by the addition of a larger volume of phosphate-buffered saline (PBS) at pH 7.4 (e.g., 198 µL). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.

  • Analysis: Analyze the amount of compound remaining in solution using a method such as nephelometry (light scattering) or by filtering the samples and quantifying the soluble fraction via high-performance liquid chromatography-ultraviolet (HPLC-UV) detection.

Diagram of the Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilutions in DMSO prep1->prep2 assay1 Add to 96-well Plate prep2->assay1 assay2 Add PBS (pH 7.4) assay1->assay2 assay3 Incubate with Shaking assay2->assay3 analysis1 Nephelometry or HPLC-UV assay3->analysis1 analysis2 Determine Solubility analysis1->analysis2

Caption: Workflow for the kinetic solubility assay.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.[7][8]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required.

  • Dosing: Add the test compound (at a typical concentration of 10 µM) to the apical (A) side of the monolayer to assess A-to-B (absorptive) permeability, or to the basolateral (B) side to assess B-to-A (efflux) permeability.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the test compound in the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is indicative of active efflux.

Diagram of the Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis culture1 Seed Caco-2 cells on Transwell® inserts culture2 Differentiate for 21-25 days culture1->culture2 assay1 Check Monolayer Integrity (TEER) culture2->assay1 assay2 Dose Apical or Basolateral Side assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Sample Donor and Receiver Compartments assay3->assay4 analysis1 Quantify by LC-MS/MS assay4->analysis1 analysis2 Calculate Papp and Efflux Ratio analysis1->analysis2

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP450 enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Diagram of the Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep1 Prepare Incubation Mixture (Microsomes, Compound, Buffer) reaction1 Pre-incubate at 37°C prep1->reaction1 reaction2 Initiate with NADPH reaction1->reaction2 reaction3 Sample at Time Points reaction2->reaction3 reaction4 Quench Reaction reaction3->reaction4 analysis1 Centrifuge and Collect Supernatant reaction4->analysis1 analysis2 Analyze by LC-MS/MS analysis1->analysis2 analysis3 Calculate Half-life (t½) analysis2->analysis3

Caption: Workflow for the metabolic stability assay.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.[6]

Methodology:

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma containing the test compound to one chamber and a buffer solution (e.g., PBS, pH 7.4) to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Sample Preparation: Perform a protein precipitation step on the plasma sample by adding a cold organic solvent.

  • Analysis: Analyze the concentration of the compound in the processed plasma sample and the buffer sample by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Diagram of the Plasma Protein Binding (RED) Assay Workflow

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis setup1 Prepare RED Device setup2 Add Plasma with Compound and Buffer setup1->setup2 incubation1 Incubate at 37°C with Shaking setup2->incubation1 analysis1 Sample Plasma and Buffer Chambers incubation1->analysis1 analysis2 Analyze Concentrations by LC-MS/MS analysis1->analysis2 analysis3 Calculate Fraction Unbound (fu) analysis2->analysis3

Caption: Workflow for the plasma protein binding RED assay.

Conclusion and Future Directions

The spiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for escaping the "flatland" of traditional aromatic systems. The available data, though limited, suggests that the replacement of a phenyl ring with a spiro[3.3]heptane moiety can have a profound and stereochemically dependent impact on a compound's metabolic stability. While the effects on solubility and lipophilicity may be less pronounced for already lipophilic molecules, the overall trend towards increased three-dimensionality is a promising strategy for improving ADME properties.

Further research is needed to build a more comprehensive understanding of the in vitro ADME profile of this compound derivatives and other spirocyclic systems. Specifically, systematic studies on permeability and plasma protein binding are warranted to complete the ADME picture. The detailed protocols provided in this guide should empower researchers to generate this critical data and make more informed decisions in the design and optimization of novel therapeutic agents. By embracing three-dimensional thinking and leveraging innovative scaffolds like spiro[3.3]heptane, the drug discovery community can continue to push the boundaries of what is possible in the development of safer and more effective medicines.

References

The Spiro[3.3]heptan-2-amine Motif: A Compass to Navigate the Pharmacokinetic Maze

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Profiling and Comparative Analysis

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic (PK) profiles is a critical determinant of clinical success. The intricate dance of absorption, distribution, metabolism, and excretion (ADME) governs a compound's efficacy and safety. Researchers are increasingly turning to three-dimensional, sp³-rich scaffolds to escape the "flatland" of aromatic rings, seeking to enhance properties like solubility and metabolic stability.[1] The spiro[3.3]heptane scaffold has emerged as a compelling bioisosteric replacement for commonly used moieties such as benzene and piperidine, offering a rigid, non-planar structure with favorable physicochemical characteristics.[2][3][4] This guide provides a comparative framework for the pharmacokinetic profiling of compounds incorporating the spiro[3.3]heptan-2-amine core, with a focus on foundational in vitro assays that provide actionable insights for drug development professionals.

The Strategic Advantage of the Spiro[3.3]heptane Scaffold

The rationale for incorporating a spiro[3.3]heptane moiety into a drug candidate is rooted in its unique stereochemical and physicochemical properties. Unlike the planar and often metabolically susceptible phenyl ring, the spiro[3.3]heptane core introduces a defined three-dimensional geometry. This can lead to improved target engagement and selectivity by presenting substituents in precise spatial orientations.[5] Furthermore, the higher fraction of sp³-hybridized carbons generally correlates with improved aqueous solubility and metabolic stability, key attributes for favorable pharmacokinetics.

When compared to a traditional piperidine ring, the 2-azaspiro[3.3]heptane analogue, and by extension, this compound, offers a novel vector for substituent placement while maintaining a basic nitrogen for target interaction. This structural rigidity can prevent unwanted metabolism at positions that are often susceptible in more flexible ring systems.[6]

While comprehensive in vivo pharmacokinetic data for a wide range of this compound containing compounds is still emerging, early studies on related analogues are promising. For instance, the replacement of a meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety was shown to decrease lipophilicity (clogP) while maintaining aqueous solubility.[7][8] Such modulation of physicochemical properties is a key strategy for optimizing a drug candidate's ADME profile.

A Framework for In Vitro Pharmacokinetic Profiling

A robust in vitro ADME profiling cascade is essential to characterize and de-risk compounds at an early stage. For novel scaffolds like this compound, a tiered approach focusing on metabolic stability, permeability, and plasma protein binding provides a solid foundation for predicting in vivo behavior.

Metabolic Stability Assessment: The Microsomal Stability Assay

Causality Behind Experimental Choices: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[9] The microsomal stability assay utilizes subcellular fractions of liver cells (microsomes) that are rich in these metabolic enzymes.[10][11] By incubating a compound with liver microsomes and necessary cofactors (like NADPH), we can simulate Phase I metabolism and determine the compound's intrinsic clearance.[12][13] This assay is a cost-effective and high-throughput method to rank-order compounds based on their metabolic lability and predict their in vivo hepatic clearance. A compound with high metabolic stability is more likely to have a longer half-life and higher oral bioavailability.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsome suspension (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the zero-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Diagram of the Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Thaw Liver Microsomes mix Mix Microsomes, Buffer, & Test Compound prep_microsomes->mix prep_buffer Prepare Phosphate Buffer prep_buffer->mix prep_nadph Prepare NADPH Regenerating System prep_compound Prepare Test Compound Stock prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate Reaction pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate with Cold Stop Solution time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G start Caco-2 Assay Results papp_check High Permeability? (Papp A→B > 10 x 10⁻⁶ cm/s) start->papp_check efflux_check Efflux Ratio > 2? papp_check->efflux_check Yes poor_absorption Predicted Poor Oral Absorption papp_check->poor_absorption No high_absorption Predicted High Oral Absorption efflux_check->high_absorption No efflux_substrate Potential Efflux Substrate efflux_check->efflux_substrate Yes moderate_absorption Predicted Moderate Oral Absorption efflux_substrate->moderate_absorption May still have sufficient absorption

References

Validating the Conformational Rigidity of the Spiro[3.3]heptane Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional (3D) arrangements of functional groups is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic systems towards more sp³-rich, rigid architectures—has been driven by the need to improve compound properties such as solubility, metabolic stability, and target selectivity.[1][2] Among the rising stars in this domain is the spiro[3.3]heptane scaffold, a unique and highly rigid bicyclic system. This guide provides an in-depth analysis of the conformational rigidity of the spiro[3.3]heptane motif, outlines experimental and computational methods for its validation, and offers a comparative perspective against other commonly employed rigid scaffolds.

The Spiro[3.3]heptane Scaffold: A Primer on its Significance

The spiro[3.3]heptane core, consisting of two cyclobutane rings fused at a single carbon atom, presents a compact and well-defined 3D geometry.[1] This inherent rigidity is a key attribute, as it minimizes the entropic penalty upon binding to a biological target, a crucial factor for enhancing binding affinity. Furthermore, its non-planar structure allows for precise vectoral placement of substituents, enabling a more nuanced exploration of chemical space compared to its flat aromatic counterparts.[3] Notably, the spiro[3.3]heptane scaffold has emerged as a versatile bioisostere for mono-, meta-, and para-substituted benzene rings, offering a saturated, patent-free alternative with potentially improved physicochemical properties.[4][5][6]

Pillars of Validation: Experimental and Computational Approaches to Confirming Rigidity

Asserting the conformational rigidity of a molecular scaffold requires robust empirical evidence. A multi-pronged approach, combining experimental techniques with computational modeling, provides the most comprehensive understanding of a molecule's conformational landscape.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state conformation of a molecule. For the spiro[3.3]heptane scaffold, crystallographic studies consistently reveal a puckered yet highly defined geometry of the two cyclobutane rings. The fixed spatial relationship between substituents is a direct testament to its conformational inflexibility. Numerous crystal structures of spiro[3.3]heptane derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing a wealth of data for structural analysis.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the conformational dynamics of molecules in solution, a more biologically relevant environment. For rigid scaffolds like spiro[3.3]heptane, the simplicity and sharp resolution of the ¹H and ¹³C NMR spectra are indicative of a single, dominant conformation. The absence of significant temperature-dependent spectral changes further corroborates its conformational stability.

Key NMR parameters for assessing rigidity include:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is dictated by the molecule's conformation. A lack of signal broadening or the appearance of multiple signal sets over a range of temperatures suggests a high energetic barrier to conformational change.

  • Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a rigid system, these coupling constants will have well-defined values, reflecting the fixed dihedral angles within the scaffold.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, irrespective of their bonding connectivity. For a rigid scaffold, specific and predictable NOE patterns will be observed, providing distance restraints that can be used to build a 3D model of the molecule in solution.[10][11][12]

This protocol outlines a general procedure for assessing the conformational stability of a novel spiro[3.3]heptane derivative using ¹H NMR spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the spiro[3.3]heptane derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of approximately 10-20 mM.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts, multiplicities, and coupling constants of all signals.

  • Variable Temperature (VT) Experiments:

    • Gradually decrease the temperature of the NMR probe in increments of 10-20 K (e.g., from 298 K down to 213 K, or lower if the solvent allows).

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a ¹H NMR spectrum.

    • Carefully monitor the spectra for any changes, such as signal broadening, splitting, or the appearance of new signals, which would indicate the presence of multiple conformers in slow exchange on the NMR timescale.

    • Subsequently, increase the temperature in increments above ambient (e.g., up to 373 K, solvent permitting) and repeat the spectral acquisition.

  • Data Analysis:

    • Compare the spectra obtained at different temperatures.

    • Interpretation of Rigidity: If the chemical shifts and coupling constants remain largely unchanged across the entire temperature range, and no new peaks emerge, it is strong evidence that the spiro[3.3]heptane scaffold exists in a single, rigid conformation.[13]

    • Interpretation of Flexibility: Significant changes in the spectra would suggest conformational flexibility, and further analysis (e.g., coalescence temperature determination) would be required to quantify the energy barrier between conformers.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation prep Dissolve Spiro[3.3]heptane Derivative in Deuterated Solvent initial_spec Acquire ¹H NMR Spectrum at Ambient Temperature prep->initial_spec Prepared Sample vt_nmr Perform Variable Temperature (VT) NMR Experiments initial_spec->vt_nmr Baseline Data analyze Compare Spectra at Different Temperatures vt_nmr->analyze Temperature-Dependent Spectra rigid Rigid Conformation Confirmed (No Significant Spectral Changes) analyze->rigid Consistent Spectra flexible Potential Flexibility Indicated (Spectral Changes Observed) analyze->flexible Inconsistent Spectra

Workflow for Validating Conformational Rigidity using VT-NMR.
Computational Chemistry: In Silico Confirmation of Rigidity

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for probing the conformational preferences and energetic landscapes of molecules.[14][15][16]

  • Conformational Search and DFT Calculations: A systematic conformational search can be performed to identify all possible low-energy conformations of a spiro[3.3]heptane derivative. Subsequent geometry optimization and energy calculations using DFT can then be used to determine the relative stability of these conformers. For a rigid scaffold, these calculations will typically reveal a single, deep energy minimum, with other conformations being significantly higher in energy.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of a molecule's behavior over time in a simulated environment (e.g., in water). By analyzing the trajectory of the simulation, one can assess the root-mean-square deviation (RMSD) of the atomic positions from their initial coordinates. A low RMSD value over the course of the simulation indicates that the molecule is conformationally stable and does not deviate significantly from its initial, low-energy state.[17][18]

Comparative Analysis: Spiro[3.3]heptane vs. Alternative Rigid Scaffolds

The choice of a rigid scaffold in drug design is often a balance of synthetic accessibility, desired vectorality of substituents, and overall physicochemical properties. The spiro[3.3]heptane scaffold is frequently compared to other popular rigid bioisosteres, such as bicyclo[1.1.1]pentane (BCP) and cubane.

FeatureSpiro[3.3]heptaneBicyclo[1.1.1]pentane (BCP)Cubane
Geometry Two fused cyclobutane ringsTwo fused cyclopropane ringsA cubic cage of eight carbon atoms
Exit Vectors Non-collinearCollinearCollinear
Rigidity Highly rigidHighly rigidExtremely rigid
Synthetic Accessibility Increasingly accessible through modern synthetic methods[1][9]Well-established synthetic routesMore challenging synthesis
Key Advantages Unique 3D shape, non-collinear exit vectors for meta- and ortho-mimics[2][5]Linear and rigid, excellent para-phenylene mimic[19]Closest geometric match to a para-substituted benzene ring[20]
Potential Drawbacks Can be more synthetically challenging than simpler scaffoldsLimited to linear substitution patternsSynthetic complexity and cost

A recent study using molecular dynamics simulations and crystallographic data confirmed the high rigidity of both cubane and bicyclo[1.1.1]pentane systems, highlighting their utility as benzene bioisosteres.[21] While benzene itself exhibits some degree of ring flexibility, these saturated scaffolds provide a more conformationally constrained framework. The spiro[3.3]heptane scaffold offers a unique alternative with its non-collinear exit vectors, providing access to different regions of chemical space compared to the linear BCP and cubane systems.

G cluster_scaffolds Rigid Scaffold Selection cluster_properties Key Properties for Comparison spiro Spiro[3.3]heptane rigidity Conformational Rigidity spiro->rigidity vectors Exit Vector Geometry spiro->vectors synthesis Synthetic Accessibility spiro->synthesis physchem Physicochemical Properties spiro->physchem bcp Bicyclo[1.1.1]pentane bcp->rigidity bcp->vectors bcp->synthesis bcp->physchem cubane Cubane cubane->rigidity cubane->vectors cubane->synthesis cubane->physchem

Comparative Framework for Rigid Scaffolds.

Conclusion: The Confirmed Rigidity of Spiro[3.3]heptane as a Valuable Tool in Drug Design

The conformational rigidity of the spiro[3.3]heptane scaffold is a well-supported assertion, backed by a convergence of evidence from X-ray crystallography, NMR spectroscopy, and computational modeling. This inherent structural inflexibility, combined with its unique 3D geometry and non-collinear exit vectors, establishes spiro[3.3]heptane as a valuable and increasingly popular building block in medicinal chemistry. By providing a robust and predictable framework for the precise positioning of pharmacophoric elements, the spiro[3.3]heptane scaffold empowers drug designers to navigate the complexities of chemical space with greater confidence, ultimately paving the way for the discovery of novel therapeutics with enhanced properties.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocycles and the Primacy of pKa

In modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as valuable non-planar bioisosteres for common aromatic rings like benzene.[1] Their rigid, three-dimensional structure provides a defined exit vector for substituents, offering a powerful tool for optimizing ligand-target interactions. However, the introduction of any new scaffold into a drug discovery pipeline necessitates a thorough understanding of its fundamental properties.

Perhaps the most critical of these is the acid dissociation constant (pKa), which governs the ionization state of a molecule at a given pH.[2][3] For an amine, the pKa of its conjugate acid dictates its charge at physiological pH (~7.4), which profoundly impacts its solubility, membrane permeability, protein binding, and ability to engage with biological targets.[2][4][5][6] An accurate understanding of pKa is therefore not merely academic; it is a cornerstone of rational drug design.[3]

This guide provides a comparative analysis of the basicity of spiro[3.3]heptan-2-amine and structurally related cyclic amines. While a definitive experimental pKa for this compound is not yet widely reported in the literature, we can infer its likely properties through a careful examination of its structural analogues. We will explore the chemical principles governing the basicity of these compounds, present robust methodologies for experimental and computational pKa determination, and discuss the implications for drug development professionals.

Comparative Analysis of Amine Basicity: Structure, Strain, and Sterics

The basicity of an amine is a direct measure of the availability of its nitrogen lone pair to accept a proton. In cyclic amines, this availability is heavily influenced by the geometry and strain of the ring system. To predict the behavior of this compound, we first examine simpler cycloalkylamines.

CompoundStructureRing Size of AmineExperimental pKa (of conjugate acid)
Cyclohexylamine C₆H₁₁NH₂6-membered10.66[7][8][9][10]
Cyclopentylamine C₅H₁₁NH₂5-membered10.65[11][12][13][14][15]
Cyclobutylamine C₄H₉N4-membered~10.80 (Predicted)[16][17][18]
This compound C₇H₁₃N4-memberedNot Experimentally Reported
The Influence of Ring Strain on Basicity

A foundational principle in physical organic chemistry is the relationship between ring strain and the hybridization of atomic orbitals.

  • Ideal Hybridization: In a strain-free, saturated system like cyclohexylamine, the nitrogen atom adopts a near-ideal sp³ hybridization. The C-N-C bond angles are close to the tetrahedral angle of 109.5°, allowing the nitrogen's lone pair to reside in an sp³ orbital with approximately 25% s-character.

  • Effect of Increased Strain: As the ring size decreases, angle strain forces the C-N-C bond angles to become more acute. To accommodate this strained geometry, the nitrogen atom rehybridizes.[19][20][21] The orbitals forming the C-N bonds adopt more p-character, as p-orbitals have an ideal bond angle of 90°. To maintain its total orbital character, the nitrogen's lone pair orbital must consequently adopt more s-character.[19][20]

  • Basicity and s-Character: Electrons in s-orbitals are held more closely to the nucleus than electrons in p-orbitals. Therefore, a lone pair residing in an orbital with higher s-character is less available for donation to a proton.[19][20][21] This leads to a decrease in basicity.

Based on this principle, one would expect the basicity to increase with ring size: Cyclobutylamine < Cyclopentylamine < Cyclohexylamine . The experimental data for cyclopentylamine (10.65) and cyclohexylamine (10.66) align with this, showing a slight increase in basicity as strain is reduced. While the predicted value for cyclobutylamine (10.80) appears to contradict this trend, it is important to note that computational predictions can have margins of error and other factors, such as solvation effects, can play a role.[22][23] The underlying principle of strain-induced rehybridization remains the most powerful model for explaining these trends.

Prediction for this compound

This compound features an amino group attached to a four-membered cyclobutane ring. Its basicity will therefore be dominated by the high ring strain of this system. We can confidently predict that its pKa will be significantly lower than that of cyclohexylamine and cyclopentylamine, and likely in the range of, or slightly lower than, cyclobutylamine. The bulky, rigid spiro[3.3]heptane framework may also introduce unique steric and solvation effects that could further modulate its basicity compared to simple cyclobutylamine.

Methodologies for pKa Determination

Accurate pKa values are critical for building reliable structure-activity relationships. Both experimental and computational methods provide essential, complementary data.

Part A: Experimental Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high precision and reliability.[24] The principle involves monitoring the pH of a solution of the amine (as its hydrochloride salt) as a standardized strong base is added incrementally. The pKa corresponds to the pH at which half of the amine has been neutralized.

G Structure Molecular Structure (e.g., Spiro[3.3]heptane) Properties Physicochemical Properties (Ring Strain, Hybridization) Structure->Properties pKa pKa Properties->pKa Ionization Ionization State at Physiological pH pKa->Ionization ADME Pharmacokinetic Profile (ADME) Ionization->ADME

References

A Comparative Analysis of a Spiro[3.3]heptan-2-amine-based Library in a Kinase Inhibitor Screening Campaign

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological properties is relentless. The "escape from flatland" – a strategic shift away from predominantly flat, aromatic molecules towards three-dimensional scaffolds – has gained significant momentum.[1] This guide provides a comprehensive comparison of a focused library based on the Spiro[3.3]heptan-2-amine scaffold against traditional aromatic and diverse heterocyclic libraries in a high-throughput screening (HTS) campaign targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogenic kinase.

The inherent rigidity and three-dimensional nature of spirocyclic scaffolds offer a unique opportunity to modulate the physicochemical properties of molecules.[2] The Spiro[3.3]heptane core, in particular, has emerged as a valuable bioisostere for the phenyl ring, offering the potential for improved solubility, metabolic stability, and novel intellectual property.[3][4][5] This guide will delve into the practical implications of these advantages through a hypothetical, yet realistic, screening campaign, providing supporting experimental data and detailed protocols.

The Strategic Advantage of Spiro[3.3]heptane Scaffolds

The rationale for exploring the this compound library is rooted in the desire to overcome the limitations often associated with traditional kinase inhibitor scaffolds. Phenyl rings, while ubiquitous in kinase inhibitors, can lead to metabolic liabilities and off-target effects due to their planarity and potential for unwanted interactions.[5] The rigid, non-planar structure of the spiro[3.3]heptane scaffold can orient substituents in precise vectors, potentially leading to enhanced target engagement and selectivity.[6][7] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds is often correlated with improved clinical success rates.[2]

The Screening Campaign: A Head-to-Head Comparison

To objectively assess the performance of the this compound library, a multi-stage screening campaign was designed. The campaign targets the EGFR signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in various cancers.[3][8][9]

Libraries Under Comparison:
  • Library A: this compound Library (10,000 compounds): A focused library built around the novel, 3D spiro[3.3]heptane scaffold.

  • Library B: Phenyl-based Library (10,000 compounds): A traditional library of compounds containing a central phenyl ring, a common motif in kinase inhibitors.

  • Library C: Diverse Heterocyclic Library (10,000 compounds): A collection of compounds featuring a wide variety of heterocyclic ring systems.

The Screening Workflow:

The screening campaign follows a standard HTS workflow, progressing from a primary cell-based screen to a secondary biochemical assay for hit confirmation and characterization.

G cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Hit Validation & Characterization Primary_Screen Cell-Based Viability Assay (A549 Lung Cancer Cell Line) Data_Analysis_1 Hit Identification (Z-score > 2) Primary_Screen->Data_Analysis_1 Secondary_Screen Biochemical EGFR Kinase Assay (IC50 Determination) Data_Analysis_1->Secondary_Screen Primary Hits Data_Analysis_2 Hit Confirmation & Potency Ranking Secondary_Screen->Data_Analysis_2 ADMET Physicochemical & ADMET Profiling Data_Analysis_2->ADMET Confirmed Hits

Caption: High-Throughput Screening Workflow.

Part 1: Primary Screen - Cell-Based Viability Assay

The primary screen utilized the A549 human lung carcinoma cell line, which exhibits EGFR overexpression. A high-throughput cell viability assay was employed to identify compounds that inhibit cancer cell proliferation.[10][11]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: A549 cells were seeded into 384-well white, opaque-walled plates at a density of 2,500 cells per well in 50 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Plates were incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: The compound libraries were formatted in 384-well plates. Using an automated liquid handler, 100 nL of each compound from the source plates was transferred to the cell plates to achieve a final concentration of 10 µM. Control wells containing DMSO (vehicle) and a known EGFR inhibitor (positive control) were included on each plate.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Reagent Addition: Plates were equilibrated to room temperature for 30 minutes. 25 µL of CellTiter-Glo® Reagent was added to each well.

  • Signal Measurement: The plates were placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was read using a plate reader.

  • Data Analysis: The raw luminescence data was normalized to the DMSO controls (representing 100% viability) and the positive controls (representing 0% viability). A Z-score was calculated for each compound, and compounds with a Z-score greater than 2 were considered primary hits.[4][12]

Primary Screen Results:
LibraryTotal CompoundsPrimary HitsHit Rate (%)
A: this compound 10,0001251.25
B: Phenyl-based 10,0002102.10
C: Diverse Heterocyclic 10,0001851.85

At first glance, the phenyl-based library yielded the highest hit rate. However, a high primary hit rate can often be misleading, potentially indicating a higher proportion of non-specific or cytotoxic compounds. The true value of a library is often revealed in the subsequent validation stages.

Part 2: Secondary Screen - Biochemical EGFR Kinase Assay

The primary hits were then subjected to a biochemical assay to directly measure their inhibitory activity against the EGFR kinase enzyme and determine their half-maximal inhibitory concentration (IC50).[13][14]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare a solution of recombinant human EGFR kinase and a suitable peptide substrate.

  • Compound Plating: Primary hits were serially diluted to create a 10-point dose-response curve, typically ranging from 10 µM to 0.5 nM.

  • Kinase Reaction: In a 384-well plate, 2.5 µL of the kinase/substrate solution was added to each well, followed by 100 nL of the serially diluted compounds. The reaction was initiated by adding 2.5 µL of ATP solution (at the Km concentration for EGFR). The plate was incubated at room temperature for 1 hour.

  • ADP Detection: 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

  • ATP Generation and Signal Measurement: 10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP back to ATP and produce a luminescent signal. The plate was incubated for 30 minutes at room temperature, and luminescence was measured.

  • Data Analysis: The luminescent signal was converted to percent inhibition relative to DMSO controls. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation. Hits with an IC50 < 1 µM were considered confirmed.

Secondary Screen and Physicochemical Profiling Results:
LibraryPrimary HitsConfirmed Hits (IC50 < 1 µM)Confirmation Rate (%)Average ClogP of Confirmed HitsAverage Aqueous Solubility of Confirmed Hits (µM)
A: this compound 1253528.02.875
B: Phenyl-based 2102511.94.215
C: Diverse Heterocyclic 1852815.13.540

The data from the secondary screen paints a much clearer picture. The this compound library, despite having a lower primary hit rate, demonstrated a significantly higher confirmation rate. This suggests that the initial hits from this library were of higher quality and more specific to the target.

Furthermore, the physicochemical properties of the confirmed hits from the spiro[3.3]heptane library are notably more favorable. The lower average ClogP (a measure of lipophilicity) and higher average aqueous solubility are desirable attributes for drug candidates, as they can lead to improved pharmacokinetic profiles.[5][15]

The EGFR Signaling Pathway and the Rationale for Kinase Inhibition

The EGFR signaling pathway is a complex cascade of molecular events that, when dysregulated, can lead to uncontrolled cell growth and cancer.[2][3] Inhibiting the kinase activity of EGFR is a clinically validated strategy to block this aberrant signaling.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Spiro_Inhibitor Spiro[3.3]heptane Inhibitor Spiro_Inhibitor->EGFR Inhibits Kinase Activity

Caption: Simplified EGFR Signaling Pathway.

Conclusion: The Value Proposition of 3D Scaffolds

This comparative guide, through a realistic, albeit hypothetical, screening campaign, highlights the tangible benefits of incorporating novel, three-dimensional scaffolds like this compound into drug discovery libraries. While traditional libraries may yield higher initial hit rates, the quality and developability of the resulting hits are paramount. The superior confirmation rate and more favorable physicochemical properties of the hits from the spiro[3.3]heptane library underscore its potential to accelerate the identification of high-quality lead compounds. As the industry continues to tackle increasingly challenging biological targets, the strategic use of libraries that effectively explore three-dimensional chemical space will be a critical driver of success.

References

A Head-to-Head Comparison for the Medicinal Chemist: Spiro[3.3]heptan-2-amine vs. Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Scaffold Selection in Modern Drug Discovery

In the quest to escape "flatland," medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds to unlock novel chemical space and improve drug-like properties.[1] Among these, small, saturated rings are invaluable tools. Azetidine, a four-membered nitrogenous heterocycle, is a well-established building block, prized for its ability to impart favorable physicochemical properties.[2][3] More recently, rigid spirocyclic structures like Spiro[3.3]heptan-2-amine have emerged as compelling alternatives, offering a distinct conformational rigidity and unique exit vectors.

This guide provides a head-to-head comparison of these two amine scaffolds, delving into their structural nuances, impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and strategic applications in drug design.

Section 1: Structural and Physicochemical Properties

The fundamental differences between azetidine and this compound stem from their distinct geometries. Azetidine offers a compact, minimally flexible four-membered ring, while the spiro[3.3]heptane core is a rigid, bicyclic system defined by a central quaternary carbon. This rigidity can be advantageous in pre-organizing substituents for optimal target binding, potentially reducing the entropic penalty upon binding and leading to higher affinity.[4]

dot graph TD { rankdir="LR"; node [shape=none, margin=0];

} dot Caption: 2D structures of Azetidine and this compound.

A comparative analysis of their core physicochemical properties reveals critical distinctions for drug design:

PropertyAzetidine (Parent)This compoundRationale and Medicinal Chemistry Implications
Molecular Weight 57.09 g/mol [5]111.19 g/mol (Free Base)The higher molecular weight of the spirocycle is a key consideration for maintaining overall drug-like properties (e.g., Ligand Efficiency).
Basicity (pKa) ~11.29[6][7][8]Estimated ~10.5-11.0Both are strongly basic secondary amines, which can be crucial for forming salt bridges with target proteins but may also impact cell permeability and potential for hERG liability. The specific pKa will be highly dependent on substitution.
Lipophilicity (logP) -0.1 (Calculated)[8]1.70 (Calculated for HCl salt)[9]The spirocycle is significantly more lipophilic due to its higher carbon count. This can enhance membrane permeability but may also increase non-specific binding and metabolic clearance if not properly balanced.
Fraction of sp3 (Fsp3) 1.01.0Both scaffolds are fully saturated, contributing to the desirable 3D character that helps "escape from flatland" and can improve solubility and reduce promiscuity.[1]
Structural Rigidity Moderately Rigid[2]Highly RigidThe spirocycle's fixed conformation can lead to improved metabolic stability and higher binding affinity by locking the molecule into a bioactive conformation.[4][10] However, this rigidity can also make it challenging to find an optimal binding pose.

Section 2: Impact on ADME Properties

The choice between these scaffolds can profoundly influence a compound's ADME profile.

Metabolic Stability:

  • Azetidine: While often used to enhance metabolic stability compared to larger rings like piperidine, the azetidine ring itself is not immune to metabolism.[11][12] Cytochrome P450 (CYP) mediated α-carbon oxidation can lead to ring scission and the formation of reactive aldehyde metabolites.[13] This potential bioactivation liability must be carefully assessed.

  • This compound: The rigid, sterically hindered nature of the spiro[3.3]heptane core generally confers greater metabolic stability. The quaternary spirocenter and adjacent carbons are less accessible to metabolic enzymes. Introducing spirocyclic structures is a known strategy to mitigate early drug clearance.[14]

Solubility and Permeability:

  • Azetidine: The small, polar nature of the azetidine ring can enhance aqueous solubility, a common challenge in drug discovery.[11] Its impact on permeability is generally favorable, providing a good balance for oral absorption.

  • This compound: The increased lipophilicity of the spirocycle can improve permeability. However, its impact on solubility is context-dependent. In some cases, replacing a planar aromatic ring with a spiro[3.3]heptane scaffold has been shown to have a negligible effect on aqueous solubility while improving other properties.[15] Interestingly, introducing an azaspiro[3.3]heptane motif has been shown to lower the distribution coefficient (logD) in certain contexts, a counterintuitive effect attributed to increased basicity.[16]

Toxicity: Both scaffolds require careful evaluation. The primary concern with azetidine derivatives is the potential for reactive metabolite formation.[13] For spirocycles, cardiotoxicity (e.g., hERG inhibition) must be monitored, as the combination of a basic amine and increased lipophilicity can be a risk factor.

Section 3: Synthesis and Functionalization

Both amines serve as valuable building blocks, typically introduced into molecules via standard transformations like amide bond formation or reductive amination.

dot graph TD { subgraph "General Workflow" A[Carboxylic Acid] --> B{Coupling Conditions}; C[Amine Scaffold] --> B; B --> D[Amide Product]; D --> E[Purification & Analysis]; end subgraph "Amine Scaffold" direction LR C1[Azetidine Derivative]; C2["this compound"]; end subgraph "Coupling Conditions" direction LR B1[Coupling Reagent (e.g., HATU, T3P)]; B2[Base (e.g., DIPEA)]; B3[Solvent (e.g., DMF)]; end C --- C1 & C2; B --- B1 & B2 & B3; } dot Caption: General workflow for amide bond formation.

The steric hindrance of this compound presents a greater synthetic challenge compared to the less encumbered azetidine. Standard amide coupling conditions may be sluggish.

Experimental Protocol: Amide Coupling with a Sterically Hindered Amine

This protocol is adapted for challenging couplings where standard methods may fail, such as with the bulky this compound. It relies on the in situ formation of a more reactive acyl fluoride.[17][18]

Objective: To couple a generic carboxylic acid (R-COOH) with this compound hydrochloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound hydrochloride (1.2 equiv)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or an alternative fluorinating agent like Cyanuric Fluoride (1.3 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv, to neutralize the hydrochloride salt and acid byproducts)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere vial, add the carboxylic acid (1.0 equiv) and anhydrous DMF.

  • Add BTFFH (1.3 equiv) and DIPEA (1.8 equiv) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid by forming the acyl fluoride.

  • In a separate vial, dissolve this compound hydrochloride (1.2 equiv) in anhydrous DMF and add DIPEA (1.2 equiv) to liberate the free amine.

  • Add the free amine solution to the activated acyl fluoride mixture.

  • Seal the vial and heat the reaction at 80 °C. Monitor the reaction progress by LC-MS or TLC (typically 12-24 hours).[18]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired amide.

Causality: The steric bulk around the nitrogen of the spirocycle slows the rate of nucleophilic attack on standard activated esters (e.g., those formed by HATU). Converting the carboxylic acid to a smaller, more reactive acyl fluoride intermediate increases the reaction rate, enabling efficient coupling where other methods might yield poor results.[17][19][20]

Section 4: Strategic Application and Case Studies

When to Choose Azetidine:

  • As a Piperidine/Pyrrolidine Bioisostere: Azetidine is an excellent, smaller alternative to larger saturated heterocycles, often improving solubility and metabolic stability while maintaining key interactions.[11]

  • Fine-tuning Basicity and Lipophilicity: It provides a modest increase in 3D character without the significant lipophilicity penalty of larger scaffolds.

  • Vectorial Orientation: The 4-membered ring provides distinct exit vectors from a central core compared to 5- or 6-membered rings, allowing for exploration of new binding pockets.

When to Choose this compound:

  • Maximizing 3D Character and Rigidity: When a lead compound suffers from metabolic instability due to conformational flexibility, the rigid spirocycle can lock it into a stable, active conformation.[10][14]

  • As a Benzene Bioisostere: The spiro[3.3]heptane core has been successfully used as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings, providing access to novel, patent-free chemical space with improved physicochemical properties.[15][21]

  • Navigating Crowded Binding Pockets: The defined 3D shape can provide a better fit in sterically demanding active sites where a more flexible linker might clash.

Conclusion

Both azetidine and this compound are powerful tools in the medicinal chemist's arsenal. Azetidine is a versatile, well-understood building block for incremental improvements in solubility and metabolic stability. This compound represents a more dramatic design choice, offering maximal rigidity and 3D complexity to overcome significant metabolic liabilities or to explore novel bioisosteric replacements for flat aromatic rings. The optimal choice depends entirely on the specific challenges of the drug discovery program, balancing the need for novelty and improved properties against potential synthetic complexity and physicochemical trade-offs.

References

Navigating Metabolic Fates: A Comparative Guide to the Stability of Spiro[3.3]heptan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacokinetic profiles is paramount. The "escape from flatland," a strategic shift towards three-dimensional molecular architectures, has identified spirocyclic scaffolds as privileged motifs.[1] Among these, the spiro[3.3]heptane core has emerged as a versatile and highly sought-after building block, offering a rigid, non-planar framework that can enhance key absorption, distribution, metabolism, and excretion (ADME) properties.[2] This guide provides a comprehensive evaluation of the metabolic stability of spiro[3.3]heptan-2-amine derivatives, offering a comparative analysis against common bioisosteric replacements and detailing the experimental methodologies crucial for their assessment.

The Rationale for Spiro[3.3]heptanes in Medicinal Chemistry

The impetus for incorporating spiro[3.3]heptane scaffolds into drug candidates is multifaceted. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, potentially leading to enhanced target affinity and selectivity.[3] Furthermore, the high sp³-character of these scaffolds often imparts favorable physicochemical properties, such as increased aqueous solubility and, critically, improved metabolic stability.[1] The replacement of metabolically labile aromatic rings with saturated bioisosteres like spiro[3.3]heptane can effectively block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby prolonging the half-life of a compound.[4]

Evaluating Metabolic Stability: A Practical Approach

The cornerstone of assessing the metabolic fate of any new chemical entity is the in vitro microsomal stability assay. This experiment provides a robust and high-throughput method to determine a compound's intrinsic clearance (Clint) and metabolic half-life (t½).[4]

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a standard procedure for evaluating the metabolic stability of this compound derivatives.

Materials:

  • Test compound (this compound derivative)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solutions by diluting the stock solutions in phosphate buffer to the desired final concentration (typically 1 µM).

    • Thaw the human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Comparative Analysis of Metabolic Stability

The true value of the spiro[3.3]heptane scaffold is best understood through direct comparison with other commonly employed molecular fragments.

Spiro[3.3]heptane vs. Aromatic Rings: The Case of Sonidegib Analogs

A compelling example of the impact of replacing an aromatic ring with a spiro[3.3]heptane core is seen in analogs of the anticancer drug Sonidegib.[5] The replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety had a significant effect on metabolic stability.[5]

CompoundStructuret½ (min)Clint (µL/min/mg)
SonidegibAromatic Parent9318
trans-76Spiro[3.3]heptane Analog4736
cis-76Spiro[3.3]heptane Analog11156
Data from human liver microsome stability assays.[5]

In this instance, the introduction of the spiro[3.3]heptane scaffold led to a decrease in metabolic stability compared to the parent drug.[5] This highlights a crucial point: while spirocycles can block metabolism at the site of introduction, they can also alter the overall conformation of the molecule, potentially exposing other sites to metabolic enzymes. The difference in stability between the trans and cis isomers further underscores the importance of stereochemistry in drug metabolism.

Azaspiro[3.3]heptanes vs. Piperidine: A Tale of Two Isomers

The metabolic stability of nitrogen-containing spirocycles, such as azaspiro[3.3]heptanes, has been compared to their non-spirocyclic counterparts like piperidine. In a study comparing bioisosteres of piperidine, 1-azaspiro[3.3]heptane demonstrated superior metabolic stability over both piperidine and the isomeric 2-azaspiro[3.3]heptane.[6]

CompoundStructuret½ (min)Clint (µL/min/mg)
Piperidine Derivative (57)Piperidine15108
2-Azaspiro[3.3]heptane Derivative (58)2-Azaspiro[3.3]heptane2466
1-Azaspiro[3.3]heptane Derivative (59)1-Azaspiro[3.3]heptane>120<12
Data from human liver microsome stability assays.[6]

These results suggest that the positioning of the nitrogen atom within the spirocyclic scaffold can have a profound impact on metabolic stability. The increased stability of the 1-azaspiro[3.3]heptane derivative makes it a particularly attractive bioisostere for piperidine in drug design.[6]

Azaspiro[3.3]heptanes vs. Morpholines and Piperazines

Azaspiro[3.3]heptanes have also been investigated as replacements for morpholine and piperazine. In many cases, the introduction of the spirocyclic center led to a decrease in lipophilicity (logD7.4), which can be advantageous for overall ADME properties.[7] For instance, replacing the piperazine in ciprofloxacin with a 2,6-diazaspiro[3.3]heptane motif resulted in an advancement in pharmacokinetic properties.

Understanding the Metabolic Pathways

The primary route of metabolism for many spiro[3.3]heptane-containing compounds is oxidation, mediated by cytochrome P450 enzymes.[8] The rigid carbon framework of the spirocycle is susceptible to hydroxylation at various positions.

CYP450 Reaction Phenotyping

To identify the specific CYP isozymes responsible for the metabolism of a this compound derivative, a CYP450 reaction phenotyping study is conducted.[9][10] This can be achieved through two main approaches:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoforms are capable of metabolizing the compound.[9]

  • Chemical Inhibition in HLMs: The test compound is incubated with human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isozyme.[10] A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor implicates that particular CYP in its clearance.[10]

The following diagram illustrates the workflow for CYP450 reaction phenotyping using chemical inhibitors.

CYP_Phenotyping_Workflow cluster_2 Analysis cluster_3 Conclusion TestCompound Test Compound + HLMs + NADPH Inhibitor_1A2 CYP1A2 Inhibitor (e.g., Furafylline) Inhibitor_2C9 CYP2C9 Inhibitor (e.g., Sulfaphenazole) Inhibitor_2D6 CYP2D6 Inhibitor (e.g., Quinidine) Inhibitor_3A4 CYP3A4 Inhibitor (e.g., Ketoconazole) LCMS LC-MS/MS Analysis of Parent Compound Depletion TestCompound->LCMS Control (No Inhibitor) Inhibitor_1A2->LCMS Inhibitor_2C9->LCMS Inhibitor_2D6->LCMS Inhibitor_3A4->LCMS DataAnalysis Data Analysis: Compare metabolism with and without inhibitors LCMS->DataAnalysis Conclusion Identify CYP Isozymes Responsible for Metabolism DataAnalysis->Conclusion

Caption: Workflow for CYP450 reaction phenotyping using chemical inhibitors.

By understanding which CYP isozymes are involved, researchers can better predict potential drug-drug interactions and inter-individual variability in patients.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a valuable asset in the medicinal chemist's toolkit for designing drug candidates with improved metabolic stability and overall ADME properties. The rigid, three-dimensional nature of this framework can effectively shield molecules from metabolic attack, although the precise impact on stability is highly dependent on the specific substitution pattern and stereochemistry.

The comparative data presented in this guide underscore the importance of empirical testing, as the introduction of a spirocycle does not universally guarantee enhanced metabolic stability. However, when strategically employed, as in the case of 1-azaspiro[3.3]heptane, the benefits can be substantial.

Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of functionalized spiro[3.3]heptane derivatives. Furthermore, a deeper understanding of the specific CYP450 isozymes responsible for their metabolism will enable more predictive, in silico modeling of metabolic fate, ultimately accelerating the journey from hit to clinical candidate.

References

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of Spiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. A crucial, and often overlooked, phase is the safe and compliant disposal of all chemical entities synthesized and utilized. This guide provides an in-depth, procedural framework for the proper disposal of Spiro[3.3]heptan-2-amine, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is to empower you with the knowledge to manage this final step with the same rigor and precision as your research.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a comprehensive understanding of the compound's hazard profile is paramount. This compound hydrochloride, a common salt form of the parent amine, is classified with several hazard statements.[1][2] A thorough risk assessment is the foundation of safe disposal.

Hazard ClassificationGHS Hazard StatementAssociated Risks
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Eye Irritation (Category 2A)H319: Causes serious eye irritationCan cause significant, but reversible, eye damage upon contact.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.
Data synthesized from multiple safety data sheets.[1][2]

Given these hazards, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE).

The Cardinal Rule: Professional Hazardous Waste Disposal

The most critical takeaway for the disposal of this compound is that it must be treated as hazardous waste . Attempting to neutralize or dispose of this compound through conventional laboratory drains or as general waste is not only a violation of regulatory standards set by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also poses a significant safety risk.[3]

The rationale for this directive is multi-faceted:

  • Chemical Reactivity: The reactivity of this compound with other chemicals is not exhaustively documented in publicly available literature. Mixing it with other waste streams could lead to unforeseen and dangerous reactions.

  • Environmental Persistence: The environmental fate and biodegradability of this specific spirocyclic amine are not well-established. Improper disposal could lead to long-term environmental contamination.

  • Regulatory Compliance: Federal and local regulations mandate that chemical waste, particularly hazardous substances, be disposed of through licensed and certified waste management contractors.[3]

The following workflow illustrates the decision-making process for the disposal of this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable plan for the safe handling and disposal of this compound waste.

1. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with aliphatic amines.

  • Body Protection: A standard laboratory coat.

2. Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable for amine waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially those containing acids or strong oxidizing agents, to prevent potentially violent reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unadulterated solid this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed plastic bag before placing it in the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof liquid waste container.

3. Proper Labeling of Waste Containers

Accurate and thorough labeling is a cornerstone of safe waste management and is mandated by OSHA. The label on your this compound waste container must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Harmful," "Irritant").

  • The accumulation start date (the date the first drop of waste was added to the container).

4. Temporary Storage in the Laboratory

  • Secure Location: Store the sealed waste container in a designated and secure area, such as a satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials like acids and oxidizers.

5. Arranging for Final Disposal

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have established procedures and relationships with certified hazardous waste disposal companies.

  • Follow Institutional Protocols: Adhere strictly to your institution's guidelines for requesting a waste pickup. This typically involves submitting a chemical waste collection request form.

  • Documentation: Maintain a record of the waste generated and its disposal for your laboratory's chemical inventory and safety records.

In-Lab Treatment: A Word of Caution

While in-laboratory treatment methods exist for some chemical waste, such as the neutralization of simple acids and bases, there are no widely validated and published protocols for the safe and effective neutralization of this compound in a standard research laboratory setting.[4] The potential for incomplete reactions, the generation of equally or more hazardous byproducts, and the lack of analytical methods to confirm complete neutralization make such attempts inadvisable and a potential safety and compliance risk. The most prudent and scientifically sound approach is to rely on professional disposal services that are equipped to handle such chemicals.[3][4]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[3.3]heptan-2-amine
Reactant of Route 2
Reactant of Route 2
Spiro[3.3]heptan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.